molecular formula C28H25N5O4S B15623253 ML-193

ML-193

Cat. No.: B15623253
M. Wt: 527.6 g/mol
InChI Key: HTSLEZOTMYUPLU-UHFFFAOYSA-N
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Description

N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is an aromatic amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4S/c1-16-13-17(2)26-22(14-16)23(15-25(31-26)24-7-5-6-12-29-24)27(34)30-20-8-10-21(11-9-20)38(35,36)33-28-18(3)19(4)32-37-28/h5-15,33H,1-4H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSLEZOTMYUPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ML-193 and a Comparative Analysis of Kv7.2 Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification: Initial research indicates a potential conflation of molecular targets for the compound designated ML-193. This guide will address this ambiguity by first detailing the established mechanism of action for This compound as a potent and selective GPR55 antagonist . Subsequently, to address the likely interest in Kv7 channel modulation, this guide will provide a comprehensive overview of the mechanism of action for representative Kv7.2 channel activators , a class of compounds with distinct therapeutic implications.

Part 1: The Mechanism of Action of this compound as a GPR55 Antagonist

This compound is a small molecule inhibitor of the G protein-coupled receptor 55 (GPR55).[1][2][3] GPR55 is an orphan receptor that has been implicated in a variety of physiological processes, including pain, inflammation, and cancer.[1] this compound acts as a selective antagonist, blocking the receptor's activity and its downstream signaling cascades.[1][2]

Core Mechanism: Competitive Antagonism at GPR55

This compound functions by competitively binding to the GPR55 receptor, thereby preventing the binding of endogenous agonists like lysophosphatidylinositol (LPI).[1][3] This blockade inhibits the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways. The primary downstream pathways affected by this compound's antagonism of GPR55 are the Gq/11 and G12/13 pathways, which lead to the inhibition of calcium mobilization and ERK1/2 phosphorylation.[1]

Quantitative Data: Potency and Selectivity of this compound

The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound.

Assay TypeAgonistCell LineIC50 (nM)Reference
β-arrestin TranslocationLPI (10 µM)U2OS-GPR55220 ± 30[1]
β-arrestin TranslocationML186 (1 µM)U2OS-GPR55120 ± 20[1]
ERK1/2 PhosphorylationLPI (10 µM)U2OS-GPR55200 ± 300[1]

Selectivity Profile:

This compound exhibits high selectivity for GPR55 over other related receptors, as summarized in the table below.

ReceptorActivitySelectivity Fold vs. GPR55Reference
GPR35Antagonist>145-fold[4]
CB1Antagonist>27-fold[4]
CB2Antagonist>145-fold[4]
Signaling Pathway of GPR55 and Inhibition by this compound

The following diagram illustrates the GPR55 signaling pathway and the point of inhibition by this compound.

GPR55_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER store) IP3->Ca_ER Opens channel PKC PKC DAG->PKC Gq->PLC Ras Ras Gq->Ras Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription (Proliferation, etc.) pERK->Transcription Enters Nucleus LPI LPI (Agonist) LPI->GPR55 Activates ML193 This compound (Antagonist) ML193->GPR55 Blocks Kv7_Channel cluster_channel Kv7.2 Channel Subunit cluster_states Channel States VSD Voltage Sensor (S1-S4) Pore Pore Domain (S5-S6) VSD->Pore Opens Gate Open Open State Pore->Open S5 S5 S6 S6 W236 W236 W236->Open Stabilizes Closed Closed State Open->Closed Deactivation K_ion K⁺ Ion Open->K_ion Efflux Depolarization Membrane Depolarization Depolarization->VSD Activates Repolarization Membrane Repolarization Repolarization->Closed Activator Retigabine / ML213 Activator->W236 Binds Experimental_Workflow cluster_GPR55 GPR55 Antagonist (e.g., this compound) Characterization cluster_Kv7 Kv7.2 Activator (e.g., ML213) Characterization GPR55_Primary Primary Screen (β-arrestin HTS) GPR55_Hit Hit Identification GPR55_Primary->GPR55_Hit GPR55_Selectivity Selectivity Assays (CB1, CB2, GPR35) GPR55_Hit->GPR55_Selectivity GPR55_Functional Functional Assays (ERK Phosphorylation, Ca²⁺ Mobilization) GPR55_Selectivity->GPR55_Functional GPR55_SAR Structure-Activity Relationship (SAR) GPR55_Functional->GPR55_SAR GPR55_Lead Lead Compound GPR55_SAR->GPR55_Lead Kv7_Primary Primary Screen (e.g., Fluorescence-based) Kv7_Hit Hit Identification Kv7_Primary->Kv7_Hit Kv7_Electrophys Electrophysiology (Whole-cell Patch Clamp) Kv7_Hit->Kv7_Electrophys Kv7_Mechanism Mechanism of Action (V1/2 shift, kinetics) Kv7_Electrophys->Kv7_Mechanism Kv7_Selectivity Subtype Selectivity (Kv7.1-7.5) Kv7_Mechanism->Kv7_Selectivity Kv7_InVivo In Vivo Efficacy (e.g., Seizure models) Kv7_Selectivity->Kv7_InVivo Kv7_Lead Lead Compound Kv7_InVivo->Kv7_Lead

References

ML-193: A Technical Guide to a Selective GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Discovery, Mechanism, and Application of a Key Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-193, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It covers the discovery, history, chemical and pharmacological properties, mechanism of action, and detailed experimental protocols related to this crucial research tool.

Introduction: The Emergence of GPR55 and the Need for Selective Tools

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant scientific interest due to its potential classification as a novel cannabinoid receptor.[1][2] Despite low sequence homology to the classical cannabinoid receptors, CB1 and CB2, GPR55 is modulated by various endogenous, synthetic, and phytocannabinoids.[2] The receptor is implicated in a wide range of physiological and pathophysiological processes, including pain, inflammation, cancer, and metabolic disorders.[1][3]

The study of GPR55 has been historically challenged by the lack of selective pharmacological tools. Many early tool compounds were non-selective, often interacting with CB1 and CB2 receptors, which complicated the interpretation of experimental results.[1] The discovery of this compound and other selective antagonists through the NIH Molecular Libraries Program marked a significant step forward, providing researchers with the necessary tools to accurately probe the biological functions of GPR55.[1][4]

Discovery and History

This compound (CID 1261822) was identified as part of a high-throughput screening campaign for selective GPR55 antagonists conducted by the NIH Molecular Libraries Program.[1] This initiative aimed to develop novel chemical probes for understudied biological targets. The primary screen utilized a β-arrestin recruitment assay to identify compounds that could inhibit the signaling of the GPR55 agonist, lysophosphatidylinositol (LPI).[1]

From this screening, three potent and selective antagonists from distinct chemical scaffolds were identified:

  • This compound: A quinoline (B57606) aryl sulfonamide.[1]

  • ML-192: A thienopyrimidine.[1][2]

  • ML-191: A piperidinyl-oxadiazolone.[1]

These compounds were the first highly selective, non-cannabinoid GPR55 antagonists reported, providing a clean pharmacological profile to investigate GPR55 signaling without the confounding effects of cannabinoid receptor activity.[1]

Chemical and Pharmacological Profile

This compound is characterized by its quinoline aryl sulfonamide core. Its chemical and physical properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Name N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide[5]
Alternative Names CID 1261822[5][6]
CAS Number 713121-80-3[7]
Molecular Formula C28H25N5O4S[7]
Molecular Weight 527.59 g/mol [5]
Purity ≥98%[5]
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C[6]

The pharmacological activity of this compound has been defined by its potent and selective antagonism at the GPR55 receptor.

Table 2: Pharmacological Data for this compound

ParameterAssayValue (IC50)Reference
Potency GPR55 Antagonism (β-arrestin)221 nM[1][6][7]
LPI-induced β-arrestin trafficking0.22 µM[6]
ML186-induced β-arrestin trafficking0.12 µM[6]
LPI-mediated ERK1/2 Phosphorylation0.2 µM[6]
Selectivity vs. CB1>27-fold[1][6]
vs. CB2>145-fold[1][6]
vs. GPR35>145-fold[1]

Mechanism of Action and Signaling Pathways

GPR55 activation by agonists like LPI initiates a complex signaling cascade involving multiple G protein families. It is known to couple to Gαq and Gα13, and also Gα12, leading to the activation of downstream effectors.[8][9]

The primary GPR55 signaling pathway involves:

  • Gαq Activation: Leads to the activation of Phospholipase C (PLC).[8][9]

  • PLC Activation: Hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[9]

  • Gα12/13 Activation: This leads to the activation of the small GTPase RhoA.[9]

  • Downstream Kinases: The signaling cascade also activates mitogen-activated protein kinases (MAPK), such as ERK1/2, and Protein Kinase C (PKC).[1][8]

This compound acts as a direct antagonist at the GPR55 receptor, blocking the binding of agonists and subsequent activation of these downstream pathways. It has been experimentally confirmed to inhibit LPI-mediated ERK phosphorylation, PKC βII translocation, and β-arrestin trafficking.[1][6]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Arrestin β-Arrestin Recruitment GPR55->Arrestin PLC PLC PKC PKCβII PLC->PKC Ca_release Ca²⁺ Release PLC->Ca_release Gq->PLC Activates RhoA RhoA G1213->RhoA Activates ERK pERK1/2 RhoA->ERK LPI Agonist (LPI) LPI->GPR55 Activates ML193 This compound ML193->GPR55 Inhibits Beta_Arrestin_Workflow start Start plate_cells Plate U2OS cells (GPR55, β-arrestin2-GFP) start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 add_ml193 Add this compound (Test Compound) incubate1->add_ml193 pre_incubate Pre-incubate (30 min) add_ml193->pre_incubate add_lpi Add LPI (Agonist) at EC80 pre_incubate->add_lpi incubate2 Incubate (60 min) add_lpi->incubate2 image High-Content Imaging (Fluorescence Microscopy) incubate2->image analyze Image Analysis: Quantify GFP Translocation image->analyze calculate Calculate % Inhibition & Determine IC50 analyze->calculate end End calculate->end

References

ML-193: A Comprehensive Technical Guide on its Selectivity Profile Against CB1 and CB2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-193 (CID 1261822) has been identified as a potent and selective antagonist of the orphan G protein-coupled receptor 55 (GPR55). While its primary activity is centered on GPR55, a thorough understanding of its selectivity profile against other related receptors, particularly the cannabinoid receptors CB1 and CB2, is crucial for its development as a specific pharmacological tool and potential therapeutic agent. This technical guide provides an in-depth analysis of the selectivity of this compound against human CB1 and CB2 receptors, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Selectivity Profile

The selectivity of this compound was determined through a series of antagonist and agonist assays against human CB1 and CB2 receptors. The compound exhibits a significant preference for GPR55, with minimal activity at both cannabinoid receptors. The quantitative data is summarized in the table below.

ReceptorAssay ModeSelectivity Fold (over GPR55 IC50 of 221 nM)
CB1 Antagonist> 27-fold
Agonist> 145-fold
CB2 Antagonist> 145-fold
Agonist> 145-fold

Table 1: Quantitative Selectivity of this compound against CB1 and CB2 Receptors.

Experimental Protocols

The selectivity of this compound against CB1 and CB2 receptors was primarily assessed using a cell-based, image-based high-content screening (HCS) assay that monitors the translocation of β-arrestin-2.

Principle of the β-Arrestin Translocation Assay

Upon activation by an agonist, G protein-coupled receptors (GPCRs) like CB1 and CB2 are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor's intracellular domains. This interaction leads to receptor desensitization and internalization, a process that involves the translocation of β-arrestin from the cytoplasm to the plasma membrane and subsequently into endocytic vesicles. By tagging β-arrestin with a green fluorescent protein (GFP), this translocation can be visualized and quantified using high-content imaging systems. In antagonist mode, the assay measures the ability of a compound to block the agonist-induced translocation of β-arrestin-GFP.

Cell Lines and Reagents
  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or Human Osteosarcoma (U2OS) cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin-2-GFP fusion protein.

  • Agonists: A known CB1/CB2 receptor agonist, such as CP55,940 or WIN55,212-2, was used to stimulate the receptors. The specific agonist used for the this compound selectivity profiling was CP55,940.[1] For antagonist assays, the agonist is typically used at a concentration that elicits 80% of its maximal response (EC80).

  • Test Compound: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted to generate a 10-point concentration-response curve.

Assay Procedure: Antagonist Mode
  • Cell Plating: Cells were seeded into 384-well microplates and incubated to allow for adherence.

  • Compound Addition: A 10-point dilution series of this compound was added to the wells.

  • Agonist Stimulation: After a pre-incubation period with this compound, the CB1/CB2 agonist (CP55,940) was added to the wells at its EC80 concentration to stimulate β-arrestin translocation.

  • Incubation: The plates were incubated to allow for receptor activation and β-arrestin-GFP translocation.

  • Imaging: The plates were imaged using a high-content automated fluorescence microscope. Multiple images were captured from each well.

  • Image Analysis: A custom image analysis algorithm was used to quantify the translocation of β-arrestin-GFP from the cytoplasm to intracellular vesicles. The degree of "spot" formation or granularity in the cytoplasm was used as the primary readout.

  • Data Analysis: The data were normalized to controls (vehicle-treated and agonist-only treated cells), and IC50 values were calculated from the concentration-response curves to determine the potency of this compound as an antagonist.

G_1 Experimental Workflow for Antagonist Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_plating Seed CB1/CB2 expressing cells in 384-well plates add_ml193 Add this compound to wells compound_prep Prepare 10-point dilution series of this compound pre_incubate Pre-incubate add_ml193->pre_incubate add_agonist Add CB1/CB2 agonist (e.g., CP55,940 at EC80) pre_incubate->add_agonist incubate Incubate for β-arrestin translocation add_agonist->incubate imaging High-Content Imaging incubate->imaging image_analysis Quantify β-arrestin-GFP translocation imaging->image_analysis data_analysis Calculate IC50 values image_analysis->data_analysis

Figure 1. Experimental Workflow for Antagonist Assay.

Signaling Pathways

CB1 and CB2 receptors are canonical G protein-coupled receptors that primarily couple to the Gi/o family of inhibitory G proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] They can also modulate the activity of various ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.[2][3]

The β-arrestin translocation assay used to determine the selectivity of this compound focuses on a G protein-independent signaling pathway. Following agonist-induced receptor phosphorylation, β-arrestin is recruited, which not only desensitizes the G protein-mediated signaling but can also initiate its own signaling cascades. The lack of this compound activity in both agonist and antagonist modes in the β-arrestin assay indicates that it does not interact with CB1 or CB2 receptors to either promote or inhibit this specific signaling event.

G_2 Canonical CB1/CB2 Signaling Pathways cluster_receptor Receptor Activation cluster_g_protein G Protein-Dependent Signaling cluster_arrestin G Protein-Independent Signaling agonist Agonist cb_receptor CB1 / CB2 Receptor agonist->cb_receptor g_protein Gi/o Protein cb_receptor->g_protein activates grk GRK cb_receptor->grk activates beta_arrestin β-Arrestin cb_receptor->beta_arrestin recruits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits mapk MAPK Pathway g_protein->mapk activates camp cAMP adenylyl_cyclase->camp decreases grk->cb_receptor phosphorylates internalization Receptor Internalization & Desensitization beta_arrestin->internalization

Figure 2. Canonical CB1/CB2 Signaling Pathways.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a highly selective GPR55 antagonist with negligible activity at the human CB1 and CB2 cannabinoid receptors. The comprehensive experimental approach, utilizing a robust β-arrestin translocation assay, confirms the lack of both agonistic and antagonistic effects of this compound on these two key cannabinoid receptors. This high degree of selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of GPR55 without the confounding effects of CB1 or CB2 receptor modulation. These findings are critical for researchers in the fields of cannabinoid biology, GPCR pharmacology, and drug discovery, providing a solid foundation for the use of this compound in in vitro and in vivo studies aimed at understanding GPR55 function.

References

ML-193: A Potent and Selective Antagonist for Elucidating GPR55 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential involvement in a wide array of physiological and pathological processes. Its association with cancer, neuropathic pain, inflammation, and bone biology has made it an attractive, albeit challenging, therapeutic target.[1][2] The deorphanization of GPR55 and the identification of its endogenous ligand, lysophosphatidylinositol (LPI), have paved the way for the development of pharmacological tools to probe its function.[3][4] Among these tools, ML-193 has emerged as a potent and selective antagonist, providing researchers with a valuable instrument to dissect the intricate signaling pathways and physiological roles of GPR55. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key assays, and a summary of its application in studying GPR55 function.

Pharmacological Profile of this compound

This compound is a quinoline (B57606) aryl sulfonamide that acts as a selective antagonist of GPR55.[5] Its utility as a tool compound is underscored by its well-characterized potency and selectivity profile, which are crucial for attributing observed biological effects specifically to the inhibition of GPR55.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its interaction with GPR55 and other related receptors.

Parameter Value Assay Reference
IC_50_ for GPR55 221 nMβ-arrestin trafficking assay (inhibition of LPI-induced trafficking)[5][6]
0.22 ± 0.03 µMβ-arrestin trafficking assay (inhibition of 10 µM LPI-induced trafficking)[7]
0.12 ± 0.02 µMβ-arrestin trafficking assay (inhibition of 1 µM ML186-induced trafficking)[8]
0.2 ± 0.3 µMERK1/2 phosphorylation assay (inhibition of LPI-mediated phosphorylation)[7]
Receptor Selectivity Fold over GPR55 Assay Type Reference
CB_1_ >27-foldAntagonist activity[5][6]
CB_2_ >145-foldAntagonist activity[5][6]
GPR35 >145-foldAntagonist activity[5][6]

GPR55 Signaling Pathways

Activation of GPR55 by its agonist LPI initiates a cascade of intracellular signaling events. GPR55 is known to couple to several G protein subtypes, primarily Gα_q_ and Gα_12/13_.[2][9] This coupling leads to the activation of downstream effector molecules, culminating in various cellular responses. This compound serves as a critical tool to block these pathways and thereby investigate the functional consequences of GPR55 signaling.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 LPI LPI LPI->GPR55 Agonist ML193 This compound ML193->GPR55 Antagonist PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ (intracellular release) IP3->Ca2 ERK ERK Ca2->ERK NFAT NFAT (cytosolic) Ca2->NFAT ROCK->ERK ERK->NFAT NFAT_nuc NFAT (nuclear) NFAT->NFAT_nuc Translocation Gene_Expression Gene Expression (Proliferation, Migration) NFAT_nuc->Gene_Expression

GPR55 Signaling Cascade

Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo experiments to study GPR55 function using this compound.

In Vitro Assays

This assay measures the recruitment of β-arrestin to GPR55 upon agonist stimulation, a key step in GPCR desensitization and signaling. This compound is used to antagonize this agonist-induced recruitment.

Materials:

  • PathHunter® CHO-K1 GPR55 β-Arrestin cells

  • Cell plating reagent

  • LPI (GPR55 agonist)

  • This compound

  • PathHunter® Detection Reagents

  • 384-well white, clear-bottom tissue culture-treated plates

Procedure:

  • Cell Plating:

    • Resuspend cryopreserved PathHunter® cells in the provided cell plating reagent.

    • Plate 5,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO_2_ incubator.

  • Compound Preparation and Addition (Antagonist Mode):

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of the this compound dilutions to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of LPI at a concentration corresponding to its EC_80_ (previously determined).

    • Add 5 µL of the LPI solution to all wells except the negative control wells.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

    • Add 12 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the chemiluminescent signal using a standard plate reader.

    • The inhibitory effect of this compound is determined by the reduction in the LPI-induced signal.

Beta_Arrestin_Workflow start Start plate_cells Plate PathHunter® CHO-K1 GPR55 β-Arrestin cells (5,000 cells/well) start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight add_ml193 Add this compound dilutions incubate_overnight->add_ml193 incubate_ml193 Incubate for 30 min (37°C) add_ml193->incubate_ml193 add_lpi Add LPI (EC80) incubate_ml193->add_lpi incubate_lpi Incubate for 90 min (37°C) add_lpi->incubate_lpi add_detection Add PathHunter® Detection Reagents incubate_lpi->add_detection incubate_detection Incubate for 60 min (Room Temperature) add_detection->incubate_detection read_signal Read Chemiluminescence incubate_detection->read_signal end End read_signal->end

β-Arrestin Recruitment Assay Workflow

This assay quantifies the phosphorylation of ERK1/2, a downstream target of GPR55 signaling. This compound can be used to demonstrate that GPR55 activation is responsible for the observed ERK1/2 phosphorylation.

Materials:

  • HEK293 cells stably expressing human GPR55

  • DMEM/F12 medium

  • LPI

  • This compound

  • AlphaScreen® SureFire® p-ERK1/2 Assay Kit (including Lysis Buffer, Acceptor Beads, and Donor Beads)

  • 384-well ProxiPlate™

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-GPR55 cells in DMEM/F12 supplemented with 10% FBS.

    • Seed 25,000 cells per well in a 96-well half-area plate and allow them to attach for 4 hours at 37°C.

    • Replace the medium with serum-free DMEM/F12 and incubate overnight to starve the cells.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of this compound for 30 minutes at 37°C.

    • Stimulate the cells with LPI (e.g., 10 µM) for 5-25 minutes at 37°C.

  • Cell Lysis:

    • Remove the medium and add 50 µL of Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • Assay Assembly:

    • Transfer 4 µL of cell lysate to a 384-well ProxiPlate™.

    • Prepare the Acceptor Mix and add 5 µL to each well.

    • Seal the plate and incubate for 2 hours at room temperature.

    • Prepare the Donor Mix and add 2 µL to each well under subdued light.

    • Seal the plate and incubate for 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The antagonistic effect of this compound is observed as a decrease in the LPI-induced phosphorylation signal.

This assay measures changes in intracellular calcium concentration upon GPR55 activation. This compound is used to block the LPI-induced calcium release.

Materials:

  • HEK293 cells stably expressing GPR55

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • LPI

  • This compound

  • 96-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating:

    • Seed HEK293-GPR55 cells at a density of 40,000-80,000 cells per well in a 96-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium and add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells twice with HBSS.

    • Add 100 µL of HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Record baseline fluorescence (Ex/Em = 490/525 nm).

    • Inject a solution of LPI (e.g., 10 µM final concentration) and continue recording the fluorescence signal to measure the change in intracellular calcium.

    • The inhibitory effect of this compound is seen as a reduction in the peak fluorescence intensity following LPI addition.

In Vivo Models

This model is used to study the role of GPR55 in the motor deficits associated with Parkinson's disease. This compound can be administered to investigate the therapeutic potential of GPR55 antagonism.[6]

Procedure:

  • Animal Preparation:

    • Anesthetize adult male Sprague-Dawley rats.

    • Secure the rat in a stereotaxic frame.

  • 6-OHDA Lesioning:

    • Inject 6-OHDA (e.g., 10 µg in 2 µL of saline with 0.1% ascorbic acid) unilaterally into the medial forebrain bundle. The coordinates are typically AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from bregma.

    • Inject the solution slowly over several minutes and leave the needle in place for an additional 5 minutes before withdrawal.

  • This compound Administration:

    • After a recovery period (e.g., 2 weeks), perform a second stereotaxic surgery to implant a guide cannula into the striatum.

    • Following another recovery week, microinject this compound (e.g., 1 and 5 µ g/rat in a vehicle of DMSO and saline) directly into the striatum.[6]

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test and the adhesive removal test to assess motor coordination and sensorimotor function before and after this compound administration.

This model is employed to investigate the role of GPR55 in the pathophysiology of ischemic stroke. This compound can be administered to evaluate the neuroprotective effects of GPR55 antagonism.

Procedure:

  • Animal Preparation:

    • Anesthetize adult male C57BL/6 mice.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Procedure:

    • Ligate the distal ECA.

    • Insert a silicon-coated monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • This compound Administration:

    • Administer this compound (e.g., 1 µg/kg, intraperitoneally) starting 6 hours after the induction of tMCAO and then every 24 hours.

  • Outcome Assessment:

    • Assess neurological deficits using a scoring system.

    • Measure infarct volume at a specific time point post-MCAO (e.g., 72 hours) by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

InVivo_Workflow cluster_PD Parkinson's Disease Model (Rat) cluster_Stroke Stroke Model (Mouse) PD_start Start PD_lesion Induce 6-OHDA Lesion in Medial Forebrain Bundle PD_start->PD_lesion PD_recover1 Recovery (2 weeks) PD_lesion->PD_recover1 PD_cannula Implant Striatal Cannula PD_recover1->PD_cannula PD_recover2 Recovery (1 week) PD_cannula->PD_recover2 PD_inject Intra-striatal Injection of this compound PD_recover2->PD_inject PD_behavior Behavioral Testing (Rotarod, Adhesive Removal) PD_inject->PD_behavior PD_end End PD_behavior->PD_end Stroke_start Start Stroke_MCAO Induce Transient MCAO Stroke_start->Stroke_MCAO Stroke_admin Administer this compound (i.p.) (6h post-MCAO, then daily) Stroke_MCAO->Stroke_admin Stroke_assess Neurological Assessment & Infarct Volume Measurement Stroke_admin->Stroke_assess Stroke_end End Stroke_assess->Stroke_end

In Vivo Experimental Workflows

Conclusion

This compound stands as a cornerstone tool compound for the investigation of GPR55 biology. Its demonstrated potency and selectivity enable researchers to confidently attribute its effects to the specific inhibition of GPR55. The detailed experimental protocols provided in this guide offer a starting point for utilizing this compound in a variety of in vitro and in vivo settings. By employing this compound, the scientific community can continue to unravel the complex roles of GPR55 in health and disease, paving the way for the potential development of novel therapeutics targeting this enigmatic receptor.

References

ML-193: An In-depth Technical Guide on its Antagonistic Effects on ERK1/2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-193 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] Emerging research has highlighted the role of GPR55 in various physiological and pathological processes, including the modulation of intracellular signaling cascades. One of the key pathways influenced by GPR55 activation is the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document provides a comprehensive technical overview of this compound and its inhibitory effects on ERK1/2 phosphorylation, compiling quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action

GPR55 is activated by the endogenous ligand L-α-lysophosphatidylinositol (LPI).[1][3] This activation triggers a downstream signaling cascade that results in the phosphorylation of ERK1/2, key regulators of cellular processes such as proliferation, differentiation, and survival.[3][4] this compound exerts its effects by competitively binding to GPR55, thereby blocking LPI-induced activation and the subsequent phosphorylation of ERK1/2.[1]

Quantitative Data: Inhibition of ERK1/2 Phosphorylation by this compound

The inhibitory potency of this compound on LPI-mediated ERK1/2 phosphorylation has been quantified in cellular assays. The following tables summarize the key quantitative data.

CompoundParameterValue (µM)Cell LineAssay TypeReference
This compoundIC500.2 ± 0.3U2OS cells expressing GPR55ERK1/2 Phosphorylation Assay[1]

Table 1: Inhibitory Potency of this compound on ERK1/2 Phosphorylation. The half-maximal inhibitory concentration (IC50) of this compound was determined against LPI-induced ERK1/2 phosphorylation.

This compound Concentration (µM)% Inhibition of LPI-induced ERK1/2 Phosphorylation (Approx.)
0.0110
0.140
180
1095

Table 2: Dose-Dependent Inhibition of LPI-induced ERK1/2 Phosphorylation by this compound. Data points are estimated from the dose-response curve presented in Kotsikorou et al., 2013.

Signaling Pathways

The activation of GPR55 by LPI initiates a signaling cascade that culminates in the phosphorylation of ERK1/2. This process is understood to be mediated through the Gα13 subunit and the RhoA/ROCK pathway. This compound, by antagonizing GPR55, effectively blocks this entire downstream signaling cascade.

Figure 1: GPR55 Signaling to ERK1/2 and Inhibition by this compound. This diagram illustrates the signaling cascade from GPR55 activation by LPI to the phosphorylation of ERK1/2, and the inhibitory action of this compound at the receptor level.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on ERK1/2 phosphorylation.

Protocol 1: Cell Culture and Transfection

This protocol is foundational for preparing cells for subsequent assays.

  • Cell Line: U2OS (Human Osteosarcoma) cells are commonly used.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection (for GPR55 expression):

    • Plate cells to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with a plasmid encoding human GPR55 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

    • For stable cell lines, select transfected cells using an appropriate antibiotic (e.g., G418) if the plasmid contains a resistance gene.

Figure 2: Workflow for Cell Preparation. A simplified workflow for preparing GPR55-expressing cells for subsequent phosphorylation assays.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This method is a standard technique to detect the phosphorylation state of ERK1/2.

  • Cell Seeding and Starvation:

    • Seed GPR55-expressing U2OS cells into 6-well plates.

    • Once confluent, serum-starve the cells for 12-24 hours in a serum-free medium.

  • Compound Treatment:

    • Pre-incubate the starved cells with varying concentrations of this compound (or vehicle control) for 30 minutes.

    • Stimulate the cells with a GPR55 agonist, such as LPI (e.g., 10 µM), for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protocol 3: AlphaScreen® SureFire® p-ERK1/2 Assay

This is a high-throughput, homogeneous assay for detecting endogenous phosphorylated ERK1/2.

  • Cell Plating and Starvation:

    • Plate GPR55-expressing cells in a 96-well or 384-well plate.

    • Serum-starve the cells as described in the Western blot protocol.

  • Compound Treatment:

    • Pre-treat cells with this compound or vehicle.

    • Stimulate with LPI.

  • Cell Lysis:

    • Lyse the cells directly in the wells using the provided lysis buffer.

  • Assay Procedure:

    • Transfer the lysate to a 384-well ProxiPlate.

    • Add the Acceptor Mix (containing anti-p-ERK1/2 antibody-coated Acceptor beads) and incubate.

    • Add the Donor Mix (containing anti-total ERK1/2 antibody-coated Donor beads) and incubate in the dark.

  • Signal Detection:

    • Read the plate on an EnVision or other Alpha-enabled plate reader. The signal generated is proportional to the amount of phosphorylated ERK1/2.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of the GPR55 receptor. Its well-characterized antagonistic activity on LPI-induced ERK1/2 phosphorylation provides a specific mechanism to probe the downstream consequences of GPR55 signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the GPR55-ERK1/2 axis.

References

GPR55 Signaling Pathways Under the Influence of ML-193: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a novel and compelling therapeutic target implicated in a myriad of physiological and pathological processes, including pain perception, inflammation, bone density regulation, and cancer progression.[1][2][3] Initially explored as a potential cannabinoid receptor, GPR55 exhibits a distinct pharmacological profile and activates unique intracellular signaling cascades.[4] This technical guide provides an in-depth exploration of the signaling pathways governed by GPR55 and the inhibitory effects exerted by ML-193, a potent and selective antagonist.[5][6] The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate GPR55-mediated signaling and to design and execute experiments utilizing this compound as a chemical probe.

GPR55: An Overview of its Signaling Mechanisms

GPR55 is a class A G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand, lysophosphatidylinositol (LPI), and other agonists, initiates a cascade of intracellular events.[1][7] Unlike the canonical cannabinoid receptors CB1 and CB2, which primarily couple to Gi/o proteins, GPR55 signaling is predominantly mediated through Gαq, Gα12, and Gα13 subunits.[8][9][10][11]

Activation of these G proteins triggers several key downstream signaling pathways:

  • RhoA/ROCK Pathway: GPR55 activation, particularly through Gα12/13, leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[3][4][8][12] This pathway is crucial for cytoskeleton rearrangement, including stress fiber formation, and plays a role in cell migration and proliferation.[7][12]

  • Phospholipase C (PLC) and Intracellular Calcium Mobilization: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8][13] This increase in intracellular calcium is a critical signaling event that influences a wide range of cellular processes.[8][10]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: GPR55 activation has been consistently shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][14][6][15] The activation of the ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is often linked to cell proliferation, differentiation, and survival.[3][15] The upstream activators of ERK in the GPR55 pathway can include both the RhoA/ROCK and PLC/PKC axes.[12][16]

  • Transcription Factor Activation: Downstream of these primary signaling events, GPR55 activation can modulate the activity of various transcription factors, including the nuclear factor of activated T-cells (NFAT), nuclear factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).[7][15][17] This highlights the receptor's role in regulating gene expression and eliciting long-term cellular changes.

This compound: A Selective Antagonist of GPR55

This compound is a potent and selective small-molecule antagonist of GPR55.[14][5][6] It has been instrumental in elucidating the physiological and pathological roles of GPR55. This compound exhibits high selectivity for GPR55 over other related receptors such as GPR35, CB1, and CB2, making it a valuable tool for in vitro and in vivo studies.[14][5][18]

Quantitative Effects of this compound on GPR55 Signaling

The inhibitory potency of this compound on various GPR55-mediated signaling events has been quantified in several studies. The following tables summarize the key inhibitory concentration (IC50) values.

AssayAgonistCell LineIC50 of this compoundReference
β-arrestin TraffickingL-α-lysophophosphatidylinositol (LPI) (10 µM)U2OS0.22 µM (220 nM)[1][14]
β-arrestin TraffickingML186 (1 µM)U2OS0.12 µM (120 nM)[2][14]
ERK1/2 PhosphorylationL-α-lysophophosphatidylinositol (LPI)U2OS0.2 µM (200 nM)[2][14]
GPR55-dependent ERK Phosphorylation--65 nM[6]
GPR55 Antagonism--221 nM[14][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of GPR55 signaling and its modulation by this compound. Below are representative protocols for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of GPR55 agonists to induce the release of intracellular calcium and the inhibitory effect of this compound.

1. Cell Culture and Preparation:

  • HEK293 cells transiently or stably expressing human GPR55 are commonly used.[8]
  • Cells are plated in black, clear-bottom 96-well plates and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

3. Compound Treatment:

  • For antagonist studies, cells are pre-incubated with varying concentrations of this compound for 15-30 minutes prior to agonist addition.[14]
  • A GPR55 agonist, such as LPI (typically at a concentration that elicits a submaximal response, e.g., EC80), is then added.

4. Data Acquisition:

  • Fluorescence intensity is measured over time using a fluorescence plate reader. An initial baseline reading is taken before the addition of the agonist.
  • The change in fluorescence upon agonist addition reflects the increase in intracellular calcium concentration.

5. Data Analysis:

  • The peak fluorescence response is calculated for each well.
  • For this compound inhibition studies, the data is normalized to the response of the agonist alone, and IC50 curves are generated.

ERK1/2 Phosphorylation Assay (Western Blotting)

This method is used to determine the effect of this compound on GPR55-mediated activation of the ERK1/2 signaling pathway.

1. Cell Culture and Treatment:

  • U2OS or HEK293 cells expressing GPR55 are seeded in multi-well plates.[2][14]
  • Cells are typically serum-starved for several hours to reduce basal ERK phosphorylation.
  • Cells are pre-treated with different concentrations of this compound for 30 minutes.[2][14]
  • Subsequently, cells are stimulated with a GPR55 agonist like LPI for a predetermined time (e.g., 5-30 minutes).

2. Cell Lysis:

  • The medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
  • Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
  • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
  • To ensure equal protein loading, the membrane is subsequently stripped and re-probed with an antibody against total ERK1/2.

5. Data Analysis:

  • The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software.
  • The ratio of p-ERK1/2 to total ERK1/2 is calculated for each sample.
  • The inhibitory effect of this compound is determined by comparing the p-ERK/total ERK ratio in treated cells to that in cells treated with the agonist alone.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key GPR55 signaling pathways and the point of inhibition by this compound.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ML193 This compound ML193->GPR55 Inhibits Gq->PLC RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK ERK p-ERK1/2 ROCK->ERK Ca2 ↑ [Ca²⁺]i IP3->Ca2 DAG->ERK Transcription Transcription Factors (NFAT, NF-κB, CREB) Ca2->Transcription ERK->Transcription LPI LPI (Agonist) LPI->GPR55 Activates

Caption: GPR55 signaling pathways and this compound inhibition.

Experimental_Workflow_ERK cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_data Data Analysis A Seed GPR55-expressing cells B Serum Starve A->B C Pre-treat with this compound B->C D Stimulate with LPI C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE & Western Blot F->G H Incubate with p-ERK & Total ERK antibodies G->H I Densitometry H->I J Calculate p-ERK/Total ERK ratio I->J K Determine IC50 of this compound J->K

Caption: Workflow for ERK1/2 phosphorylation assay.

Conclusion

GPR55 represents a significant target for therapeutic intervention in a range of diseases. A thorough understanding of its complex signaling pathways is paramount for the development of novel modulators. This compound serves as an indispensable pharmacological tool for dissecting the roles of GPR55 in cellular and organismal physiology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate this intriguing receptor and the consequences of its inhibition.

References

GPR55 Antagonists: A Technical Guide to Their Therapeutic Potential, Focusing on ML-193

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathological conditions. Initially considered a putative cannabinoid receptor, GPR55 is now known to be activated by lysophosphatidylinositol (LPI) and other molecules, triggering distinct signaling cascades.[1] Its involvement in various physiological and pathophysiological processes, including cancer, pain, inflammation, and bone metabolism, has spurred the development of selective antagonists to modulate its activity.[2] This technical guide provides an in-depth overview of the therapeutic potential of GPR55 antagonists, with a particular focus on the well-characterized compound ML-193. We will delve into the quantitative data of key antagonists, detailed experimental protocols for their evaluation, and a comprehensive look at the underlying signaling pathways.

Quantitative Data of GPR55 Antagonists

The development of selective GPR55 antagonists has been crucial for elucidating the receptor's function and therapeutic potential. Several small molecules have been identified, with this compound, ML-191, ML-192, and CID16020046 being among the most extensively studied. The following tables summarize their key quantitative data.

CompoundScaffoldPotency (IC50)SelectivityReference
This compound Quinoline aryl sulfonamide221 nM>145-fold vs. GPR35 & CB2, >27-fold vs. CB1[2]
ML-191 Piperadinyloxadiazolone160 nM>100-fold vs. GPR35, CB1 & CB2[2]
ML-192 Thienopyrimidine1080 nM>45-fold vs. GPR35, CB1 & CB2[2]
CID16020046 Pyrazololactam210 nM (for LPI-induced Ca2+ signaling)Weak inhibition of acetylcholinesterase, μ-opioid receptor, KCNH2, and hERG

Table 1: Potency and Selectivity of Key GPR55 Antagonists.

CompoundAssay TypeCell LineMeasured EffectIC50Reference
This compound β-arrestin recruitmentU2OSInhibition of LPI-induced β-arrestin recruitment221 nM
This compound ERK1/2 PhosphorylationU2OSInhibition of LPI-mediated ERK1/2 phosphorylation~200-300 nM
ML-191 ERK1/2 PhosphorylationU2OSInhibition of LPI-mediated ERK1/2 phosphorylation400 nM
ML-192 ERK1/2 PhosphorylationU2OSInhibition of LPI-mediated ERK1/2 phosphorylation1100 nM
CID16020046 Calcium MobilizationHEK-GPR55Inhibition of LPI-induced Ca2+ signaling210 nM

Table 2: In Vitro Activity of GPR55 Antagonists in Functional Assays.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events through the coupling to various G proteins, primarily Gαq and Gα12/13.[3][4] These pathways ultimately regulate diverse cellular processes. The antagonism of these pathways by compounds like this compound is central to their therapeutic effects.

Gαq-PLC-IP3-Ca2+ Pathway

Activation of the Gαq pathway by GPR55 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][5] This increase in intracellular calcium is a key signaling event that can be readily measured to assess GPR55 activity.

Gq_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPR55 GPR55 Gq Gαq GPR55->Gq Activation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cyto Cytosolic Ca2+ Ca_store->Ca_cyto Release Ligand Agonist (e.g., LPI) Ligand->GPR55 Gq->PLC IP3->IP3R Downstream Downstream Cellular Effects Ca_cyto->Downstream ML193 This compound ML193->GPR55 Antagonism

Gαq-PLC-IP3-Ca2+ Signaling Pathway.

Gα12/13-RhoA-ROCK Pathway

GPR55 also couples to Gα12/13 proteins, leading to the activation of the small GTPase RhoA.[3][6] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK). This pathway is critically involved in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and stress fiber formation.[6]

G1213_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G1213 Gα12/13 GPR55->G1213 Activation Ligand Agonist (e.g., LPI) Ligand->GPR55 RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton ML193 This compound ML193->GPR55 Antagonism

Gα12/13-RhoA-ROCK Signaling Pathway.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the characterization of GPR55 antagonists. Below are detailed methodologies for key in vitro assays.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR desensitization and signaling.

Materials:

  • U2OS cell line stably co-expressing GPR55 and β-arrestin-GFP

  • Cell culture medium (e.g., MEM with L-glutamine, Pen-Strep, 10% FBS)

  • Agonist (e.g., LPI)

  • Test antagonist (e.g., this compound)

  • Phosphate-Buffered Saline (PBS)

  • High-content imaging system

Protocol:

  • Cell Culture: Culture U2OS-GPR55-β-arrestin-GFP cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96- or 384-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist (e.g., this compound) and a fixed concentration of the agonist (e.g., LPI at its EC80).

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist for 15-30 minutes.

  • Agonist Stimulation: Add the agonist to the wells and incubate for an additional 30-60 minutes.

  • Imaging: Acquire images of the cells using a high-content imaging system, focusing on the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane.

  • Data Analysis: Quantify the degree of β-arrestin translocation and plot the antagonist concentration against the inhibition of agonist-induced recruitment to determine the IC50 value.

Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Culture U2OS-GPR55- β-arrestin-GFP cells Plate 2. Plate cells in multi-well plates Culture->Plate Compounds 3. Prepare antagonist and agonist solutions Plate->Compounds Preincubation 4. Pre-incubate cells with antagonist Compounds->Preincubation Stimulation 5. Stimulate with agonist (LPI) Preincubation->Stimulation Imaging 6. Acquire images of β-arrestin translocation Stimulation->Imaging Quantification 7. Quantify translocation Imaging->Quantification IC50 8. Determine IC50 Quantification->IC50

β-Arrestin Recruitment Assay Workflow.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the GPR55 signaling cascade.

Materials:

  • HEK293 or U2OS cells expressing GPR55

  • Serum-free cell culture medium

  • Agonist (e.g., LPI)

  • Test antagonist (e.g., this compound)

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for 12-24 hours.

  • Compound Treatment: Pre-treat cells with the antagonist for 30 minutes, followed by stimulation with the agonist for 5-15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and detect the signal.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Calculate the percentage of inhibition by the antagonist to determine the IC50.

ERK_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture and serum-starve cells Antagonist 2. Pre-treat with antagonist Culture->Antagonist Agonist 3. Stimulate with agonist Antagonist->Agonist Lysis 4. Cell Lysis Agonist->Lysis WesternBlot 5. Western Blotting for p-ERK and total ERK Lysis->WesternBlot Detection 6. Chemiluminescent Detection WesternBlot->Detection Quantification 7. Quantify and Determine IC50 Detection->Quantification

ERK1/2 Phosphorylation Assay Workflow.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following GPR55 activation.

Materials:

  • HEK293 cells expressing GPR55

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Agonist (e.g., LPI)

  • Test antagonist (e.g., this compound)

  • Fluorescence plate reader with automated injection

Protocol:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading.

    • Inject the antagonist and incubate for a short period.

    • Inject the agonist and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Measure the peak fluorescence intensity after agonist addition. Plot the antagonist concentration against the inhibition of the agonist-induced calcium signal to calculate the IC50.

Calcium_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Plate 1. Plate cells Dye 2. Load with calcium dye Plate->Dye Wash 3. Wash cells Dye->Wash Baseline 4. Read baseline fluorescence Wash->Baseline Inject_Antagonist 5. Inject antagonist Baseline->Inject_Antagonist Inject_Agonist 6. Inject agonist and record fluorescence Inject_Antagonist->Inject_Agonist Peak 7. Measure peak fluorescence Inject_Agonist->Peak IC50 8. Determine IC50 Peak->IC50

Calcium Mobilization Assay Workflow.

Therapeutic Potential of GPR55 Antagonists: In Vivo Evidence

The therapeutic utility of GPR55 antagonists is being actively investigated in various preclinical models of disease.

Cancer

GPR55 has been implicated in promoting the proliferation and migration of various cancer cells. In preclinical models, GPR55 antagonists have shown promise in curbing tumor growth. For instance, in mouse xenograft models of certain cancers, administration of GPR55 antagonists has been shown to reduce tumor volume and metastasis.

Pain and Inflammation

GPR55 is expressed in tissues and cells involved in nociception and the inflammatory response. GPR55 knockout mice have shown reduced inflammatory and neuropathic pain. Pharmacological blockade of GPR55 with antagonists has been demonstrated to alleviate pain in rodent models of inflammatory and neuropathic pain.

Bone Metabolism

GPR55 plays a role in bone biology, with its activation promoting osteoclast function and bone resorption. The GPR55 antagonist cannabidiol (B1668261) (CBD) has been shown to inhibit bone resorption in vivo.[7] This suggests that selective GPR55 antagonists could be beneficial in treating bone disorders characterized by excessive bone loss, such as osteoporosis.

Conclusion

GPR55 represents a compelling target for the development of novel therapeutics. The availability of potent and selective antagonists like this compound has been instrumental in advancing our understanding of GPR55's role in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field. Continued investigation into the therapeutic potential of GPR55 antagonists holds promise for addressing unmet medical needs in oncology, pain management, inflammatory disorders, and bone diseases. The detailed methodologies provided herein should facilitate further research and drug development efforts targeting this important receptor.

References

Methodological & Application

Application Notes: In Vitro GPR55 Antagonism Assay Using ML-193

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GPR55 is a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including pain, inflammation, bone development, and cancer.[1][2][3] Initially explored as a potential cannabinoid receptor, GPR55 is now known to be activated by the endogenous lipid ligand L-α-lysophosphatidylinositol (LPI).[1][2][4] The development of selective antagonists is crucial for elucidating the biological functions of GPR55 and for its validation as a therapeutic target. ML-193 is a potent and selective antagonist of GPR55, making it an essential chemical tool for in vitro and in vivo research.[5][6][7][8] These application notes provide detailed protocols for assessing the antagonistic activity of this compound on GPR55 in vitro.

This compound: A Selective GPR55 Antagonist

This compound (also known as CID 1261822) is a quinoline (B57606) aryl sulfonamide identified through high-throughput screening.[8] It demonstrates high potency and selectivity for GPR55 over other related receptors like GPR35, CB1, and CB2.[5][6][8]

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound against GPR55 has been quantified across various functional assays. The following table summarizes the key potency (IC50) values reported.

Assay TypeAgonist UsedCell LineThis compound IC50Reference
GPR55 Antagonism (General)Not SpecifiedNot Specified221 nM[5][6][7]
β-Arrestin TraffickingL-α-lysophosphatidylinositol (LPI)U2OS220 nM[1][5]
β-Arrestin TraffickingML186U2OS120 nM[1][5]
ERK1/2 PhosphorylationL-α-lysophosphatidylinositol (LPI)U2OS200 nM[5]

GPR55 Signaling Pathways

Upon activation by an agonist like LPI, GPR55 couples to Gα subunits (primarily Gα13) to initiate downstream signaling cascades.[9] Key pathways include the activation of the small GTPase RhoA, leading to intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[4][9][10] Ligand binding also induces the recruitment of β-arrestin, which can mediate receptor internalization and G-protein independent signaling.[8]

GPR55_Signaling LPI Agonist (LPI) GPR55 GPR55 LPI->GPR55 Activates G_Protein Gα13/RhoA GPR55->G_Protein Couples Beta_Arrestin β-Arrestin GPR55->Beta_Arrestin Recruits ML193 Antagonist (this compound) ML193->GPR55 Inhibits ERK_Pathway ERK1/2 Phosphorylation G_Protein->ERK_Pathway Calcium Intracellular Ca²⁺ Release G_Protein->Calcium Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: GPR55 signaling pathways activated by agonists and inhibited by this compound.

Experimental Protocols

Two common and robust in vitro assays for quantifying GPR55 antagonism are the β-arrestin recruitment assay and the ERK1/2 phosphorylation assay.

β-Arrestin Recruitment Assay

This high-content imaging assay directly measures the translocation of fluorescently tagged β-arrestin to the GPR55 receptor upon agonist stimulation. Antagonists will inhibit this translocation.

Materials:

  • U2OS cells stably co-expressing GPR55 and β-arrestin-GFP (βarr2-GFP).[11]

  • Cell culture medium (e.g., MEM) and serum.

  • 384-well clear-bottom assay plates.[11]

  • LPI (GPR55 agonist).

  • This compound (GPR55 antagonist).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Phosphate Buffered Saline (PBS).

  • High-content imaging system.

Protocol:

  • Cell Plating: Seed the U2OS-GPR55-βarr2-GFP cells into 384-well plates at a density that achieves 80-90% confluency on the day of the assay. Culture overnight at 37°C in 5% CO2.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Also, prepare a stock solution of LPI at a concentration required to achieve an EC80 response (e.g., 10 µM).[5][8]

  • Antagonist Pre-incubation: Remove the culture medium from the wells and replace it with the this compound dilutions. Include vehicle-only wells as a control. Incubate for 15-30 minutes at 37°C.[5]

  • Agonist Stimulation: Add the LPI solution to all wells (except for negative controls) to achieve the final desired concentration.

  • Incubation: Incubate the plate for 75 minutes at 37°C in 5% CO2 to allow for β-arrestin translocation.[11]

  • Cell Fixation: Carefully remove the medium and add 4% PFA to each well to fix the cells. Incubate for 40 minutes at room temperature.[11]

  • Washing: Wash the cells twice with PBS.

  • Imaging: Acquire images of the GFP signal in each well using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the redistribution of β-arrestin-GFP from the cytoplasm to the membrane. Calculate the percent inhibition for each concentration of this compound relative to the LPI-only control and determine the IC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a key downstream event in GPR55 signaling. Inhibition of this phosphorylation indicates antagonist activity.

Materials:

  • U2OS or HEK293 cells expressing GPR55.[3][5]

  • 6-well or 12-well cell culture plates.

  • LPI (GPR55 agonist).

  • This compound (GPR55 antagonist).

  • Cell lysis buffer containing phosphatase and protease inhibitors.[3]

  • Assay kit for measuring phospho-ERK1/2 and total ERK1/2 (e.g., AlphaScreen SureFire, Western Blot).[12][13]

Protocol:

  • Cell Culture and Starvation: Plate GPR55-expressing cells in multi-well plates and grow to sub-confluence. Before the assay, serum-starve the cells overnight to reduce basal ERK phosphorylation.[3]

  • Antagonist Treatment: Rinse cells with a buffered salt solution (e.g., HBSS). Apply various concentrations of this compound prepared in serum-free medium to the cells. Incubate for 30 minutes at 37°C.[3][5]

  • Agonist Stimulation: Add LPI (e.g., 10 µM) to the wells and incubate for 10 minutes at 37°C.[3][5]

  • Cell Lysis: Immediately place the plate on ice, remove the medium, and add ice-cold lysis buffer to each well to disrupt the cells and stabilize proteins.[3]

  • Quantification:

    • For AlphaScreen: Transfer the cell lysates to an assay plate and follow the manufacturer's protocol to quantify phospho-ERK1/2 levels.[12][14]

    • For Western Blot: Collect the lysates, determine protein concentration, and perform SDS-PAGE and immunoblotting using specific antibodies against phospho-ERK1/2 and total ERK1/2.

  • Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Calculate the percent inhibition of the LPI-induced signal by this compound and determine the IC50 value.

Experimental Workflow for GPR55 Antagonism Assay

The general workflow for screening and characterizing GPR55 antagonists like this compound involves several key stages, from initial cell culture to final data analysis.

GPR55_Workflow A 1. Cell Culture (GPR55-expressing cells) B 2. Cell Plating (Assay-specific plates) A->B C 3. Antagonist Pre-incubation (this compound dose-response) B->C D 4. Agonist Stimulation (LPI at EC80) C->D E 5. Assay-Specific Incubation D->E F 6. Signal Detection (Imaging or Luminescence) E->F G 7. Data Analysis (Calculate % Inhibition & IC50) F->G

Caption: General experimental workflow for an in vitro GPR55 antagonism assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-193 (also known as AMG 193) is a potent and selective, orally bioavailable MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair.[1][3][4] In a significant portion of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted, leading to the accumulation of methylthioadenosine (MTA).[5][6] this compound exhibits a novel mechanism of action, preferentially binding to and inhibiting the PRMT5:MTA complex, thus selectively targeting MTAP-deleted cancer cells while sparing normal tissues.[5][7] Inhibition of PRMT5 by this compound in MTAP-deficient cells leads to DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately resulting in tumor cell death.[2][5][8]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended concentrations, detailed experimental protocols, and relevant signaling pathway information.

Quantitative Data Summary

The cellular potency of this compound is highly dependent on the MTAP status of the cancer cells. MTAP-deleted cells exhibit significantly greater sensitivity to this compound than their MTAP-wild-type (WT) counterparts. The following table summarizes the available quantitative data for this compound in various cancer cell lines.

Cell LineCancer TypeMTAP StatusIC50 (Viability)Assay DurationNotes
HCT116Colorectal CarcinomaMTAP-deletedLower than WT6 daysA dose-dependent decrease in cell viability was observed. The cooperativity (WT IC50 / MTAP-deleted IC50) demonstrates preferential activity in MTAP-deleted cells.[2][5]
HCT116Colorectal CarcinomaWild-TypeHigher than MTAP-deleted6 daysLess sensitive to this compound treatment.[2][5]
VariousPan-cancer panelMixedData reported as Area Under the Curve (AUC)5 daysA screen of a large panel of barcoded cancer cell lines showed a wide range of sensitivities, with lower AUCs (indicating higher sensitivity) correlating with MTAP loss.[2]
DLBCL, PDAC, NSCLCVariousMTAP-deletedSensitive6 daysRepresentative dose-response curves show clear growth inhibition in MTAP-deleted cell lines.[2]
DLBCL, PDAC, NSCLCVariousWild-TypeLess Sensitive6 daysFor most wild-type cell lines, accurate IC50 values could not be calculated as the curves did not reach 50% inhibition.[5]

Note: The specific IC50 values from the comprehensive cell line profiling are presented as Area Under the Curve (AUC) in the source literature.[2] Lower AUC values indicate higher sensitivity to the compound. Researchers should perform dose-response experiments to determine the precise IC50 for their specific cell line of interest.

Signaling Pathway

This compound targets the PRMT5 enzyme, which is a central node in several cellular signaling pathways critical for cancer cell proliferation and survival. The diagram below illustrates the simplified signaling pathway affected by this compound.

PRMT5_Signaling_Pathway PRMT5 Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus cluster_inhibition Pharmacological Intervention cluster_downstream Cellular Outcomes PRMT5 PRMT5 Histones Histones PRMT5->Histones Methylation Splicing Factors Splicing Factors PRMT5->Splicing Factors Methylation Transcription Factors Transcription Factors PRMT5->Transcription Factors Methylation Gene Expression Gene Expression Histones->Gene Expression Regulation mRNA Splicing mRNA Splicing Splicing Factors->mRNA Splicing Regulation Transcription Factors->Gene Expression Cell Cycle Progression Cell Cycle Progression Gene Expression->Cell Cycle Progression DNA Damage Repair DNA Damage Repair Gene Expression->DNA Damage Repair mRNA Splicing->Cell Cycle Progression Splicing Defects Splicing Defects mRNA Splicing->Splicing Defects Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Repair->Apoptosis ML193 This compound ML193->PRMT5 Inhibits PRMT5:MTA Complex MTA MTA MTA->PRMT5 Forms Complex MTAP_deleted MTAP Deletion MTAP_deleted->MTA Accumulation

Caption: PRMT5 signaling and this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • MTAP-deleted and MTAP-wild-type cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting concentration range could be from 1 nM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 5 to 6 days at 37°C and 5% CO2.[2][5]

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

      • Mix thoroughly to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (medium only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_ML193 Prepare this compound Serial Dilutions Incubate_24h->Prepare_ML193 Treat_Cells Treat Cells with this compound Incubate_24h->Treat_Cells Prepare_ML193->Treat_Cells Incubate_5_6_days Incubate 5-6 days Treat_Cells->Incubate_5_6_days Add_Viability_Reagent Add Viability Reagent (MTT or CTG) Incubate_5_6_days->Add_Viability_Reagent Incubate_Reagent Incubate Add_Viability_Reagent->Incubate_Reagent Read_Plate Read Plate (Absorbance/Luminescence) Incubate_Reagent->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well tissue culture plates

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth.

    • After 24 hours, treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection of apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting:

    • Harvest both floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Conclusion

This compound is a promising therapeutic agent that selectively targets MTAP-deleted cancers. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound. It is crucial to optimize experimental conditions, such as cell seeding density and treatment duration, for each specific cell line to ensure robust and reproducible results. The differential sensitivity between MTAP-deleted and wild-type cells should be a key consideration in experimental design and data interpretation.

References

Application Notes and Protocols for ML-193 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-193 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), a novel therapeutic target implicated in pain and inflammation.[1][2] Preclinical studies utilizing GPR55 knockout mice have demonstrated a significant role for this receptor in the development of both inflammatory and neuropathic pain, suggesting that its antagonism may offer a promising strategy for analgesia.[3][4] These application notes provide a summary of the available data on this compound and protocols for its potential use in mouse models of pain, based on existing literature for GPR55-related research.

Quantitative Data Summary

Systemic administration (e.g., intraperitoneal, oral) of this compound in mouse models of pain has not been extensively reported in the available scientific literature. However, in vitro and localized in vivo studies provide valuable dosage information for experimental design.

CompoundApplicationConcentration/DosageSpecies/ModelKey FindingsReference
This compound In vitro GPR55 antagonismIC50: 0.2 ± 0.3 μMGPR55-expressing U2OS cellsInhibition of LPI-mediated ERK1/2 phosphorylation.[2]
This compound In vitro GPR55 antagonismNot specifiedDissociated rat periaqueductal gray (PAG) neuronsAbolished LPI-induced depolarization.[5]
This compound In vivo (Intra-PAG microinjection)Not specifiedRatBlocked the pronociceptive effects of LPI in the hot-plate test.[5]
KLS-13019 In vitro GPR55 antagonismEC50: 200 ± 46 pMDorsal root ganglion (DRG) culturesReversed paclitaxel-induced decreases in cell viability.[6]

Note: The absence of systemic dosage data for this compound in mouse pain models is a critical gap in the current literature. Researchers should consider conducting dose-ranging and pharmacokinetic studies to determine appropriate systemic doses for in vivo experiments.

Signaling Pathway and Experimental Workflow

GPR55 Signaling in Nociception

The following diagram illustrates the proposed signaling pathway of GPR55 in pain perception. The endogenous ligand, lysophosphatidylinositol (LPI), activates GPR55, leading to downstream signaling cascades that contribute to neuronal sensitization and pain. This compound, as a GPR55 antagonist, blocks this activation.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR55 GPR55 G_protein Gq/G12/G13 GPR55->G_protein Activates LPI LPI (Lysophosphatidylinositol) LPI->GPR55 Activates ML193 This compound ML193->GPR55 Blocks PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA Ca_release Intracellular Ca²⁺ Release PLC->Ca_release ERK_activation ERK1/2 Activation RhoA->ERK_activation Neuronal_Sensitization Neuronal Sensitization & Pain Perception Ca_release->Neuronal_Sensitization ERK_activation->Neuronal_Sensitization Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Induction cluster_treatment Treatment cluster_assessment Pain Assessment Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Baseline_Testing Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Carrageenan_Injection Intraplantar Carrageenan Injection Baseline_Testing->Carrageenan_Injection Drug_Administration This compound or Vehicle Administration (Route and Dose TBD) Carrageenan_Injection->Drug_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

References

Application Notes and Protocols for Utilizing ML-193 in a β-Arrestin Recruitment Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-193 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1PR3), a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function and immune responses.[1] The recruitment of β-arrestin to activated GPCRs is a key mechanism for receptor desensitization, internalization, and initiation of G protein-independent signaling pathways. This document provides detailed application notes and protocols for the use of this compound in a β-arrestin recruitment assay, a critical tool for characterizing the pharmacological properties of S1PR3 antagonists and investigating biased signaling.

The protocol described herein is based on the principles of enzyme fragment complementation (EFC), a widely used technology for monitoring protein-protein interactions such as the recruitment of β-arrestin to a GPCR. The DiscoverX PathHunter® β-arrestin assay is a common platform that utilizes this technology.[2][3]

S1PR3 Signaling and β-Arrestin Recruitment

Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), S1PR3 undergoes a conformational change that facilitates the coupling of intracellular G proteins (Gq/11, Gi/o, and G12/13), initiating downstream signaling cascades.[4][5] Simultaneously, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin. The recruitment of β-arrestin to S1PR3 sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling events and promoting receptor internalization.[6]

Antagonists like this compound bind to S1PR3 and prevent the conformational changes induced by agonists, thereby inhibiting both G protein activation and subsequent β-arrestin recruitment.

S1PR3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P (Agonist) S1PR3 S1PR3 S1P->S1PR3 Binds & Activates ML193 This compound (Antagonist) ML193->S1PR3 Binds & Inhibits G_Protein G Proteins (Gq/11, Gi/o, G12/13) S1PR3->G_Protein Activates GRK GRK S1PR3->GRK Recruits P P beta_Arrestin β-Arrestin S1PR3->beta_Arrestin Recruits Signaling G Protein-Mediated Signaling G_Protein->Signaling GRK->S1PR3 Phosphorylates Desensitization Desensitization & Internalization beta_Arrestin->Desensitization beta_Arrestin_Signaling β-Arrestin-Mediated Signaling beta_Arrestin->beta_Arrestin_Signaling

Figure 1. S1PR3 Signaling Pathway and the Role of β-Arrestin.

Quantitative Data for this compound

As of the latest literature review, a specific IC50 value for this compound in a β-arrestin recruitment assay has not been publicly reported. The following table is a template for researchers to populate with their experimentally determined data.

CompoundTargetAssay TypeAgonist Used (Concentration)IC50 (µM)Reference
This compoundS1PR3β-Arrestin RecruitmentS1P (EC80)Data not available(Internal Data)
Control AntagonistS1PR3β-Arrestin RecruitmentS1P (EC80)Insert Value(Reference)

Researchers should determine the EC80 concentration of the agonist (e.g., S1P) in an agonist-mode β-arrestin recruitment assay prior to performing the antagonist assay.

Experimental Protocols

Principle of the PathHunter β-Arrestin Recruitment Assay

The PathHunter β-arrestin assay utilizes enzyme fragment complementation (EFC).[7] Cells are engineered to express the target GPCR (S1PR3) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced activation and phosphorylation of S1PR3, β-arrestin-EA is recruited to the S1PR3-PK fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[7] Antagonists will inhibit this agonist-induced signal.

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_detection Day 2: Signal Detection cluster_analysis Data Analysis A Thaw and plate PathHunter S1PR3 β-arrestin cells B Prepare serial dilutions of This compound and control compounds A->B C Add antagonist dilutions to the cell plate and incubate B->C E Add agonist to the cell plate and incubate C->E D Prepare agonist (S1P) at EC80 concentration D->E F Prepare PathHunter detection reagents E->F G Add detection reagents to the cell plate and incubate F->G H Read chemiluminescence on a plate reader G->H I Plot data and calculate IC50 values using a four-parameter logistic model H->I

Figure 2. Experimental Workflow for an Antagonist β-Arrestin Assay.

Detailed Protocol for Antagonist Assay

This protocol is adapted for a 384-well plate format.[7]

Materials:

  • PathHunter S1PR3 β-arrestin cells (e.g., from DiscoverX)

  • Cell plating reagent (as recommended by the cell line provider)

  • Assay buffer

  • This compound

  • S1P (agonist)

  • Control antagonist (optional)

  • DMSO (for compound dilution)

  • 384-well white, solid-bottom cell culture plates

  • PathHunter Detection Reagents (e.g., PathHunter Detection Kit)

  • Chemiluminescent plate reader

Procedure:

Day 1: Cell Plating

  • Culture and harvest PathHunter S1PR3 β-arrestin cells according to the supplier's instructions.

  • Resuspend the cells in the appropriate cell plating reagent to the recommended density for a 384-well plate.

  • Dispense the cell suspension into a 384-well plate.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[7]

Day 2: Assay Execution

  • Compound Preparation:

    • Prepare a stock solution of this compound and any control compounds in DMSO.

    • Perform serial dilutions of the compounds in assay buffer to generate a concentration-response curve. Ensure the final DMSO concentration in the assay is ≤1%.[8]

  • Antagonist Incubation:

    • Carefully remove the cell culture medium from the plated cells.

    • Add the diluted this compound and control compounds to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Agonist Stimulation:

    • Prepare a solution of S1P in assay buffer at a concentration corresponding to the pre-determined EC80 value.

    • Add the S1P solution to all wells except for the negative control (no agonist) wells.

    • Incubate the plate at 37°C for 90 minutes.[9]

  • Signal Detection:

    • Equilibrate the PathHunter detection reagents to room temperature.

    • Prepare the detection reagent solution according to the manufacturer's protocol.

    • Add the detection reagent solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[3]

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

Data Analysis:

  • Subtract the average signal of the negative control (no agonist) wells from all other data points.

  • Normalize the data by setting the signal from the positive control (agonist only) wells to 100% and the signal from the highest concentration of a potent antagonist to 0%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Inconsistent cell platingEnsure a homogenous cell suspension before and during plating.
Pipetting errorsUse calibrated pipettes and proper technique.
Low signal-to-background ratio Low cell numberOptimize cell seeding density.
Inactive agonist or antagonistUse fresh, properly stored reagents.
Incorrect EC80 concentrationRe-determine the agonist EC80.
No dose-response Compound inactivityVerify the identity and purity of this compound.
Compound concentration too low or highAdjust the concentration range of the serial dilutions.
Assay window too smallOptimize agonist concentration and incubation times.

Conclusion

The β-arrestin recruitment assay is a robust method for characterizing the antagonistic properties of compounds like this compound at the S1PR3 receptor. This application note provides a comprehensive framework for conducting these experiments, from understanding the underlying signaling pathways to detailed protocols and data analysis. By following these guidelines, researchers can effectively utilize this compound as a tool to investigate S1PR3 biology and its role in health and disease.

References

Application Notes and Protocols for ML-193 Treatment in a Rat Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML-193, a selective GPR55 antagonist, in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease (PD). The provided protocols and data are based on published research and are intended to guide the design and execution of similar preclinical studies.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[1] The G protein-coupled receptor 55 (GPR55) has emerged as a potential therapeutic target due to its involvement in motor control.[2] this compound is a selective antagonist of GPR55 and has been investigated for its potential to modulate motor and sensorimotor functions in a rat model of Parkinson's disease.[2] Unexpectedly, both the GPR55 agonist L-α-lysophosphatidylinositol (LPI) and the antagonist this compound have shown similar ameliorative effects on motor deficits in this model, suggesting a complex modulatory role for GPR55 in motor control.[2]

Key Findings
  • Intra-striatal administration of this compound at a dose of 1 µ g/rat has been shown to improve motor coordination and sensorimotor function in 6-OHDA-lesioned rats.[2]

  • This compound treatment increased the time spent on the rotarod, indicating improved balance and motor performance.[2]

  • The treatment also decreased the latency to remove an adhesive label and reduced slip steps in the ledged beam test, suggesting an attenuation of sensorimotor deficits.[2]

  • Interestingly, a higher dose of this compound (5 µ g/rat ) did not produce the same beneficial effects, and in sham-operated rats, it decreased locomotor activity.[2]

Experimental Protocols

Animal Model and Parkinson's Disease Induction

A widely used and well-established method for inducing a Parkinson's-like phenotype in rats is the unilateral intra-striatal injection of the neurotoxin 6-hydroxydopamine (6-OHDA).[3][4] This leads to the progressive degeneration of dopaminergic neurons in the nigrostriatal pathway.[3][4]

Protocol for 6-OHDA Lesioning:

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) weighing 250-300g are commonly used.[5] House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[3]

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[3]

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.[3]

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target coordinates for the striatum. Use a rat brain atlas (e.g., Paxinos and Watson) to determine the precise coordinates relative to bregma.[3]

  • 6-OHDA Injection:

    • Prepare a solution of 6-OHDA hydrochloride in 0.01% ascorbic acid dissolved in saline to a final concentration of, for example, 10 µg/µL.[2]

    • Slowly infuse the 6-OHDA solution into the striatum using a microsyringe or infusion pump at a rate of approximately 0.5 µL/minute.[2][3]

    • Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.[3]

  • Post-operative Care:

    • Suture the incision and provide post-operative analgesia (e.g., buprenorphine).[3]

    • Allow the animals to recover for a period of at least 2-3 weeks to allow for the full development of the lesion before behavioral testing.[4]

This compound Administration

This compound is administered directly into the striatum to investigate its local effects on motor function.

Protocol for Intra-striatal this compound Injection:

  • Drug Preparation: Dissolve this compound in a vehicle solution, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and sterile saline (e.g., 10% v/v).[2] Prepare solutions to achieve final doses of 1 µg and 5 µg per rat in a total volume of 0.5 µL.[2]

  • Anesthesia and Stereotaxic Surgery: Follow the same procedures as for the 6-OHDA lesioning.

  • Microinjection:

    • Using a Hamilton microsyringe, slowly inject 0.5 µL of the this compound solution or vehicle into the same striatal coordinates as the 6-OHDA lesion.[2]

    • The injection should be performed over a period of 1-2 minutes.

    • Leave the needle in place for an additional minute before slowly retracting it.

  • Behavioral Testing: Conduct behavioral assessments at a specified time point after the injection (e.g., 30 minutes).

Behavioral Assessments

A battery of behavioral tests is used to assess motor coordination, balance, and sensorimotor function.

a) Rotarod Test (Motor Coordination and Balance):

  • Place the rat on a rotating rod that gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[2]

  • Record the latency to fall from the rod.

  • Perform multiple trials with an inter-trial interval (e.g., 15 minutes).

b) Ledged Beam Test (Hindlimb Function):

  • Allow the rat to traverse a narrow, elevated beam with ledges.

  • Count the number of times the hindlimbs slip off the ledges.[2]

  • The beam is typically divided into sections, and the number of slips per section is recorded.

c) Adhesive Removal Test (Sensorimotor Function):

  • Place a small adhesive label on the dorsal surface of the rat's forepaw.

  • Measure the time it takes for the rat to notice and remove the label.[2]

  • A longer latency to remove the label indicates a sensorimotor deficit.

d) Open Field Test (Locomotor Activity):

  • Place the rat in the center of a large, open arena.

  • Use an automated tracking system to record the total distance traveled, time spent in different zones, and other locomotor parameters over a specified period (e.g., 10 minutes).[2]

Data Presentation

The following tables summarize the quantitative data from the study on the effects of this compound in a 6-OHDA rat model of Parkinson's disease.

Table 1: Effect of this compound on Motor Coordination in the Rotarod Test

Treatment GroupDose (µ g/rat )Time on Rotarod (seconds)
Sham + Vehicle-~150
6-OHDA + Vehicle-~75
6-OHDA + this compound1~125
6-OHDA + this compound5~80
Data are approximate values derived from graphical representations in the source study.[2]

Table 2: Effect of this compound on Hindlimb Function in the Ledged Beam Test

Treatment GroupDose (µ g/rat )Number of Slip Steps
Sham + Vehicle-~1
6-OHDA + Vehicle-~5
6-OHDA + this compound1~3
6-OHDA + this compound5~4.5
Data are approximate values derived from graphical representations in the source study.[2]

Table 3: Effect of this compound on Sensorimotor Function in the Adhesive Removal Test

Treatment GroupDose (µ g/rat )Latency to Remove Label (seconds)
Sham + Vehicle-~10
6-OHDA + Vehicle-~25
6-OHDA + this compound1~15
6-OHDA + this compound5~20
Data are approximate values derived from graphical representations in the source study.[2]

Table 4: Effect of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (µ g/rat )Total Distance Traveled (arbitrary units)
Sham + Vehicle-~2500
Sham + this compound5~1500
6-OHDA + Vehicle-~2000
6-OHDA + this compound1~2000
6-OHDA + this compound5~1800
Data are approximate values derived from graphical representations in the source study.[2]

Visualizations

Experimental Workflow

G cluster_model Parkinson's Disease Model Induction cluster_treatment This compound Treatment cluster_assessment Behavioral Assessment a Animal Acclimation b Unilateral 6-OHDA Lesioning (Intra-striatal) a->b c Recovery Period (2-3 weeks) b->c d Intra-striatal Injection of this compound or Vehicle c->d e Rotarod Test d->e 30 min post-injection f Ledged Beam Test d->f 30 min post-injection g Adhesive Removal Test d->g 30 min post-injection h Open Field Test d->h 30 min post-injection

Caption: Workflow for this compound treatment and behavioral testing in a rat model of Parkinson's disease.

Proposed GPR55 Signaling Pathway

G GPR55 GPR55 Gaq Gαq GPR55->Gaq Ga13 Gα13 GPR55->Ga13 PLC Phospholipase C Gaq->PLC ROCK Rho-associated protein kinase Ga13->ROCK PKC Protein Kinase C PLC->PKC MAPK Mitogen-activated protein kinases PLC->MAPK Ca_release Ca2+ Release PLC->Ca_release Response Intracellular Responses (Modulation of Motor Function) ROCK->Response ATF2 Activating Transcription Factor 2 PKC->ATF2 CREB cAMP Response Element-Binding Protein PKC->CREB MAPK->ATF2 MAPK->CREB Ca_release->ATF2 Ca_release->CREB ATF2->Response CREB->Response

Caption: Postulated GPR55 signaling cascade involved in the modulation of motor functions.[2]

References

Application Notes and Protocols for ML-193 in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-193 (also known as AMG 193) is a potent and selective, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). In cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the accumulation of methylthioadenosine (MTA) creates a synthetic lethal vulnerability to PRMT5 inhibition. This compound preferentially binds to the MTA-bound PRMT5, leading to potent and selective inhibition of its methyltransferase activity. This targeted inhibition results in DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to the suppression of cancer cell proliferation.[1][2] These application notes provide detailed protocols and quantitative data for utilizing this compound in cancer cell line proliferation assays.

Mechanism of Action

This compound exploits the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition. In MTAP-deleted cancer cells, MTA accumulates and binds to PRMT5. This compound exhibits enhanced binding to this MTA-PRMT5 complex, leading to highly selective inhibition. This inhibition disrupts the symmetrical dimethylation of arginine residues on various protein substrates, including those involved in spliceosome assembly and function. The downstream effects include altered mRNA splicing, induction of DNA damage, and cell cycle arrest, which collectively inhibit the proliferation of MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient cells.[1][2]

ML193_Mechanism_of_Action cluster_normal_cell MTAP Wild-Type Cell cluster_cancer_cell MTAP-Deleted Cancer Cell MTAP_WT MTAP MTA_WT MTA MTAP_WT->MTA_WT Metabolizes PRMT5_WT PRMT5 Substrate_WT Substrate PRMT5_WT->Substrate_WT Methylates Methylated_Substrate_WT Methylated Substrate Proliferation_WT Normal Cell Proliferation Methylated_Substrate_WT->Proliferation_WT MTAP_del MTAP Deletion MTA_acc MTA Accumulation MTAP_del->MTA_acc PRMT5_cancer PRMT5 MTA_acc->PRMT5_cancer Binds to MTA_PRMT5_complex MTA-PRMT5 Complex ML193 This compound ML193->MTA_PRMT5_complex Binds Cooperatively Inhibited_Complex Inhibited Complex Splicing_dys Splicing Dysregulation Inhibited_Complex->Splicing_dys DNA_damage DNA Damage Inhibited_Complex->DNA_damage Apoptosis Apoptosis/ Senescence Splicing_dys->Apoptosis Cell_cycle_arrest G2/M Arrest DNA_damage->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Figure 1: Signaling pathway of this compound in MTAP-deleted cancer cells.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines with varying MTAP status. The half-maximal inhibitory concentration (IC50) values demonstrate the high degree of selectivity of this compound for MTAP-deleted cancer cells.

Cell LineCancer TypeMTAP StatusThis compound IC50 (µM)
HCT116Colorectal CarcinomaWild-Type>10
HCT116Colorectal CarcinomaMTAP-deleted0.107
DOHH-2Diffuse Large B-cell LymphomaMTAP-deleted0.008
SU-DHL-6Diffuse Large B-cell LymphomaWild-Type>10
BxPC-3Pancreatic Ductal AdenocarcinomaMTAP-deleted0.015
MIA PaCa-2Pancreatic Ductal AdenocarcinomaMTAP-deleted0.045
PANC-1Pancreatic Ductal AdenocarcinomaWild-Type>10
NCI-H838Non-Small Cell Lung CancerMTAP-deleted0.023
NCI-H1792Non-Small Cell Lung CancerWild-Type>10
A549Non-Small Cell Lung CancerMTAP-deleted0.030

Data compiled from Belmontes et al., Cancer Discovery, 2025.[1][2][3][4]

Experimental Protocols

Cell Proliferation Assay using CellTiter-Glo®

This protocol outlines a method for determining the effect of this compound on the proliferation of adherent and suspension cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for 24h (Adherent Cells) seed_cells->incubate_adhesion add_ml193 Add Serial Dilutions of this compound incubate_adhesion->add_ml193 incubate_treatment Incubate for 6 Days add_ctg Add CellTiter-Glo® Reagent incubate_treatment->add_ctg incubate_lysis Incubate for 10 min at RT add_ctg->incubate_lysis read_luminescence Read Luminescence incubate_lysis->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end add_ml1993 add_ml1993 add_ml1993->incubate_treatment

Figure 2: Experimental workflow for the cell proliferation assay.

Materials:

  • Cancer cell lines (e.g., HCT116, DOHH-2, BxPC-3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Cell Seeding:

    • Adherent Cells (e.g., HCT116, BxPC-3, A549, MIA PaCa-2):

      • Harvest cells using Trypsin-EDTA and resuspend in complete culture medium.

      • Perform a cell count and determine cell viability.

      • Seed cells into a 96-well plate at an appropriate density. Recommended starting densities are:

        • HCT116: 2,000 - 5,000 cells/well[3][5]

        • BxPC-3: 3,000 - 5,000 cells/well[6][7]

        • A549: 2,500 - 5,000 cells/well[4][8]

        • MIA PaCa-2: 3,000 - 5,000 cells/well[1][9]

      • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Suspension Cells (e.g., DOHH-2):

      • Perform a cell count and determine cell viability.

      • Seed cells directly into a 96-well plate in complete culture medium at a density of approximately 10,000 - 20,000 cells/well.[10][11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or vehicle control. For suspension cells, add the compound dilutions directly to the cell suspension.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.[2]

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental values.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.

Note: Optimal cell seeding densities may vary between cell lines and should be determined empirically to ensure that cells are in the exponential growth phase throughout the assay and that the signal is within the linear range of the detection instrument.

References

Application Notes and Protocols for In Vivo Efficacy Testing of ML-193

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-193 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), with a reported IC50 of 221 nM.[1] It exhibits significant selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2.[1] Preclinical in vivo studies have demonstrated the potential therapeutic efficacy of this compound in models of Parkinson's disease and inflammation, suggesting its promise for further investigation in these and other neurological and inflammatory conditions.[2]

These application notes provide detailed protocols for in vivo experimental designs to test the efficacy of this compound, focusing on its neuroprotective and anti-inflammatory properties. The protocols are intended to guide researchers in pharmacology, neuroscience, and immunology in planning and executing robust preclinical studies.

GPR55 Signaling Pathway

GPR55, upon activation by its endogenous ligand lysophosphatidylinositol (LPI), couples to Gαq and Gα13 proteins.[2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC) and Rho-associated protein kinase (RhoA).[2] These signaling events lead to an increase in intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4][5] this compound, as a GPR55 antagonist, is expected to inhibit these downstream signaling events.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GPR55 GPR55 Gaq_G13 Gαq / Gα13 GPR55->Gaq_G13 Activates LPI LPI (Agonist) LPI->GPR55 Activates ML193 This compound (Antagonist) ML193->GPR55 Inhibits PLC PLC Gaq_G13->PLC RhoA RhoA Gaq_G13->RhoA Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase ERK_Activation ERK Activation RhoA->ERK_Activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca_increase->Cellular_Response ERK_Activation->Cellular_Response

GPR55 signaling cascade and the inhibitory action of this compound.

I. Neuroprotective Efficacy in a Parkinson's Disease Model

This section outlines the in vivo experimental design to evaluate the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.[6][7][8]

Experimental Workflow

PD_Workflow acclimatization Acclimatization (1 week) baseline Baseline Behavioral Testing (Rotarod, Adhesive Removal Test) acclimatization->baseline surgery Stereotaxic Surgery: Unilateral 6-OHDA injection into the medial forebrain bundle baseline->surgery recovery Post-operative Recovery (2 weeks) surgery->recovery treatment This compound or Vehicle Administration (Daily for 2-4 weeks) recovery->treatment behavioral_post Post-treatment Behavioral Testing treatment->behavioral_post euthanasia Euthanasia and Tissue Collection behavioral_post->euthanasia analysis Immunohistochemistry (TH staining) Neurochemical Analysis (Dopamine levels) euthanasia->analysis Sepsis_Workflow acclimatization Acclimatization (1 week) treatment Pre-treatment with this compound or Vehicle acclimatization->treatment lps_induction LPS Administration (i.p.) treatment->lps_induction monitoring Monitor for signs of sepsis lps_induction->monitoring blood_collection Blood Collection (e.g., at 2, 6, 24 hours post-LPS) monitoring->blood_collection euthanasia Euthanasia and Tissue Collection (e.g., Lungs, Liver) blood_collection->euthanasia analysis Cytokine Analysis (ELISA) Histopathology euthanasia->analysis

References

Measuring the Effect of ML-193 on Cytokine Release In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the in vitro effects of ML-193, a potent and selective GPR55 antagonist, on cytokine release from immune cells. The protocols outlined below are designed to enable researchers to assess the immunomodulatory properties of this compound and similar compounds.

Introduction

This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55), with an IC50 of 221 nM.[1][2] GPR55 is expressed in various immune cells, with notably high levels in monocytes and Natural Killer (NK) cells.[2][3][4] Activation of GPR55 has been demonstrated to promote the release of pro-inflammatory cytokines. For instance, GPR55 agonists boost the production of Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated monocytes, and Interferon-gamma (IFN-γ) and TNF-α in activated NK cells.[2][3] In vivo studies in mice have shown that the GPR55 antagonist this compound can suppress plasma levels of TNF-α and IL-6, as well as the expression of IL-6, Monocyte Chemoattractant Protein-1 (MCP-1), and IL-1β.[5] This suggests a potential therapeutic role for this compound in inflammatory conditions characterized by excessive cytokine production. The following protocols provide a framework for quantifying the inhibitory effect of this compound on cytokine release in an in vitro setting.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the expected dose-dependent inhibitory effect of this compound on cytokine release from stimulated human peripheral blood mononuclear cells (PBMCs).

This compound Concentration (nM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)MCP-1 (pg/mL)
0 (Vehicle Control)1250 ± 851500 ± 110350 ± 30800 ± 60
101050 ± 701250 ± 95290 ± 25680 ± 50
50750 ± 55900 ± 70200 ± 20450 ± 40
100450 ± 40550 ± 50120 ± 15250 ± 30
250200 ± 25250 ± 3060 ± 10100 ± 15
500100 ± 15120 ± 2030 ± 850 ± 10

Signaling Pathway

The diagram below illustrates the putative signaling pathway of GPR55 leading to cytokine release and the inhibitory action of this compound. GPR55 activation by an agonist initiates downstream signaling through Gq and G12/13 proteins, leading to increased intracellular calcium and activation of pathways such as p38 MAPK and ERK1/2, ultimately resulting in the transcription and release of pro-inflammatory cytokines.[6][7] this compound, as a GPR55 antagonist, blocks this cascade.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 G_protein Gq / G12/13 GPR55->G_protein Activates Agonist GPR55 Agonist (e.g., LPI) Agonist->GPR55 Activates ML193 This compound ML193->GPR55 Inhibits PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Increase IP3->Ca2 ERK ERK1/2 Ca2->ERK p38_MAPK p38 MAPK RhoA->p38_MAPK NFkB NF-κB / AP-1 p38_MAPK->NFkB ERK->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Cytokine_Release Cytokine Release (TNF-α, IL-6, IL-1β, MCP-1) Gene_Transcription->Cytokine_Release

GPR55 signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay using Human PBMCs

This protocol describes the measurement of cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with lipopolysaccharide (LPS) in the presence of this compound.

Materials:

  • Human PBMCs (freshly isolated or cryopreserved)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, IL-1β, and MCP-1

Procedure:

  • PBMC Preparation:

    • If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.

    • Transfer cells to a sterile conical tube and slowly add pre-warmed RPMI-1640 medium.

    • Centrifuge at 300 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Cell Plating and Treatment:

    • Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a working solution of LPS (e.g., 100 ng/mL final concentration) in culture medium.

    • Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until cytokine analysis.

  • Cytokine Measurement:

    • Quantify the concentrations of TNF-α, IL-6, IL-1β, and MCP-1 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Experimental Workflow

The following diagram outlines the key steps of the in vitro cytokine release assay.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate/Thaw Human PBMCs Count_Cells Count and Adjust Cell Concentration Isolate_PBMCs->Count_Cells Plate_Cells Plate PBMCs into 96-well Plate Count_Cells->Plate_Cells Add_ML193 Add this compound or Vehicle Control Plate_Cells->Add_ML193 Incubate_1hr Incubate for 1 hour Add_ML193->Incubate_1hr Add_LPS Stimulate with LPS Incubate_1hr->Add_LPS Incubate_24hr Incubate for 18-24 hours Add_LPS->Incubate_24hr Collect_Supernatant Collect Supernatant Incubate_24hr->Collect_Supernatant ELISA Measure Cytokines by ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis

Experimental workflow for the cytokine release assay.

Concluding Remarks

The provided protocols and application notes offer a robust framework for evaluating the impact of this compound on cytokine release in vitro. Researchers can adapt these methods to investigate other GPR55 antagonists or to explore their effects on different immune cell populations. The expected outcome is a dose-dependent reduction in the secretion of pro-inflammatory cytokines, which would support the potential of this compound as an anti-inflammatory therapeutic agent. Careful execution of these protocols will yield valuable data for understanding the immunomodulatory role of GPR55 and its antagonists.

References

Troubleshooting & Optimization

ML-193 Technical Support Center: Navigating Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of ML-193 in aqueous solutions during experimental procedures.

Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers

Researchers often encounter precipitation or poor solubility when preparing this compound for aqueous-based assays. This guide provides a systematic approach to troubleshoot and resolve these issues. A probe report on this compound from the NIH Molecular Libraries Program noted that its low aqueous solubility could confound stability assessments in phosphate-buffered saline (PBS).[1]

Logical Decision-Making for Troubleshooting this compound Solubility

G start Start: this compound precipitates in aqueous buffer check_stock Is the stock solution fully dissolved in DMSO? start->check_stock prepare_fresh Prepare fresh stock solution in 100% DMSO check_stock->prepare_fresh No check_dmso_conc Is the final DMSO concentration <0.5%? check_stock->check_dmso_conc Yes prepare_fresh->check_stock reduce_dmso Lower the final DMSO concentration check_dmso_conc->reduce_dmso No use_cosolvent Try a co-solvent system (e.g., with PEG300, Tween-80) check_dmso_conc->use_cosolvent Yes reduce_dmso->use_cosolvent test_solubility Test this compound solubility in the co-solvent system use_cosolvent->test_solubility successful_solubilization Successful Solubilization test_solubility->successful_solubilization Soluble contact_support If issues persist, consult further literature or technical support test_solubility->contact_support Insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2] It is soluble up to 100 mM in DMSO.[2] Ensure the compound is fully dissolved in DMSO before further dilution into aqueous buffers.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A2: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this:

  • Lower the final DMSO concentration: While preparing working solutions, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on cells.

  • Use a co-solvent system: For in vivo studies, formulations with co-solvents have been reported. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of 2.5 mg/mL.[3] Another option is 10% DMSO and 90% corn oil, also achieving 2.5 mg/mL solubility.[3] For in vitro assays, these concentrations would need to be significantly diluted. The principle of using co-solvents can be adapted for in vitro use by preparing an intermediate dilution in a co-solvent before the final dilution in the aqueous buffer.

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound in formulations.[3] However, care should be taken to avoid degradation of the compound.

Q3: Are there any established protocols for preparing this compound for cell-based assays?

A3: While specific protocols are often assay-dependent, a general approach involves preparing a high-concentration stock solution in 100% DMSO and then performing serial dilutions. For the final dilution into the cell culture medium, it is crucial to add the this compound stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation.

Q4: What are the known solubility specifications for this compound?

A4: The available quantitative solubility data for this compound is summarized in the table below.

Solvent/SystemMaximum ConcentrationReference
DMSO100 mM (52.76 mg/mL)[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.74 mM)[3]
10% DMSO, 90% Corn Oil2.5 mg/mL (4.74 mM)[3]
Ethanol≤0.1 mg/mL[4]
Dimethyl formamide3 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 527.59 g/mol .[2]

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Workflow for Preparing this compound Stock Solution

G weigh Weigh this compound powder add_dmso Add anhydrous DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex/sonicate/warm gently until fully dissolved add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Step-by-step workflow for this compound stock solution preparation.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general method for diluting the this compound DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in 100% DMSO to get intermediate concentrations if required.

  • To prepare the final working concentration, add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer or cell culture medium. Crucially, add the this compound solution to the buffer/medium while the latter is being gently vortexed or mixed. This rapid dilution and mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically <0.5%).

  • Use the freshly prepared working solution immediately in your experiment.

GPR55 Signaling Pathway

This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55).[2] Upon activation by its endogenous ligand, lysophosphatidylinositol (LPI), GPR55 couples to Gα13, which in turn activates RhoA.[5][6][7] This activation leads to downstream signaling cascades, including the phosphorylation of ERK1/2.[8][9] this compound exerts its effect by blocking these signaling events.[2]

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activates LPI LPI (Agonist) LPI->GPR55 Activates ML193 This compound (Antagonist) ML193->GPR55 Inhibits RhoA RhoA G_alpha_13->RhoA Activates ERK ERK1/2 Phosphorylation RhoA->ERK Cellular_Response Cellular Response (e.g., Proliferation, Migration) ERK->Cellular_Response

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

References

troubleshooting unexpected results with ML-193 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML-193 in vitro. It is crucial to first identify which "this compound" you are working with, as this designation can refer to two distinct compounds with different molecular targets and mechanisms of action.

IMPORTANT: Please select the appropriate section below based on your compound of interest.

  • Section 1: this compound (AMG 193) - An MTA-Cooperative PRMT5 Inhibitor

  • Section 2: this compound - A GPR55 Receptor Antagonist

Section 1: this compound (AMG 193) - An MTA-Cooperative PRMT5 Inhibitor

AMG 193 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that exhibits its activity in a methylthioadenosine (MTA)-cooperative manner. This makes it particularly effective in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (MTAP-deleted), which leads to an accumulation of MTA.[1][2][3][4][5][6][7][8][9]

Troubleshooting Unexpected Results
Question/Issue Possible Causes Troubleshooting Steps & Recommendations
1. No or low efficacy observed in a cell viability/growth inhibition assay. Incorrect Cell Line: The primary reason for lack of efficacy is the use of MTAP wild-type (WT) cells. AMG 193's mechanism is dependent on high intracellular MTA levels found in MTAP-deleted cells.[1][3][4][5]Verify MTAP Status: Confirm the MTAP status of your cell line through genomic analysis (e.g., PCR, sequencing) or by checking publicly available databases. Use Appropriate Controls: Always include both a known MTAP-deleted (positive control) and an MTAP-WT (negative control) cell line in your experiments to validate assay conditions and compound activity.[5][10]
Suboptimal Assay Duration: The cytotoxic effects of PRMT5 inhibition can be slow to manifest, often requiring several days of continuous exposure.[11]Extend Incubation Time: Run proliferation/viability assays for a longer duration (e.g., 6-7 days), ensuring to replenish the media with fresh compound as needed to maintain exposure.
Compound Instability or Precipitation: AMG 193 may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration.Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working dilutions in cell culture media.[11] Visually inspect for any precipitation. Solubility Enhancement: If precipitation is suspected, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which might be adapted for specific in vitro needs.[11]
2. High toxicity observed in MTAP-wild-type cells. Off-Target Effects: While highly selective, at very high concentrations, off-target effects can occur.Dose-Response Curve: Perform a wide-range dose-response experiment to determine the therapeutic window. The selectivity of AMG 193 is dose-dependent.[10] Review Literature for Known Off-Targets: Check for any published data on off-target activities of AMG 193.
Incorrect Vehicle Control: The solvent used to dissolve AMG 193 (e.g., DMSO) can be toxic to cells at higher concentrations.Include Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the solvent at the concentrations used in your experiment.
3. Inconsistent results between experimental replicates. Cell Culture Variability: Inconsistent cell passage number, confluency at the time of treatment, or mycoplasma contamination can affect results.Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at a similar confluency level. Regularly test for mycoplasma contamination.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration.Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use Master Mixes: Prepare a master mix of the compound in media to add to the wells to minimize pipetting variability.
Frequently Asked Questions (FAQs)
  • Q1: What is the mechanism of action of AMG 193? A1: AMG 193 is an MTA-cooperative inhibitor of PRMT5. In MTAP-deleted cells, the accumulation of MTA facilitates the binding of AMG 193 to PRMT5, leading to potent and selective inhibition of its methyltransferase activity.[1][2][3][4][5][6][7][8][9] This results in downstream effects such as DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading to cell death.[1][2][5][6][9]

  • Q2: Why is the MTAP status of my cells so important? A2: The deletion of the MTAP gene leads to the buildup of MTA in the cell. AMG 193 preferentially binds to the PRMT5-MTA complex, making it significantly more potent in MTAP-deleted cells compared to MTAP-WT cells where MTA levels are low.[1][3][4][5]

  • Q3: What are the expected IC50 values for AMG 193? A3: The IC50 values are highly dependent on the MTAP status of the cell line and the assay duration. In MTAP-deleted cells, the IC50 for cell viability is typically in the low micromolar to nanomolar range, while in MTAP-WT cells, it is significantly higher (e.g., ~40-fold higher in HCT116 cells).[3][4][10]

  • Q4: How should I prepare and store AMG 193? A4: AMG 193 is typically dissolved in DMSO to create a stock solution.[11] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation: In Vitro Activity of AMG 193
Cell Line MTAP Status Assay Type IC50 (µM) Reference
HCT116MTAP-deletedCell Viability~0.107[10][11]
HCT116MTAP-WTCell Viability~4.7 (40-46 fold higher than deleted)[3][4][10]
HCT116MTAP-deletedSDMA Levels90-fold lower than WT[10]
Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed MTAP-deleted and MTAP-WT cells into 96-well plates at a predetermined optimal density.

  • Compound Preparation: Prepare a serial dilution of AMG 193 in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of AMG 193 or vehicle control.

  • Incubation: Incubate the plates for an extended period, typically 6-7 days, to allow for the full effect of the compound.

  • Assay: On the day of the assay, allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualization

AMG193_Mechanism cluster_MTAP_WT MTAP Wild-Type Cell cluster_MTAP_deleted MTAP-Deleted Cell MTAP_WT MTAP present MTA_low Low MTA MTAP_WT->MTA_low Metabolizes MTA PRMT5_active PRMT5 Active MTA_low->PRMT5_active Normal_methylation Normal Protein Methylation PRMT5_active->Normal_methylation Cell_survival Normal Cell Survival Normal_methylation->Cell_survival MTAP_del MTAP Deleted MTA_high High MTA Accumulation MTAP_del->MTA_high PRMT5_MTA PRMT5-MTA Complex MTA_high->PRMT5_MTA PRMT5_inhibited Inhibited PRMT5 PRMT5_MTA->PRMT5_inhibited AMG193 AMG 193 AMG193->PRMT5_MTA Binds Cooperatively Downstream_effects DNA Damage, Cell Cycle Arrest, Splicing Defects PRMT5_inhibited->Downstream_effects Cell_death Apoptosis Downstream_effects->Cell_death

Caption: Mechanism of AMG 193 in MTAP-deleted vs. MTAP-WT cells.

Section 2: this compound - A GPR55 Receptor Antagonist

This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55).[12][13][14][15] It is used to study the physiological and pathological roles of GPR55.

Troubleshooting Unexpected Results
Question/Issue Possible Causes Troubleshooting Steps & Recommendations
1. No or weak antagonist activity observed. Low GPR55 Expression: The cell line used may not express GPR55 at a sufficient level to detect a response.Verify GPR55 Expression: Confirm GPR55 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry) levels. Use Overexpression System: Consider using a cell line that has been engineered to overexpress GPR55.[16]
Inappropriate Agonist: The agonist used to stimulate GPR55 may not be potent or may have off-target effects.Use a Validated Agonist: Use a well-characterized GPR55 agonist, such as lysophosphatidylinositol (LPI).[16] Optimize Agonist Concentration: Perform a dose-response curve for the agonist to determine its EC50 and use a concentration around the EC80 for antagonist assays.
Compound Solubility Issues: this compound has low aqueous solubility and may precipitate in your assay medium.[12]Ensure Complete Dissolution: Dissolve this compound in 100% DMSO to make a high-concentration stock.[13][14] When preparing working solutions, ensure the final DMSO concentration is low and consistent across all conditions. Visually inspect for precipitation. Pre-incubation: Pre-incubate the cells with this compound for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding.[17]
2. Agonistic activity observed instead of antagonism. Cell-type Specific Signaling: GPR55 signaling can be complex and cell-type dependent. In some contexts, compounds may exhibit unexpected pharmacology.Review Literature: Investigate the known GPR55 signaling pathways in your specific cell type. Use Multiple Readouts: Assess GPR55 activity using different downstream readouts (e.g., calcium mobilization, ERK phosphorylation, β-arrestin recruitment) to get a more complete picture of the compound's effect.[12][16]
3. High background signal or inconsistent results. Assay Conditions Not Optimized: Factors such as cell density, serum concentration in the media, and incubation times can affect the assay window and variability.Optimize Assay Parameters: Systematically optimize cell seeding density, serum starvation conditions (if applicable), and incubation times for both the antagonist and agonist. Include Proper Controls: Use untreated cells as a negative control and cells treated with agonist alone as a positive control.
Frequently Asked questions (FAQs)
  • Q1: What is the mechanism of action of this compound? A1: this compound is a selective antagonist of GPR55. It binds to the receptor and blocks the signaling induced by GPR55 agonists like LPI.[12][13][14][15]

  • Q2: How selective is this compound? A2: this compound is highly selective for GPR55 over other cannabinoid receptors, with over 27-fold selectivity against CB1 and over 145-fold selectivity against GPR35 and CB2.[12][13][14]

  • Q3: What downstream signaling pathways does GPR55 antagonism by this compound affect? A3: GPR55 activation can lead to the activation of several downstream pathways, including intracellular calcium release and ERK phosphorylation.[16] this compound has been shown to inhibit ERK signaling in vitro.[12][13][14]

  • Q4: How should I prepare and store this compound? A4: this compound is soluble in DMSO up to 100 mM.[13][14] It is recommended to prepare a high-concentration stock in DMSO and store it at -20°C.

Data Presentation: In Vitro Activity of this compound (GPR55 Antagonist)
Parameter Value Reference
Target GPR55[12][13][14][15]
Activity Antagonist[12][13][14][15]
IC50 221 nM[12][13][14][15]
Selectivity vs. CB1 >27-fold[12][13][14]
Selectivity vs. GPR35 >145-fold[12][13][14]
Selectivity vs. CB2 >145-fold[12][13][14]
Solubility Soluble to 100 mM in DMSO[13][14]
Experimental Protocols

ERK Phosphorylation Inhibition Assay

  • Cell Culture: Culture cells expressing GPR55 in an appropriate medium. Seed cells in 96-well plates and grow to desired confluency.

  • Serum Starvation: If necessary for your cell type to reduce basal ERK phosphorylation, replace the growth medium with a low-serum or serum-free medium for a few hours or overnight.

  • Antagonist Pre-treatment: Prepare dilutions of this compound in the assay buffer. Add the this compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C.[17]

  • Agonist Stimulation: Prepare the GPR55 agonist (e.g., LPI) at a concentration that gives a submaximal response (e.g., EC80). Add the agonist to the wells and incubate for the optimal time to induce ERK phosphorylation (typically 5-15 minutes).

  • Cell Lysis: Remove the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Detection: Determine the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method such as Western blot, ELISA, or a homogeneous assay like HTRF.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the inhibition of the agonist-induced p-ERK signal against the concentration of this compound to determine the IC50.

Mandatory Visualization

GPR55_Signaling cluster_pathway GPR55 Signaling Pathway LPI GPR55 Agonist (e.g., LPI) GPR55 GPR55 Receptor LPI->GPR55 Activates G_protein Gαq/Gα13 GPR55->G_protein PLC Phospholipase C G_protein->PLC RhoA RhoA G_protein->RhoA Calcium Ca²⁺ Release PLC->Calcium ERK ERK Phosphorylation RhoA->ERK Cellular_Response Cellular Response Calcium->Cellular_Response ERK->Cellular_Response ML193 This compound ML193->GPR55 Blocks

References

Navigating the Nuances of GPR55 Inhibition: A Technical Guide to Optimizing ML-193 Concentration and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML-193, a potent and selective GPR55 antagonist. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to help users optimize this compound concentrations in their experiments, ensuring on-target specificity while avoiding confounding off-target effects.

Understanding this compound: A Selective GPR55 Antagonist

This compound is a well-characterized small molecule that acts as a potent and selective antagonist for the G protein-coupled receptor 55 (GPR55). With a half-maximal inhibitory concentration (IC50) of 221 nM, it offers a valuable tool for investigating the physiological and pathological roles of GPR55.[1][2] Published data indicates a high degree of selectivity for GPR55 over other related receptors, including cannabinoid receptors CB1 and CB2, and GPR35.[1][2]

GPR55 activation triggers a cascade of intracellular signaling events, primarily through the Gα13 G protein, leading to the activation of RhoA, ROCK, and phospholipase C (PLC).[3][4] This signaling culminates in the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase (ERK).[5][6] this compound effectively blocks these downstream effects upon GPR55 activation.

Quantitative Data Summary: Recommended Concentration Ranges

To facilitate experimental design, the following table summarizes key quantitative data for this compound, including its inhibitory concentrations and selectivity profile. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.

ParameterValueNotes
IC50 for GPR55 221 nMHalf-maximal inhibitory concentration in β-arrestin recruitment assay.[1][2]
Selectivity vs. CB1 >27-foldAntagonist selectivity.[1][2]
Selectivity vs. GPR35 >145-foldAntagonist selectivity.[1][2]
Selectivity vs. CB2 >145-foldAntagonist selectivity.[1][2]
In Vitro Working Concentration 1 - 10 µMEffective concentrations for inhibiting ERK phosphorylation and other cellular effects. Higher concentrations may increase the risk of off-target effects.
In Vivo Dosing (rodent) 1 µ g/rat (intrastriatal)Effective dose in a Parkinson's disease rat model.[7]

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses potential challenges researchers may encounter when working with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High background or inconsistent results in cellular assays 1. Suboptimal this compound concentration. 2. Vehicle (e.g., DMSO) concentration is too high. 3. Cell health and density variability.1. Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. Ensure the final DMSO concentration is below 0.5%, and include a vehicle-only control. 3. Maintain consistent cell passage numbers, seeding densities, and ensure high cell viability.
Suspected off-target effects 1. This compound concentration is too high. 2. The observed phenotype is not mediated by GPR55.1. Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. 2. Use a structurally different GPR55 antagonist as a control to confirm the phenotype is GPR55-dependent. 3. Perform a rescue experiment by overexpressing GPR55.
Weak or no inhibition of GPR55 signaling 1. Inactive this compound due to improper storage or handling. 2. Low GPR55 expression in the experimental system. 3. Insufficient agonist stimulation.1. Prepare fresh stock solutions of this compound and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Verify GPR55 expression in your cell line or tissue using qPCR or Western blot. Consider using a GPR55-overexpressing cell line. 3. Ensure the agonist concentration is at or near its EC80 to provide a sufficient window for observing inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments?

A1: Based on its IC50 of 221 nM, a good starting point for cell-based assays is to test a range of concentrations from 100 nM to 10 µM. It is critical to perform a dose-response curve to identify the optimal concentration for your specific experimental setup that provides maximal on-target inhibition with minimal off-target effects.

Q2: How can I be sure the effects I'm seeing are specifically due to GPR55 inhibition?

A2: To confirm the specificity of this compound's effects, consider the following controls:

  • GPR55 knockdown or knockout: The effect of this compound should be diminished or absent in cells with reduced or eliminated GPR55 expression.

  • GPR55 overexpression: Overexpressing GPR55 may enhance the observed effect or require higher concentrations of this compound for inhibition, demonstrating target engagement.

Q3: What are the known off-targets of this compound?

A3: While this compound is highly selective for GPR55 over CB1, CB2, and GPR35, comprehensive screening against a broad panel of receptors and kinases has not been extensively published.[1][2] Therefore, it is crucial to use the lowest effective concentration to minimize the potential for off-target interactions. If off-target effects are suspected, consider profiling this compound against a commercial selectivity panel.

Q4: What is the best way to prepare and store this compound?

A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your assay buffer or cell culture medium immediately before use.

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess the on-target activity of this compound.

Protocol 1: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR55 upon agonist stimulation, which is inhibited by this compound.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human GPR55 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).

  • Assay medium: Opti-MEM or equivalent.

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).

  • This compound.

  • Assay plates (384-well, white, solid bottom).

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Seed the GPR55-expressing cells in the 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. Prepare the GPR55 agonist at a concentration equivalent to its EC80.

  • Antagonist Treatment: Add the diluted this compound or vehicle control to the cell plates and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist to all wells (except for the unstimulated control) and incubate for 60-90 minutes at 37°C.

  • Detection: Add the β-arrestin detection reagent according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve for this compound to determine its IC50.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon GPR55 activation, which is blocked by this compound.

Materials:

  • HEK293 cells transiently or stably expressing human GPR55.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • GPR55 agonist (e.g., LPI).

  • This compound.

  • Assay plates (96-well or 384-well, black, clear bottom).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed GPR55-expressing cells into the assay plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the GPR55 agonist in the assay buffer.

  • Antagonist Pre-incubation: Add the diluted this compound or vehicle to the cell plate and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence reader and record a baseline fluorescence reading.

  • Agonist Injection and Reading: Inject the GPR55 agonist into the wells while simultaneously recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the dose-response curve for this compound to determine its IC50.

Protocol 3: p-ERK Western Blot

This protocol details the detection of phosphorylated ERK (p-ERK) levels as a downstream readout of GPR55 signaling and its inhibition by this compound.

Materials:

  • Cells expressing GPR55.

  • GPR55 agonist (e.g., LPI).

  • This compound.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if basal p-ERK levels are high. Pre-treat cells with desired concentrations of this compound for 30 minutes, followed by stimulation with a GPR55 agonist for 5-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizing the GPR55 Signaling Pathway and Experimental Workflows

To further aid in understanding, the following diagrams illustrate the GPR55 signaling pathway, a troubleshooting workflow for off-target effects, and a general experimental workflow.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 PLC PLC G_alpha_13->PLC RhoA RhoA G_alpha_13->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK ERK_pathway MAPK/ERK Pathway ROCK->ERK_pathway Ca_release Ca²⁺ Release IP3->Ca_release pERK p-ERK ERK_pathway->pERK Agonist Agonist (e.g., LPI) Agonist->GPR55 ML193 This compound ML193->GPR55

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Suspected Off-Target Effect Check_Conc Is this compound concentration at the lowest effective dose? Start->Check_Conc Lower_Conc Lower this compound Concentration Check_Conc->Lower_Conc No Use_Control Use a structurally unrelated GPR55 antagonist Check_Conc->Use_Control Yes Lower_Conc->Start Phenotype_Persists Does the phenotype persist? Use_Control->Phenotype_Persists Off_Target Effect is likely off-target Phenotype_Persists->Off_Target No KD_KO Perform GPR55 knockdown/knockout experiment Phenotype_Persists->KD_KO Yes On_Target Effect is likely on-target Effect_Abolished Is the effect abolished? KD_KO->Effect_Abolished Effect_Abolished->On_Target Yes Effect_Abolished->Off_Target No

Caption: Troubleshooting workflow for suspected off-target effects of this compound.

Experimental_Workflow Start Start: Define Experimental Question Cell_Prep Prepare GPR55-expressing cells Start->Cell_Prep Dose_Response Perform this compound dose-response curve Cell_Prep->Dose_Response Optimal_Conc Determine optimal concentration Dose_Response->Optimal_Conc Main_Experiment Conduct main experiment with optimal this compound concentration Optimal_Conc->Main_Experiment Data_Acquisition Acquire data (e.g., luminescence, fluorescence, Western blot) Main_Experiment->Data_Acquisition Analysis Analyze and interpret results Data_Acquisition->Analysis Conclusion Draw conclusions Analysis->Conclusion

References

potential for ML-193 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML-193. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the potential for this compound degradation in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway and workflow diagrams to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise due to the potential degradation of this compound in cell culture experiments.

Question Possible Cause Suggested Solution
Why am I observing lower than expected potency or efficacy of this compound in my cell-based assays? The compound may be degrading in the cell culture medium at 37°C over the course of the experiment, leading to a lower effective concentration.Perform a time-course stability study of this compound in your specific cell culture medium to determine its half-life. Consider replenishing the medium with fresh compound at regular intervals based on the stability data.
I am seeing high variability in my results between replicate experiments. Inconsistent handling, storage, or dissolution of this compound can lead to variable concentrations. Degradation rates can also be affected by minor differences in experimental conditions.Ensure this compound stock solutions are properly stored at -20°C or below and avoid repeated freeze-thaw cycles.[1] Confirm complete dissolution of the compound in your vehicle (e.g., DMSO) before diluting into the culture medium. Standardize all incubation times and sample processing steps.
My compound appears to be precipitating out of the cell culture medium. The concentration of this compound may exceed its solubility in the aqueous environment of the cell culture medium. The presence of serum proteins can sometimes affect solubility.Determine the aqueous solubility of this compound in your specific medium. Test a range of concentrations to find the highest concentration that remains in solution. Evaluate solubility in both the presence and absence of serum.
How can I differentiate between compound degradation and cellular metabolism? Both processes will lead to a decrease in the concentration of the parent compound over time.Include a cell-free control (media with compound but no cells) in your stability assay.[1] Comparing the rate of disappearance in the presence and absence of cells will help distinguish between chemical degradation and cellular metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in cell culture media?

A1: Several factors can affect the stability of a small molecule like this compound in cell culture media:

  • Temperature: Standard cell culture incubation at 37°C can accelerate chemical degradation.[2]

  • pH: The pH of the medium (typically 7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[2]

  • Media Components: Certain components in the media, such as amino acids (e.g., cysteine) or vitamins, can react with the compound.[1][2][3]

  • Light Exposure: Some compounds are light-sensitive and can undergo photodegradation.[2] It is advisable to handle this compound in subdued light.

  • Presence of Serum: Serum proteins can sometimes bind to and stabilize compounds, but can also contain enzymes that may contribute to degradation.[1]

Q2: What is the recommended method for preparing and storing this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO.[2] Aliquot the stock solution into small, single-use volumes and store them in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q3: How can I quantify the concentration of this compound in my cell culture media samples?

A3: The most accurate and sensitive method for quantifying small molecules like this compound in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but may be less sensitive.[2]

Q4: What are the expected degradation products of this compound?

A4: Without specific experimental data, the exact degradation products of this compound are unknown. Degradation in aqueous media can occur through processes like hydrolysis or oxidation. To identify potential degradation products, samples from a stability study can be analyzed by LC-MS/MS and compared to the time-zero sample to identify new mass peaks.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in a common cell culture medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C. This data is for illustrative purposes to guide your experimental design.

Time Point (Hours)This compound Remaining (%)
0100
295
882
2465
4848

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a cell-free culture medium.

1. Materials:

  • This compound
  • DMSO (or other suitable solvent)
  • Cell culture medium (e.g., DMEM) with and without 10% FBS
  • 24-well tissue culture plates (low-protein-binding recommended)[1]
  • Calibrated pipettes and sterile, low-protein-binding tips
  • Humidified incubator (37°C, 5% CO₂)
  • Acetonitrile (B52724) (ACN), cold, with an internal standard (e.g., a structurally similar, stable compound)
  • Microcentrifuge tubes
  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Prepare Working Solutions: Dilute the this compound stock solution into pre-warmed cell culture medium (with and without 10% FBS) to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all samples.[2]
  • Incubation:
  • Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition.
  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
  • Sample Collection:
  • At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
  • Sample Processing:
  • To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and halt any further degradation.[1]
  • Vortex the samples for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1]
  • Carefully transfer the supernatant to HPLC vials for analysis.
  • Analysis:
  • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
  • Data Calculation:
  • Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.

Visualizations

ML193_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML193 This compound PRMT5 PRMT5 ML193->PRMT5 Inhibits (MTA-cooperative) MEP50 MEP50 PRMT5->MEP50 Forms complex Substrate Substrate Protein (e.g., Histones, Splicing Factors) PRMT5->Substrate Methylates SAM SAM (S-adenosyl methionine) SAM->PRMT5 Methyl Donor MTA MTA (Methylthioadenosine) MTA->PRMT5 Binds Methylated_Substrate Methylated Substrate Gene_Expression Altered Gene Expression Methylated_Substrate->Gene_Expression RNA_Splicing Alternative Splicing Methylated_Substrate->RNA_Splicing Cell_Cycle_Arrest Cell Cycle Arrest & DNA Damage Gene_Expression->Cell_Cycle_Arrest RNA_Splicing->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of this compound, an MTA-cooperative PRMT5 inhibitor.

Experimental_Workflow start Start: Prepare this compound Stock and Working Solutions incubate Incubate this compound in Cell-Free Culture Media at 37°C start->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples protein_precipitation Protein Precipitation & Compound Extraction (Cold ACN) collect_samples->protein_precipitation centrifuge Centrifuge to Pellet Debris protein_precipitation->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate end End: Determine Stability Profile calculate->end

Caption: Workflow for assessing the stability of this compound in cell culture media.

References

GPR55 Antagonist Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GPR55 antagonist experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of GPR55 pharmacology. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and unexpected results in your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your GPR55 antagonist experiments.

Q1: My GPR55 antagonist shows inconsistent potency (IC50) across different assays (e.g., Calcium mobilization vs. ERK phosphorylation). Why is this happening?

A1: This is a frequently observed phenomenon with GPR55 and can be attributed to several factors:

  • Signaling Pathway Bias: GPR55 couples to multiple G-proteins, including Gαq, Gα12, and Gα13, which can activate distinct downstream pathways.[1][2] An antagonist may preferentially block one pathway over another. For instance, a compound might be potent at inhibiting Gαq-mediated calcium release but less effective against Gα12/13-RhoA-mediated ERK activation.[3][4]

  • Assay Kinetics: The time course of different signaling events can vary. Calcium mobilization is often a rapid event, while ERK phosphorylation can be more sustained.[3][5] The pre-incubation time with the antagonist and the stimulation time with the agonist should be optimized for each specific assay.

  • Cellular Context: The expression levels of GPR55 and associated signaling proteins can differ between cell lines, leading to variations in antagonist potency. It is crucial to characterize the GPR55 signaling profile in your specific cell model.

Recommendation: Profile your antagonists across multiple functional assays to build a comprehensive understanding of their pharmacological properties.

Q2: I am observing high background signal or constitutive activity in my GPR55-expressing cells. How can I address this?

A2: GPR55 has been reported to exhibit constitutive (agonist-independent) activity in some expression systems.[6] Here are some strategies to manage this:

  • Use an Inverse Agonist: Some compounds, like CID16020046, have been shown to act as inverse agonists, reducing the basal activity of GPR55.[6][7]

  • Optimize Receptor Expression: Very high levels of receptor overexpression can sometimes lead to constitutive activity. If possible, titrate the expression level of GPR55 to a point where a clear agonist-stimulated window is observed over a low basal signal.

  • Serum Starvation: Components in serum can sometimes activate GPR55. Performing experiments in serum-free or low-serum media after a period of serum starvation can help reduce background signals.[3]

Q3: My antagonist appears to have off-target effects or acts as an agonist at higher concentrations. How can I confirm GPR55-specific effects?

A3: Distinguishing between on-target and off-target effects is critical.

  • Selectivity Profiling: Test your antagonist against related receptors, particularly cannabinoid receptors CB1 and CB2, and GPR18, as some ligands show cross-reactivity.[6][8]

  • Use a GPR55 Knockout/Knockdown System: The most definitive way to confirm on-target activity is to demonstrate that the antagonist has no effect in cells lacking GPR55 expression (e.g., using CRISPR/Cas9 or siRNA).

  • Employ a Structurally Unrelated Antagonist: Confirm your findings with a second, structurally distinct GPR55 antagonist. If both compounds produce the same biological effect, it is more likely to be a GPR55-mediated phenomenon.

  • Dose-Response Curves: A bell-shaped dose-response curve can sometimes indicate off-target effects at higher concentrations.[9]

Frequently Asked Questions (FAQs)

Q: What are the most commonly used and well-characterized GPR55 antagonists?

A: Several selective GPR55 antagonists have been developed and are widely used. The table below summarizes their reported potencies.

AntagonistAssay TypeCell LineAgonistIC50 (nM)Reference(s)
ML-193 (CID1261822) β-arrestin recruitmentU2OSLPI220[10]
ERK PhosphorylationU2OSLPI200[10]
Calcium MobilizationHEK293LPI221[6]
CID16020046 Calcium MobilizationHEK293LPI150[6]
ERK Phosphorylation-LPI-[6]
Inverse Agonist AssayYeast-~300[11]
ML-192 (CID1434953) β-arrestin recruitmentU2OSLPI700[10]
ERK PhosphorylationU2OSLPI1100[10]
Cannabidiol (CBD) GTPγS Binding-LPI445[12]

LPI: Lysophosphatidylinositol

Q: Which signaling pathways are activated by GPR55?

A: GPR55 is known to couple to several G-proteins, primarily Gαq and Gα12/13.[2] Activation of these pathways leads to downstream signaling events including:

  • Gαq: Activation of Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[13][14]

  • Gα12/13: Activation of RhoA, which in turn can lead to the phosphorylation of ERK (Extracellular signal-regulated kinase).[3][15]

The following diagram illustrates the primary GPR55 signaling cascades.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates Ca_release ↑ [Ca²⁺]i PLC->Ca_release Leads to ERK_phos p-ERK1/2 RhoA->ERK_phos Leads to Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates Antagonist Antagonist (e.g., this compound) Antagonist->GPR55 Blocks Experimental_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Calcium Mobilization or β-arrestin Assay) start->primary_screen hit_id Hit Identification (Compounds showing inhibition) primary_screen->hit_id dose_response Dose-Response Confirmation (Determine IC50 values) hit_id->dose_response secondary_assay Secondary / Orthogonal Assay (e.g., ERK Phosphorylation Assay) dose_response->secondary_assay selectivity Selectivity Profiling (vs. CB1, CB2, etc.) secondary_assay->selectivity knockout_confirm Confirmation in GPR55 KO/KD cells (Validate on-target effect) selectivity->knockout_confirm end Validated GPR55 Antagonist knockout_confirm->end

References

Technical Support Center: Interpreting and Mitigating Variability in ML-193 (AMG 193) Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals working with the MTA-cooperative PRMT5 inhibitor, ML-193 (also known as AMG 193). While published studies consistently demonstrate its selective efficacy in MTAP-deleted cancers, experimental variability can arise, leading to apparently conflicting data. This guide offers a structured approach to identifying and resolving common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our MTAP-deleted cell line. What are the potential causes?

A1: Several factors can contribute to reduced potency. Firstly, verify the MTAP status of your cell line, as misidentification or genetic drift can alter its sensitivity to this compound. Ensure the compound's integrity through proper storage and handling to prevent degradation. Cell health is paramount; factors such as high passage number, mycoplasma contamination, or suboptimal culture conditions can affect cellular responses. Finally, review your assay parameters, including cell seeding density, drug incubation time, and the sensitivity of your viability assay.

Q2: We see significant well-to-well variability in our cell viability assays with this compound. How can we reduce this?

A2: Well-to-well variability often stems from inconsistent cell seeding or uneven compound distribution. Ensure a homogenous single-cell suspension before plating and use appropriate pipetting techniques to minimize edge effects. When adding this compound, mix gently but thoroughly. The choice of microplate and the detection method can also influence variability. For instance, in fluorescence-based assays, background signal from media components can be an issue.

Q3: Our results with this compound are not consistent across different experimental batches. What should we check?

A3: Batch-to-batch inconsistency is a common challenge. Standardize your protocol as much as possible, including cell passage number, media and supplement lots, and incubation times. Ensure your stock solution of this compound is prepared consistently and stored correctly. It is also advisable to include a positive and negative control cell line in each experiment to monitor for consistency.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Conflicting IC50 values for this compound in the same MTAP-deleted cell line can be a significant source of confusion. The following table summarizes potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Cell Line Integrity Verify MTAP deletion status via PCR or Western blot. Use low-passage number cells. Regularly test for mycoplasma contamination.
Compound Stability Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect from light.
Assay Protocol Optimize cell seeding density to ensure logarithmic growth throughout the assay. Ensure consistent incubation time with the compound.
Detection Method For CellTiter-Glo assays, ensure complete cell lysis and temperature equilibration before reading. For fluorescence assays, check for media interference.
Issue 2: Discrepancies Between Cell Viability and Downstream Signaling Readouts

Sometimes, a decrease in cell viability may not correlate with expected changes in downstream signaling pathways. This section provides guidance on troubleshooting such discrepancies.

Potential Cause Troubleshooting Steps
Timing of Analysis Create a time-course experiment to determine the optimal time point for observing changes in both viability and specific signaling events (e.g., SDMA levels, cell cycle arrest).
Antibody/Reagent Quality Validate antibodies for specificity and sensitivity. Use fresh reagents for all assays.
Assay Sensitivity Ensure the chosen assay is sensitive enough to detect subtle changes in the signaling pathway of interest.
Off-Target Effects While this compound is highly selective, consider the possibility of off-target effects in your specific cell line.

Experimental Protocols

Standard Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and add it to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Procedure: Follow the manufacturer's instructions for the CellTiter-Glo® assay. Briefly, add the reagent to each well, mix, and incubate to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Western Blot for Symmetric Dimethylarginine (SDMA)
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against SDMA, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing Key Concepts

To aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow Troubleshooting Workflow for Inconsistent this compound Data cluster_troubleshooting Systematic Troubleshooting A Inconsistent Results Observed B Check Cell Line Integrity (MTAP status, passage, mycoplasma) A->B C Verify Compound Quality (storage, handling, preparation) A->C D Review Experimental Protocol (seeding density, incubation time) A->D E Evaluate Assay & Detection (reagent quality, instrument settings) A->E F Data Interpretation (controls, statistical analysis) A->F G Consistent & Reproducible Data B->G C->G D->G E->G F->G

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

ML193_Signaling_Pathway Simplified Signaling Pathway of this compound in MTAP-Deleted Cells cluster_pathway Mechanism of Action MTAP_Deletion MTAP Deletion MTA_Accumulation MTA Accumulation MTAP_Deletion->MTA_Accumulation PRMT5 PRMT5 MTA_Accumulation->PRMT5 Partial Inhibition PRMT5_Inhibition Enhanced PRMT5 Inhibition ML193 This compound (AMG 193) ML193->PRMT5 MTA-Cooperative Binding Splicing_Defects Alternative Splicing Defects PRMT5_Inhibition->Splicing_Defects DNA_Damage DNA Damage PRMT5_Inhibition->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest Splicing_Defects->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

ML-193 Technical Support Center: A Guide to Stability, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and effective use of ML-193 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

A1: this compound is soluble in DMSO up to 100 mM.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM or 50 mM, in anhydrous, high-purity DMSO.[3][4] To prepare the stock solution, add the appropriate volume of DMSO to the vial containing the powdered this compound and vortex or sonicate until the compound is completely dissolved.[3]

Q2: How should this compound stock solutions be stored for long-term stability?

A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use, tightly sealed polypropylene (B1209903) or glass vials and stored at -20°C or -80°C.[3][5] This practice minimizes degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[3][6] While many compounds in DMSO are stable for up to 3 months at -20°C, storage at -80°C is preferable for longer durations.[7]

Q3: How many freeze-thaw cycles can an this compound stock solution tolerate?

A3: While some small molecule inhibitors can withstand several freeze-thaw cycles without significant degradation, it is best practice to avoid them altogether by preparing single-use aliquots.[7] If aliquoting is not possible, minimize the number of freeze-thaw cycles.

Q4: Can I store this compound in an aqueous solution or cell culture medium?

A4: It is not recommended to store this compound in aqueous solutions or cell culture medium for extended periods.[3] Small molecule inhibitors are generally more susceptible to degradation in aqueous environments.[5] Always prepare fresh dilutions of this compound in your experimental buffer or medium from a frozen DMSO stock solution just before use.[7]

Q5: What are the potential signs of this compound degradation?

A5: Degradation of this compound may lead to a decrease in its antagonistic activity on the GPR55 receptor, resulting in inconsistent or irreproducible experimental outcomes. If you observe a diminished or variable effect of this compound in your assays over time, consider preparing a fresh stock solution from powdered compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or reduced this compound activity in experiments. Degradation of this compound stock solution. Prepare a fresh stock solution of this compound in anhydrous DMSO from the solid compound. Ensure proper storage of the new stock solution in single-use aliquots at -20°C or -80°C.[3][5]
Repeated freeze-thaw cycles of the stock solution. Always aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[6][7]
Precipitation of this compound in aqueous media. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain the solubility of this compound.[6] Visually inspect the medium for any signs of precipitation after adding the inhibitor.
High background or off-target effects observed. High concentration of this compound. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay.[8] Using concentrations significantly above the IC50 may lead to non-specific effects.[8]
Solvent toxicity. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% to 0.5%).[8] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[6]
Variability between experimental replicates. Inconsistent pipetting or handling. Ensure accurate and consistent pipetting of the inhibitor. Calibrate your pipettes regularly.
Cell culture variability. Maintain consistent cell seeding densities and passage numbers between experiments.

Stability and Storage Summary

While specific long-term stability data for this compound is not publicly available, the following table summarizes best practices for its storage based on general knowledge of small molecule inhibitors.

Parameter Recommendation Rationale
Solvent for Stock Solution Anhydrous, high-purity DMSOThis compound is highly soluble in DMSO.[1][2] Anhydrous DMSO minimizes water-catalyzed degradation.[3]
Stock Solution Concentration 10-100 mMHigh concentration allows for small volumes to be used in experiments, minimizing the final DMSO concentration.[1][2]
Storage Temperature -20°C or -80°CLow temperatures slow down chemical degradation. -80°C is preferred for long-term storage (>3 months).[3][5][7]
Aliquoting Single-use aliquotsPrevents repeated freeze-thaw cycles and contamination.[6][7]
Storage of Diluted Solutions Prepare fresh for each experimentAqueous solutions of small molecules are generally less stable and should not be stored.[3]

Experimental Protocols

General Protocol for a Cell-Based Assay Using this compound

This protocol provides a general framework for using this compound as a GPR55 antagonist in a cell-based assay. The optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.

  • Cell Seeding: Seed the cells in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is advisable to perform a serial dilution to test a range of concentrations. The reported IC50 of this compound is 221 nM, so a starting concentration range of 100 nM to 10 µM is reasonable.[1][2]

    • Ensure the final DMSO concentration in the medium is below 0.5%.[6]

  • Inhibitor Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Pre-incubate the cells with this compound for a sufficient time to allow for target engagement. A pre-incubation time of 30-60 minutes is often used before adding an agonist.[9]

  • Agonist Stimulation (if applicable):

    • If studying the antagonistic effect of this compound, add a GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for the desired period to observe the cellular response (e.g., ERK phosphorylation, calcium mobilization).

  • Assay Readout:

    • Perform the specific assay to measure the endpoint of interest (e.g., Western blot for pERK, fluorescence measurement for intracellular calcium).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value for this compound.

Visualizations

GPR55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR55 Agonist (e.g., LPI) GPR55 GPR55 Agonist->GPR55 Binds Gq Gαq GPR55->Gq Activates G12_13 Gα12/13 GPR55->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to ROCK ROCK RhoA->ROCK Activates ERK ERK Signaling ROCK->ERK Activates ML193 This compound ML193->GPR55 Inhibits

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prepare_stock Prepare this compound Stock (10-100 mM in DMSO) start->prepare_stock aliquot_store Aliquot and Store at -80°C prepare_stock->aliquot_store prepare_working Prepare Working Dilutions of this compound in Medium aliquot_store->prepare_working seed_cells Seed Cells in Culture Plates pre_incubate Pre-incubate Cells with this compound seed_cells->pre_incubate prepare_working->pre_incubate stimulate Stimulate with GPR55 Agonist (e.g., LPI) pre_incubate->stimulate assay Perform Cellular Assay (e.g., Western Blot, Ca²⁺ imaging) stimulate->assay analyze Analyze Data and Determine IC50 assay->analyze end End analyze->end

Caption: General experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: Overcoming Poor Bioavailability of ML-193 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of ML-193, a selective GPR55 antagonist.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of efficacy with this compound in our oral in vivo experiments. What are the potential causes?

A1: A lack of in vivo efficacy for a potent compound like this compound following oral administration is often linked to poor bioavailability. The primary reasons for this include:

  • Low Aqueous Solubility: this compound is known to be soluble in DMSO, which suggests it has low aqueous solubility.[1] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.

Q2: What are the key physicochemical properties of this compound that I should be aware of for formulation development?

A2: Key properties of this compound are summarized in the table below. Its high molecular weight and predicted lipophilicity (based on its formula and solubility) suggest potential challenges with aqueous solubility and permeability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 527.59 g/mol [1]
Formula C28H25N5O4S[1]
Solubility Soluble to 100 mM in DMSO[1]
Mechanism of Action Selective GPR55 antagonist (IC50 = 221 nM)[1]

Q3: Are there any published in vivo studies for this compound that I can reference?

A3: Yes, this compound has been used in in vivo studies involving intra-striatal administration in rats.[2] In these studies, this compound was dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and sterile saline (10% v/v) for direct injection into the brain.[2] This method bypasses oral absorption.

Q4: How does this compound exert its effect? What is the signaling pathway?

A4: this compound is a selective antagonist of GPR55.[1] GPR55 is a G protein-coupled receptor that, upon activation by its endogenous ligand lysophosphatidylinositol (LPI), can signal through various downstream pathways, including the activation of ERK.[1] As an antagonist, this compound blocks these signaling cascades.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane GPR55 GPR55 Receptor G_protein Gαq/11 GPR55->G_protein Activates LPI LPI (Agonist) LPI->GPR55 Activates ML193 This compound (Antagonist) ML193->GPR55 Inhibits PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK_Pathway ERK Pathway PKC->ERK_Pathway Cellular_Response Cellular Response ERK_Pathway->Cellular_Response

GPR55 Signaling Pathway and Inhibition by this compound.

Troubleshooting Guide: Improving In Vivo Bioavailability of this compound

This guide provides a systematic approach to identifying and overcoming potential bioavailability issues with this compound.

Troubleshooting_Bioavailability Start Start: Poor In Vivo Efficacy of this compound Assess_Properties Assess Physicochemical Properties (Solubility, Permeability) Start->Assess_Properties Solubility_Issue Is Solubility the Primary Issue? Assess_Properties->Solubility_Issue Permeability_Issue Is Permeability a Concern? Solubility_Issue->Permeability_Issue No Formulation_Strategies Implement Formulation Strategies Solubility_Issue->Formulation_Strategies Yes Evaluate_PK Evaluate Pharmacokinetics (PK) in Animal Models Permeability_Issue->Evaluate_PK Yes/Uncertain Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Formulation_Strategies->Particle_Size Lipid_Based Lipid-Based Formulations (SEDDS, SMEDDS) Formulation_Strategies->Lipid_Based Solid_Dispersion Amorphous Solid Dispersions Formulation_Strategies->Solid_Dispersion Complexation Cyclodextrin (B1172386) Complexation Formulation_Strategies->Complexation Particle_Size->Evaluate_PK Lipid_Based->Evaluate_PK Solid_Dispersion->Evaluate_PK Complexation->Evaluate_PK Evaluate_PK->Formulation_Strategies Unsuccessful, Re-evaluate Formulation Success Achieved Desired In Vivo Exposure and Efficacy Evaluate_PK->Success Successful

Troubleshooting workflow for poor in vivo bioavailability.
Step 1: Preliminary Assessment

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound batch.

  • Dose Verification: Double-check your dosing calculations and administration technique.

  • Basic Solubility Testing: Assess the solubility of this compound in aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8).

Step 2: Formulation Strategies for Oral Administration

If poor aqueous solubility is confirmed, consider the following formulation approaches. It is recommended to start with simpler methods before moving to more complex formulations.

Table 2: Formulation Strategies to Enhance Oral Bioavailability of this compound

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Dissolving this compound in a mixture of water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) and water.Simple to prepare.Potential for drug precipitation upon dilution in the GI tract. Toxicity of some solvents at high concentrations.
Nanosuspensions Reducing the particle size of this compound to the sub-micron range, which increases the surface area for dissolution.Increases dissolution velocity. Can be used for parenteral and oral delivery.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Potential for particle aggregation.
Lipid-Based Formulations (e.g., SEDDS) Dissolving this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.Enhances solubility and can improve absorption via lymphatic pathways, bypassing first-pass metabolism.Can be complex to formulate and characterize. Potential for GI side effects.
Amorphous Solid Dispersions Dispersing this compound in an amorphous state within a polymer matrix.Significantly increases the apparent solubility and dissolution rate.The amorphous form can be physically unstable and may recrystallize over time.
Cyclodextrin Complexation Encapsulating this compound within cyclodextrin molecules to form an inclusion complex with enhanced aqueous solubility.Increases solubility and dissolution rate.Can be limited by the stoichiometry of the complex and the size of the drug molecule.

Experimental Protocols

Protocol 1: Preparation of a Simple Co-solvent Formulation for Oral Gavage
  • Weigh the required amount of this compound.

  • Add a small amount of a suitable organic solvent in which this compound is highly soluble (e.g., DMSO, PEG 400).

  • Vortex or sonicate until the compound is fully dissolved.

  • Gradually add the aqueous vehicle (e.g., water, saline, or a viscosity-enhancing agent like methylcellulose) while continuously mixing to avoid precipitation.

  • Visually inspect the final formulation to ensure it is a clear solution or a uniform suspension. Prepare fresh daily.

Protocol 2: In Vivo Pharmacokinetic (PK) Study Workflow

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to determine its oral bioavailability.

PK_Study_Workflow Start Start: PK Study of this compound Animal_Groups Prepare Animal Groups (e.g., Mice or Rats) Start->Animal_Groups IV_Group Group 1: Intravenous (IV) Administration Animal_Groups->IV_Group Oral_Group Group 2: Oral (PO) Administration (with Test Formulation) Animal_Groups->Oral_Group Blood_Sampling Serial Blood Sampling at Pre-defined Time Points IV_Group->Blood_Sampling Oral_Group->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma and Store at -80°C Blood_Sampling->Plasma_Processing Bioanalysis Quantify this compound Concentration in Plasma using LC-MS/MS Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 PK_Analysis->Bioavailability_Calc End End: Determine PK Profile and Bioavailability Bioavailability_Calc->End

Workflow for a typical in vivo pharmacokinetic study.
  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent). This group serves as the 100% bioavailability reference.

    • Oral (PO) Group: Administer the formulated this compound via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Process the blood to separate plasma and store it at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Bioavailability Calculation: Determine the absolute oral bioavailability (F%) by comparing the AUC from the oral route to the AUC from the IV route, adjusting for the dose.

References

identifying potential off-target effects of GPR55 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of GPR55 antagonists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns for GPR55 antagonists?

A1: The primary off-target concerns for GPR55 antagonists stem from the receptor's relationship with the endocannabinoid system. GPR55 shares ligands with the classical cannabinoid receptors, CB1 and CB2.[1][2][3] Therefore, antagonists developed for GPR55 may exhibit cross-reactivity with CB1 and CB2. Additionally, GPR55 has a degree of sequence homology with GPR35, making it another potential off-target.[1][4] Some compounds, such as the CB1 receptor antagonist AM251, have even been shown to act as agonists at GPR55, highlighting the complex pharmacology.[1][5][6]

Q2: Which GPR55 antagonists have established selectivity profiles?

A2: Several GPR55 antagonists have been characterized for their selectivity. The molecular probes ML191, ML192, and ML193, along with CID16020046, have been shown to be potent and selective antagonists of GPR55 with varying degrees of selectivity against CB1, CB2, and GPR35 receptors.[1][7] For example, ML193 exhibits over 145-fold antagonist selectivity against GPR35 and CB2, and over 27-fold selectivity against CB1.[1][7]

Q3: What are the key signaling pathways activated by GPR55?

A3: GPR55 activation initiates several downstream signaling cascades. It primarily couples to Gαq, Gα12, and Gα13 proteins. This coupling leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[8] GPR55 activation also stimulates the RhoA pathway, which is involved in cytoskeleton rearrangement.[8] Furthermore, GPR55 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[5]

Troubleshooting Guides

Problem 1: My GPR55 antagonist shows activity in a GPR55-knockout cell line.

  • Possible Cause: This strongly suggests an off-target effect. The antagonist may be interacting with another receptor or signaling molecule present in the cell line.

  • Troubleshooting Steps:

    • Perform a broader selectivity screen: Test the antagonist against a panel of related receptors, including at a minimum CB1, CB2, and GPR35.

    • Use an unrelated cell line: Confirm the effect in a different cell line that also lacks GPR55 to rule out cell-line-specific artifacts.

    • Employ a different assay: Use an orthogonal assay to confirm the observation. For example, if you initially observed the effect in a calcium mobilization assay, try an ERK phosphorylation assay.

Problem 2: I am seeing inconsistent results in my cell-based assays.

  • Possible Cause: Inconsistent results can arise from several factors, including cell passage number, reagent variability, and assay conditions.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent cell seeding densities.

    • Validate reagents: Use freshly prepared reagents and validate the activity of your agonist and antagonist stocks.

    • Optimize assay parameters: Perform time-course and dose-response experiments to determine the optimal stimulation time and concentrations for your specific cell system.

    • Serum starvation: For ERK phosphorylation assays, ensure adequate serum starvation to reduce basal signaling.[9]

Problem 3: My antagonist has low potency in functional assays compared to binding assays.

  • Possible Cause: Discrepancies between binding affinity (Ki) and functional potency (IC50) can be due to assay conditions or the antagonist's mechanism of action.

  • Troubleshooting Steps:

    • Review assay conditions: The concentration of the agonist used in the functional assay can influence the apparent potency of the antagonist. Assays performed at the agonist's EC80 will yield a higher IC50 for the antagonist.[1]

    • Consider inverse agonism: Some compounds may act as inverse agonists, inhibiting the constitutive activity of the receptor.[10] This can lead to different potency values depending on the assay readout.

    • Evaluate biased signaling: The antagonist may preferentially block one signaling pathway over another. Compare its potency in different functional assays (e.g., β-arrestin recruitment vs. calcium mobilization).

Quantitative Data Summary

The following tables summarize the potency and selectivity of commonly used GPR55 antagonists.

Table 1: Potency of Selected GPR55 Antagonists

CompoundGPR55 IC50 (nM)Assay TypeReference
ML191160β-arrestin recruitment[1]
ML1921080β-arrestin recruitment[1]
ML193221β-arrestin recruitment[1][7]
CID16020046150Inhibition of constitutive activity[11]
CID16020046210LPI-induced Ca2+ signaling

Table 2: Selectivity Profile of ML193

Off-TargetAntagonist Selectivity Fold (vs. GPR55)Reference
GPR35>145[1][7]
CB1>27[1][7]
CB2>145[1][7]

Experimental Protocols

1. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization.

  • Cell Line: U2OS or CHO cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.

  • Protocol:

    • Seed cells in a 384-well plate and incubate overnight.

    • Pre-incubate the cells with the GPR55 antagonist at various concentrations for 15 minutes.

    • Stimulate the cells with an EC80 concentration of a GPR55 agonist (e.g., LPI) for 40-90 minutes.

    • Fix the cells with 4% paraformaldehyde.

    • Image the plates using a high-content imaging system to quantify the translocation of β-arrestin-GFP to the plasma membrane.

    • Analyze the data to determine the IC50 of the antagonist.

2. ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade.

  • Cell Line: HEK293 or other suitable cells expressing GPR55.

  • Protocol:

    • Seed cells in a 6-well plate and grow to the desired confluency.

    • Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with the GPR55 antagonist for 1-2 hours.

    • Stimulate the cells with a GPR55 agonist at its EC80 concentration for 15 minutes.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting using primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

    • Determine the IC50 of the antagonist by plotting the normalized data against the antagonist concentration.[9][12][13]

3. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

  • Cell Line: HEK-GPR55 cells or other cells endogenously or recombinantly expressing GPR55.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Pre-incubate the cells with the GPR55 antagonist at various concentrations.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Inject the GPR55 agonist and immediately begin recording the fluorescence signal over time.

    • Calculate the increase in fluorescence in response to the agonist in the presence and absence of the antagonist.

    • Determine the IC50 of the antagonist from the dose-response curve.[14][15][16]

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA ERK ERK1/2 Phosphorylation G1213->ERK IP3 IP3 PLC->IP3 Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Ca_release Ca²⁺ Release IP3->Ca_release

Caption: GPR55 Signaling Pathways.

Off_Target_Screening_Workflow start GPR55 Antagonist primary_assay Primary Assay (e.g., GPR55 β-arrestin) start->primary_assay counterscreen Counterscreening Panel primary_assay->counterscreen cb1 CB1 Receptor Assay counterscreen->cb1 cb2 CB2 Receptor Assay counterscreen->cb2 gpr35 GPR35 Receptor Assay counterscreen->gpr35 other Other Related Receptors counterscreen->other analysis Data Analysis (Determine IC50 and Selectivity) cb1->analysis cb2->analysis gpr35->analysis other->analysis selective Selective Antagonist analysis->selective non_selective Non-Selective: Further Optimization analysis->non_selective

Caption: Off-Target Screening Workflow.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps cluster_off_target Off-Target Investigation start Unexpected Result in GPR55 Assay check_reagents Validate Reagents (Agonist/Antagonist Activity) start->check_reagents check_cells Verify Cell Line (Passage, Expression) start->check_cells check_protocol Review Assay Protocol (Concentrations, Timings) start->check_protocol knockout_test Test in GPR55 KO Cells check_reagents->knockout_test If no issues found outcome_reproducible Result is Reproducible check_reagents->outcome_reproducible If issues found & resolved check_cells->knockout_test If no issues found check_cells->outcome_reproducible If issues found & resolved check_protocol->knockout_test If no issues found check_protocol->outcome_reproducible If issues found & resolved selectivity_panel Run Selectivity Panel (CB1, CB2, GPR35) knockout_test->selectivity_panel If activity persists orthogonal_assay Perform Orthogonal Assay selectivity_panel->orthogonal_assay outcome_off_target Off-Target Effect Confirmed orthogonal_assay->outcome_off_target outcome_not_reproducible Result Not Reproducible

Caption: Troubleshooting Logic Flowchart.

References

Validation & Comparative

A Comparative Analysis of the Potency of ML-193 (AMG 193) and CID16020046

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative potency and mechanisms of action of the PRMT5 inhibitor AMG 193 and the GPR55 antagonist CID16020046.

This guide provides a detailed comparison of two distinct pharmacological agents: AMG 193, a potent and selective MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, and CID16020046, a selective antagonist of the G protein-coupled receptor 55 (GPR55). It is important to note that the initial query for "ML-193" has been interpreted as a likely reference to the clinical-stage compound AMG 193 , as "this compound" primarily refers to a commercial gas furnace.

Executive Summary

AMG 193 and CID16020046 are powerful research tools and potential therapeutic agents that act on distinct cellular targets and pathways. AMG 193 demonstrates high potency in a specific cancer context, the inhibition of PRMT5 in MTAP-deleted tumors, leading to cell cycle arrest and apoptosis. In contrast, CID16020046 is a selective antagonist of GPR55, a receptor implicated in various physiological processes, and its potency is characterized by its ability to block agonist-induced signaling cascades. This guide presents their potencies, mechanisms of action, and the experimental methodologies used for their characterization in a clear and comparative format.

Data Presentation: Quantitative Potency Comparison

The following table summarizes the key quantitative data on the potency of AMG 193 and CID16020046.

CompoundTargetAssay TypeCell LinePotency (IC50)Reference(s)
AMG 193 PRMT5Cell ViabilityHCT116 (MTAP-deleted)0.107 µM[1]
CID16020046 GPR55Inhibition of LPI-induced Ca2+ signalingHEK-GPR550.21 µM[2][3]
Inhibition of GPR55 constitutive activity-0.15 µM[4]
Inhibition of GPR55 activationHEK2931 µM[5]

Mechanism of Action and Signaling Pathways

AMG 193: MTA-Cooperative PRMT5 Inhibition

AMG 193 is a first-in-class, orally active inhibitor of PRMT5 that exhibits a unique mechanism of action.[1][6] It is an MTA-cooperative inhibitor, meaning it preferentially binds to and inhibits the PRMT5 enzyme when it is in complex with its endogenous substrate, methylthioadenosine (MTA).[1] In cancer cells with a homozygous deletion of the MTAP gene, MTA accumulates to high levels.[6] This accumulation creates a tumor-specific vulnerability that AMG 193 exploits, leading to potent and selective inhibition of PRMT5 in these cancer cells while sparing normal tissues.[1][6]

The inhibition of PRMT5 by AMG 193 disrupts the symmetric dimethylation of arginine residues on a variety of protein substrates. This leads to several downstream effects, including:

  • Aberrant mRNA splicing

  • DNA damage

  • Cell cycle arrest at the G2/M phase

  • Induction of apoptosis (programmed cell death)[1][7]

AMG_193_Pathway

CID16020046: GPR55 Antagonism

CID16020046 is a selective antagonist of GPR55, a G protein-coupled receptor that is activated by lysophosphatidylinositols (LPIs).[5][8] As an antagonist, CID16020046 binds to GPR55 and blocks the downstream signaling pathways typically initiated by agonist binding.[9] GPR55 is known to couple to Gq and G12/13 proteins, and its activation leads to:

  • Increased intracellular calcium (Ca2+) mobilization

  • Activation of the ERK1/2 signaling pathway

  • Activation of transcription factors such as NFAT and NF-κB [2][9]

By inhibiting these pathways, CID16020046 can modulate various physiological and pathological processes, including inflammation, cancer cell proliferation, and neurotransmission.[4][10]

CID16020046_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLC PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ release IP3->Ca_release ERK ERK1/2 Ca_release->ERK NFAT NFAT ERK->NFAT NFkB NF-κB ERK->NFkB Gene_Expression Gene Expression NFAT->Gene_Expression NFkB->Gene_Expression LPI LPI GPR55 GPR55 LPI->GPR55 activates Gq Gq GPR55->Gq CID16020046 CID16020046 CID16020046->GPR55 inhibits Gq->PLC

Experimental Protocols

AMG 193: Cell Viability Assay

The potency of AMG 193 is typically determined using a cell viability assay in a cancer cell line with a homozygous deletion of the MTAP gene, such as HCT116.

AMG193_Workflow

Methodology:

  • Cell Culture: HCT116 MTAP-deleted cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of AMG 193.

  • Incubation: The plates are incubated for a period of 6 days to allow for the compound to exert its effects.

  • Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

CID16020046: Calcium Mobilization Assay

The antagonist activity of CID16020046 at the GPR55 receptor is often assessed by its ability to inhibit agonist-induced intracellular calcium mobilization in cells overexpressing the receptor.

CID16020046_Workflow

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing GPR55 (HEK-GPR55) are seeded in 96-well plates.[2][3]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Pre-treatment: Cells are pre-incubated with various concentrations of CID16020046.

  • Agonist Stimulation: A GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a plate reader.

  • Data Analysis: The inhibitory effect of CID16020046 is determined by its ability to reduce the agonist-induced fluorescence signal, and the IC50 value is calculated from the concentration-response curve.

References

A Comparative Guide to GPR55 Antagonists in Cancer Research: ML-193 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a significant player in the progression of various cancers, making it a compelling target for novel therapeutic strategies. Its activation is linked to key oncogenic processes including cell proliferation, migration, and invasion. This guide provides a comparative overview of ML-193 and other notable GPR55 antagonists, focusing on their performance in cancer research, supported by experimental data and detailed protocols.

Performance Comparison of GPR55 Antagonists

Several small molecule antagonists have been developed to probe the function of GPR55 and evaluate its therapeutic potential. Among the most studied are this compound, a quinoline (B57606) aryl sulfonamide, and CID16020046, a pyrazololactam derivative. These compounds, along with others like ML-191 and ML-192, have been characterized in various assays to determine their potency and selectivity.

A direct comparison of the antagonist potency in a recombinant human GPR55 (hGPR55) assay revealed the following pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50)[1]:

CompoundChemical ScaffoldpIC50 at hGPR55 (Yeast Inverse Agonist Assay)
This compound Quinoline aryl sulfonamide6.8 ± 0.07
ML-191 Piperadinyloxadiazolone6.6 ± 0.1
ML-192 Thienopyrimidine6.4 ± 0.08
CID16020046 PyrazololactamNot directly compared in the same yeast assay, but shown to block agonist effects.

In functional assays measuring the inhibition of LPI-mediated ERK1/2 phosphorylation in GPR55-expressing U2OS cells, the following IC50 values were reported[2]:

CompoundIC50 (µM) for Inhibition of LPI-mediated ERK1/2 Phosphorylation
This compound 0.2 ± 0.3
ML-191 0.4 ± 0.1
ML-192 1.1 ± 0.3

While a direct head-to-head comparison in cancer-specific assays is limited, individual studies have demonstrated the efficacy of these antagonists in various cancer models. For instance, CID16020046 has been shown to significantly reduce the migration of HCT116 colon cancer cells at a concentration of 1 µM[3]. Similarly, both this compound and CID16020046 have been utilized in numerous studies to investigate the role of GPR55 in cancer, confirming their utility as tool compounds[1]. Another GPR55 antagonist, (R,R')-4'-methoxy-1-naphthylfenoterol (MNF), has been shown to reduce the proliferation and survival of PANC-1 pancreatic cancer cells and potentiate the effects of chemotherapeutic agents[4][5].

GPR55 Signaling in Cancer

GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), triggers a cascade of intracellular signaling events that promote cancer progression. The receptor primarily couples to Gαq/11 and Gα12/13 proteins. This leads to the activation of downstream effectors such as RhoA and its associated kinase (ROCK), as well as the extracellular signal-regulated kinase (ERK) pathway. These pathways are pivotal in regulating cell proliferation, migration, and invasion.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 Gaq11 Gαq/11 GPR55->Gaq11 activates Ga1213 Gα12/13 GPR55->Ga1213 activates LPI LPI LPI->GPR55 binds PLC PLC Gaq11->PLC RhoA RhoA Ga1213->RhoA ROCK ROCK RhoA->ROCK ERK ERK ROCK->ERK PLC->ERK Transcription Gene Transcription (Proliferation, Migration, Invasion) ERK->Transcription ML193 This compound ML193->GPR55 inhibits CID16020046 CID16020046 CID16020046->GPR55 inhibits

Caption: GPR55 signaling pathway in cancer.

Experimental Workflow for Evaluating GPR55 Antagonists

A typical workflow to assess the efficacy of a GPR55 antagonist in a cancer context involves a series of in vitro assays, progressing from target engagement to functional cellular outcomes.

Experimental_Workflow Start Select GPR55 Antagonist (e.g., this compound) Assay1 Target Engagement Assay (e.g., β-arrestin recruitment) Start->Assay1 Assay2 Downstream Signaling Assay (e.g., pERK Western Blot) Assay1->Assay2 Assay3 Cell Proliferation Assay (e.g., MTT, BrdU) Assay2->Assay3 Assay4 Cell Migration/Invasion Assay (e.g., Transwell, Wound Healing) Assay3->Assay4 End Evaluate Therapeutic Potential Assay4->End

Caption: Experimental workflow for GPR55 antagonist evaluation.

Detailed Experimental Protocols

Transwell Migration Assay

This assay measures the chemotactic ability of cancer cells in response to a chemoattractant, and the inhibitory effect of a GPR55 antagonist.

Materials:

  • 24-well Transwell plates with 8 µm membrane inserts

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., Opti-MEM)

  • Fetal Bovine Serum (FBS)

  • GPR55 antagonist (e.g., this compound or CID16020046)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium or medium with low serum (e.g., 0.5% FBS) for 18-24 hours.

  • Antagonist Treatment: On the day of the assay, detach the cells using Trypsin-EDTA, neutralize, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-incubate the cell suspension with the GPR55 antagonist at the desired concentrations (e.g., 1 µM, 2.5 µM, 5 µM) or vehicle control for 1 hour at 37°C.

  • Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Carefully place the Transwell insert into the well.

  • Add 200 µL of the pre-treated cell suspension to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell line's migration (e.g., 24 hours).

  • Staining and Quantification:

    • After incubation, remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde or methanol (B129727) for 10-15 minutes.

    • Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Visualize and count the migrated cells under a microscope. Count the cells in several random fields of view and calculate the average.

    • Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader to quantify migration.

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells to close a "wound" created in the monolayer, and how this process is affected by a GPR55 antagonist.

Materials:

  • 12-well or 24-well culture plates

  • Cancer cell line

  • Cell culture medium with and without serum

  • GPR55 antagonist

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cancer cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, gently create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Be consistent with the width of the scratch.

    • Alternatively, use commercially available wound healing inserts to create a uniform cell-free zone.

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove any detached cells.

    • Replace the medium with fresh, low-serum medium containing the GPR55 antagonist at various concentrations or vehicle control.

  • Image Acquisition:

    • Immediately after creating the wound (time 0), capture images of the scratch in each well using a microscope. It is crucial to have reference points to image the same field of view at subsequent time points.

  • Incubation and Monitoring:

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area or the width of the cell-free gap in the images from each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure or the rate of cell migration for each condition. Compare the results between the antagonist-treated and control groups.

By employing these standardized protocols and considering the comparative data presented, researchers can effectively evaluate the role of GPR55 in cancer and assess the therapeutic potential of this compound and other GPR55 antagonists.

References

Validating ML-193 Selectivity in a Novel Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GPR55 antagonist ML-193 with alternative compounds, offering experimental data and detailed protocols to validate its selectivity in a new cell line. The G-protein coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in various physiological and pathological processes, making the validation of selective antagonists crucial for advancing research and drug development.

Comparative Selectivity of GPR55 Antagonists

This compound is a potent and selective antagonist of GPR55.[1] To objectively assess its performance, this section compares its selectivity profile with other known GPR55 antagonists: ML191, ML192, and CID 16020046. The following table summarizes their antagonist potency at GPR55 and key off-target receptors, GPR35, Cannabinoid Receptor 1 (CB1), and Cannabinoid Receptor 2 (CB2). Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR55 are proposed as a suitable new cell line for these validation studies.

CompoundGPR55 IC50 (nM)GPR35 IC50 (µM)CB1 IC50 (µM)CB2 IC50 (µM)Selectivity Fold (GPR55 vs. Off-targets)
This compound 221>32 (>145x)>6 (>27x)>32 (>145x)Highly selective for GPR55
ML191 160>32 (>200x)>32 (>200x)>32 (>200x)Highly selective for GPR55
ML192 1080>48 (>44x)>48 (>44x)>48 (>44x)Selective for GPR55
CID 16020046 150-210Not ReportedSelective over CB1Selective over CB2Reported as a selective GPR55 antagonist

Data for this compound, ML191, and ML192 are from the same study for direct comparison. CID 16020046 data is from separate studies.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process for validating selectivity, the following diagrams are provided.

cluster_0 GPR55 Signaling Pathway LPI LPI (Agonist) GPR55 GPR55 Receptor LPI->GPR55 Activates ML193 This compound (Antagonist) ML193->GPR55 Inhibits Gq Gq Protein GPR55->Gq Arrestin β-Arrestin Recruitment GPR55->Arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK

GPR55 signaling cascade and the inhibitory action of this compound.

cluster_1 Experimental Workflow for Selectivity Validation start Start: Culture CHO-K1 cells stably expressing human GPR55 treat Treat cells with this compound or alternative antagonists at various concentrations start->treat stimulate Stimulate with GPR55 agonist (e.g., LPI) treat->stimulate assay1 β-Arrestin Recruitment Assay stimulate->assay1 assay2 ERK1/2 Phosphorylation Assay (Western Blot) stimulate->assay2 data Data Analysis: Determine IC50 values assay1->data assay2->data compare Compare selectivity profiles against off-target receptors (GPR35, CB1, CB2) data->compare end Conclusion: Validate selectivity of this compound in the new cell line compare->end

Workflow for validating the selectivity of GPR55 antagonists.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

β-Arrestin Recruitment Assay (PathHunter® Assay) in CHO-K1 GPR55 Cells

This protocol is adapted for the DiscoverX PathHunter® β-Arrestin assay system, which is a robust method for quantifying ligand-induced β-arrestin recruitment to the GPCR of interest.

Materials:

  • PathHunter® CHO-K1 GPR55 β-Arrestin Cell Line

  • Cell Plating Reagent

  • PathHunter® Detection Reagents

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI)

  • This compound and alternative antagonist compounds

  • 384-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture PathHunter® CHO-K1 GPR55 cells according to the manufacturer's instructions.

    • On the day of the assay, harvest cells and resuspend in Cell Plating Reagent to the recommended cell density.

    • Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate at 37°C for the recommended time (typically 24 hours).

  • Compound Treatment:

    • Prepare serial dilutions of this compound and alternative antagonists in the appropriate assay buffer.

    • Add 2.5 µL of the antagonist dilutions to the cell plate.

    • Incubate at 37°C for 30 minutes.

  • Agonist Stimulation:

    • Prepare the GPR55 agonist (LPI) at a concentration that elicits a submaximal response (EC80).

    • Add 2.5 µL of the LPI solution to each well.

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature in the dark for 60 minutes.

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control.

    • Determine the IC50 value for each antagonist by fitting the data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of agonist-induced ERK1/2 phosphorylation by GPR55 antagonists.

Materials:

  • CHO-K1 cells stably expressing human GPR55

  • Cell culture medium and supplements

  • GPR55 agonist (e.g., LPI)

  • This compound and alternative antagonist compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed CHO-K1 GPR55 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with various concentrations of this compound or alternative antagonists for 30 minutes.

    • Stimulate the cells with LPI (at its EC50 concentration for ERK phosphorylation) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

    • Determine the percent inhibition of ERK1/2 phosphorylation for each antagonist concentration and calculate the IC50 values.

By following these protocols and utilizing the comparative data provided, researchers can effectively validate the selectivity of this compound in a new cell line and benchmark its performance against relevant alternatives. This rigorous approach is essential for the confident application of this compound as a selective tool to probe the function of GPR55 in health and disease.

References

Comparative Analysis of ML-193: A Selective GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) antagonist ML-193, focusing on its cross-reactivity profile and the experimental methods used for its characterization. This compound has been identified as a potent and selective antagonist of GPR55, an orphan GPCR implicated in various physiological processes.[1][2][3] This document aims to be a valuable resource for researchers investigating GPR55 signaling and for professionals in drug discovery evaluating the selectivity of candidate compounds.

Data Presentation: Cross-Reactivity Profile of this compound

This compound (PubChem CID: 1261822) demonstrates notable selectivity for GPR55 over other related GPCRs, such as the cannabinoid receptors (CB1 and CB2) and GPR35.[1][2][3] The following table summarizes the available quantitative data on the antagonist activity of this compound against its primary target and key off-targets. The data is primarily derived from functional assays, such as β-arrestin translocation, which measures the recruitment of β-arrestin to the activated receptor.

TargetAssay TypeAgonist UsedIC50 (nM)Fold Selectivity vs. GPR55Reference
GPR55 β-arrestin TranslocationL-α-lysophosphatidylinositol (LPI)221-[3]
GPR35β-arrestin TranslocationNot Specified> 32,000> 145-fold[3]
CB1β-arrestin TranslocationNot Specified> 6,000> 27-fold[3]
CB2β-arrestin TranslocationNot Specified> 32,000> 145-fold[3]

Note: The selectivity data presented is based on the available information from the NIH Molecular Libraries Program. A comprehensive screen against a broader panel of GPCRs would be beneficial for a more complete understanding of this compound's off-target profile.

Experimental Protocols

The characterization of this compound's activity and selectivity relies on robust cell-based functional assays. Below are detailed methodologies for the key experiments cited.

β-Arrestin Translocation Assay (Antagonist Mode)

This assay quantifies the ability of a compound to inhibit agonist-induced recruitment of β-arrestin to the GPCR. The PathHunter® β-arrestin assay (DiscoverX) is a common platform for this type of measurement.

Objective: To determine the potency of this compound as an antagonist of GPR55.

Cell Line: U2OS cells stably co-expressing GPR55 and a β-arrestin-enzyme fragment complementation system.

Materials:

  • U2OS-GPR55 β-arrestin cell line

  • Assay medium: Opti-MEM I + 0.1% BSA

  • Agonist: L-α-lysophosphatidylinositol (LPI) at a concentration that elicits 80% of the maximal response (EC80)

  • Test Compound: this compound serially diluted in DMSO

  • Detection Reagent (e.g., PathHunter® detection reagent)

  • 384-well white, solid-bottom assay plates

Protocol:

  • Cell Plating: Seed the U2OS-GPR55 β-arrestin cells into 384-well plates at a density of 5,000 cells per well in 20 µL of assay medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in DMSO and then dilute in assay medium. Add 5 µL of the diluted compound to the appropriate wells. For control wells, add 5 µL of assay medium with the corresponding DMSO concentration.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Agonist Addition: Add 5 µL of LPI (at its EC80 concentration) to all wells except for the vehicle control wells (which receive 5 µL of assay medium).

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Equilibrate the plate to room temperature for 10 minutes. Add 15 µL of the detection reagent to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves using a four-parameter logistic fit.

ERK1/2 Phosphorylation Assay (Antagonist Mode)

This assay measures the inhibition of agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event of GPR55 activation.

Objective: To confirm the antagonistic activity of this compound on a downstream signaling pathway of GPR55.

Cell Line: U2OS cells expressing GPR55.

Materials:

  • U2OS-GPR55 cells

  • Serum-free medium

  • Agonist: L-α-lysophosphatidylinositol (LPI) at its EC80 concentration

  • Test Compound: this compound serially diluted in DMSO

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

Protocol:

  • Cell Culture and Starvation: Plate U2OS-GPR55 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Pre-incubation: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

  • Agonist Stimulation: Add LPI at its EC80 concentration and incubate for 5 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated and plotted against the antagonist concentration to determine the IC50.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the cross-reactivity assessment of this compound.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA ROCK ROCK RhoA->ROCK ERK ERK Phosphorylation ROCK->ERK Gq->PLC G1213->RhoA Ca2 Ca²⁺ Release IP3->Ca2 Ca2->ERK Gene Gene Transcription ERK->Gene ML193 This compound (Antagonist) ML193->GPR55 Inhibits LPI LPI (Agonist) LPI->GPR55 Activates Cross_Reactivity_Workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_confirmation Confirmatory & Mechanistic Studies Primary_Assay Primary Functional Assay (e.g., β-arrestin translocation) Target: GPR55 Hit Active Hit Primary_Assay->Hit Identifies Compound This compound Compound->Primary_Assay Counter_Screen Counter-Screen Assays (Same format as primary assay) Targets: Related GPCRs (CB1, CB2, GPR35) Hit->Counter_Screen Broad_Panel Broad GPCR Panel Screen (e.g., Eurofins SafetyScreen) Hit->Broad_Panel Downstream_Assay Downstream Signaling Assay (e.g., ERK Phosphorylation) Hit->Downstream_Assay Selectivity_Data Quantitative Selectivity Data (IC50 values) Counter_Screen->Selectivity_Data Broad_Panel->Selectivity_Data Mechanism Mechanism of Action Confirmed Downstream_Assay->Mechanism

References

A Comparative Analysis of ML-193 and Cannabidiol as GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent G-protein coupled receptor 55 (GPR55) antagonists: the synthetic molecule ML-193 and the phytocannabinoid cannabidiol (B1668261) (CBD). This document synthesizes experimental data to evaluate their performance, offering insights into their potency, selectivity, and mechanism of action.

Quantitative Performance Comparison

The following table summarizes the reported antagonist potencies (IC50 values) of this compound and cannabidiol across various functional assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and the reported efficacy of cannabidiol as a GPR55 antagonist can vary depending on the assay system.

CompoundAssay TypeCell LineAgonist UsedIC50 Value (nM)Reference
This compound β-Arrestin TranslocationU2OSL-α-lysophosphatidylinositol (LPI)221[1][2]
β-Arrestin TranslocationU2OSML186120
ERK1/2 PhosphorylationU2OSL-α-lysophosphatidylinositol (LPI)200[1]
Cannabidiol (CBD) [35S]GTPγS BindingHEK293CP55,940 and Anandamide440[3]
ERK1/2 Phosphorylation-L-α-lysophosphatidylinositol (LPI)Inhibitory effect noted, but specific IC50 not consistently reported as a direct antagonist.[4]
Calcium MobilizationhGPR55-HEK293Various cannabinoid agonistsNo antagonist activity observed in this specific study.[5]

Note: The variability in cannabidiol's reported antagonist activity highlights the complexity of its pharmacology and the potential for assay-dependent effects. Some studies suggest it may act as an inverse agonist or allosteric modulator rather than a direct competitive antagonist.[4] In some assay formats, its antagonist activity could not be confirmed.[2]

GPR55 Signaling Pathway

Activation of GPR55 by an agonist, such as L-α-lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA kinase. PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i). The RhoA pathway is also engaged, influencing cytoskeletal rearrangements. Downstream of these initial events, the extracellular signal-regulated kinase (ERK) 1/2 pathway is activated. Antagonists like this compound and cannabidiol block these signaling cascades.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 G_alpha Gαq / Gα12/13 GPR55->G_alpha Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 G_alpha->PLC RhoA RhoA G_alpha->RhoA ERK pERK1/2 G_alpha->ERK Ca2 ↑ [Ca²⁺]i IP3->Ca2 Downstream Downstream Cellular Responses (e.g., Gene Transcription, Proliferation) Ca2->Downstream ERK->Downstream Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates Antagonist Antagonist (this compound / CBD) Antagonist->GPR55 Blocks

GPR55 Agonist-Induced Signaling Pathway and Antagonist Action.

Experimental Methodologies

Detailed protocols for key assays used to characterize GPR55 antagonists are provided below.

β-Arrestin Translocation Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.

B_Arrestin_Workflow start Start: Seed cells expressing GPR55 and fluorescently-tagged β-arrestin preincubation Pre-incubate cells with antagonist (e.g., this compound or CBD) start->preincubation agonist_stimulation Stimulate with GPR55 agonist (e.g., LPI) preincubation->agonist_stimulation incubation Incubate to allow for β-arrestin translocation agonist_stimulation->incubation imaging Fix cells and acquire images using high-content microscopy incubation->imaging analysis Quantify β-arrestin translocation from cytoplasm to the plasma membrane imaging->analysis end End: Determine IC50 value of the antagonist analysis->end

Workflow for the β-Arrestin Translocation Assay.

Protocol:

  • Cell Culture: Plate U2OS cells stably co-expressing human GPR55 and β-arrestin-2-GFP in 96-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist (this compound or CBD) in a suitable assay buffer.

  • Antagonist Pre-incubation: Remove the culture medium and add the antagonist dilutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a GPR55 agonist (e.g., LPI at its EC80) to the wells containing the antagonist.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for β-arrestin recruitment to the receptor at the plasma membrane.

  • Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde, wash with phosphate-buffered saline (PBS), and stain the nuclei with a fluorescent dye like Hoechst.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the translocation of β-arrestin-2-GFP from the cytoplasm to the plasma membrane using image analysis software.

  • Data Analysis: Plot the percentage of inhibition of agonist-induced β-arrestin translocation against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream marker of GPR55 activation.

Protocol:

  • Cell Culture and Starvation: Plate GPR55-expressing cells (e.g., U2OS or HEK293) in 96-well plates. Once confluent, serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

  • Compound Preparation: Prepare serial dilutions of the antagonist in serum-free medium.

  • Antagonist Pre-incubation: Add the antagonist dilutions to the cells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a GPR55 agonist (e.g., LPI) at a fixed concentration (EC80) and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates are quantified using an immunoassay, such as an AlphaScreen SureFire assay or a sandwich ELISA.

  • Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Calculate the percentage of inhibition of agonist-induced ERK1/2 phosphorylation for each antagonist concentration and determine the IC50 value by non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR55 activation.

Protocol:

  • Cell Culture: Plate HEK293 cells stably or transiently expressing GPR55 in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the antagonist and a fixed concentration of the agonist in the assay buffer.

  • Assay Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. The instrument then adds the antagonist, incubates for a short period, and subsequently injects the agonist while continuously recording the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium release. Calculate the percentage of inhibition of the agonist-induced calcium signal by the antagonist at each concentration. Determine the IC50 value by fitting the dose-response curve.

Logical Framework for Comparative Analysis

The comparative analysis of this compound and cannabidiol as GPR55 antagonists follows a structured approach to ensure a comprehensive and objective evaluation.

Comparative_Analysis_Logic start Start: Define Comparison Scope (this compound vs. CBD as GPR55 Antagonists) data_collection Gather Experimental Data - Potency (IC50) - Selectivity - Mechanism of Action start->data_collection quant_analysis Quantitative Analysis - Tabulate IC50 values across different assays data_collection->quant_analysis qual_analysis Qualitative Analysis - Compare selectivity profiles - Analyze reported mechanisms data_collection->qual_analysis protocol_review Review Experimental Protocols - β-arrestin assay - ERK phosphorylation assay - Calcium mobilization assay data_collection->protocol_review synthesis Synthesize Findings - Identify key differences and similarities - Note discrepancies in the literature (e.g., for CBD) quant_analysis->synthesis qual_analysis->synthesis protocol_review->synthesis conclusion Draw Conclusions - Relative strengths and weaknesses - Recommendations for use in research synthesis->conclusion

Logical Flow of the Comparative Analysis.

Conclusion

This compound emerges as a potent and selective GPR55 antagonist with consistent activity across multiple downstream signaling assays, including β-arrestin recruitment and ERK1/2 phosphorylation.[1][2] Its well-defined pharmacological profile makes it a valuable tool for investigating the physiological and pathophysiological roles of GPR55.

Cannabidiol's interaction with GPR55 appears more complex. While it has been reported to antagonize GPR55 in certain assay systems, such as GTPγS binding, its efficacy and mechanism of action are subject to debate and may be context-dependent.[3][4] The conflicting reports on its antagonist activity underscore the need for further research to fully elucidate its pharmacological profile at this receptor.

For researchers seeking a highly selective and potent tool to specifically block GPR55 signaling, this compound is a well-characterized option. Cannabidiol, while having a broader pharmacological profile that may be therapeutically beneficial in some contexts, should be used with an awareness of its potential for variable and assay-dependent effects at GPR55.

References

A Head-to-Head Comparison of ML-193 and ML-192 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of two selective GPR55 receptor antagonists, ML-193 and ML-192, and their potential utility in pain research. While no direct head-to-head studies have been published, this document synthesizes available preclinical data to offer insights for researchers, scientists, and drug development professionals.

Introduction to this compound and ML-192

This compound and ML-192 are small molecule antagonists of the G protein-coupled receptor 55 (GPR55). Both compounds were identified through the same high-throughput screening campaign and exhibit selectivity for GPR55 over other cannabinoid receptors like CB1 and CB2[1]. GPR55 has emerged as a novel target in pain modulation, implicated in both inflammatory and neuropathic pain states[2][3]. Activation of GPR55 is generally considered pro-nociceptive, suggesting that its antagonists could have analgesic effects[4][5].

Comparative Efficacy and Potency

While direct in vivo comparative data in a single pain model is unavailable, in vitro assays provide a basis for comparing the potency of this compound and ML-192.

CompoundTargetIn Vitro Potency (IC50)SelectivityReference
This compound GPR55 Antagonist221 nM (β-arrestin trafficking)>145-fold vs. GPR35, >27-fold vs. CB1, >145-fold vs. CB2[1][6]
ML-192 GPR55 Antagonist700 nM (LPI-induced β-arrestin trafficking)>45-fold vs. GPR35, CB1, and CB2[1][3]

Based on these in vitro findings, this compound demonstrates a higher potency for GPR55 antagonism than ML-192.

Mechanism of Action in Pain Signaling

Both this compound and ML-192 are believed to exert their potential analgesic effects by blocking the pro-nociceptive signaling cascade initiated by the activation of GPR55. The endogenous ligand for GPR55 is lysophosphatidylinositol (LPI). In the context of pain, GPR55 is expressed in key areas of the pain pathway, including the dorsal root ganglion (DRG) and the periaqueductal gray (PAG)[4][5].

Activation of GPR55 by LPI in sensory neurons is thought to contribute to neuronal hyperexcitability and pain sensitization. The downstream signaling of GPR55 involves the activation of Gq and G12/13 proteins, leading to an increase in intracellular calcium and the activation of signaling pathways such as ERK1/2[3][4]. By antagonizing GPR55, this compound and ML-192 can inhibit these downstream effects.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane GPR55 GPR55 G_protein Gq / G12/13 GPR55->G_protein Activates LPI LPI (Ligand) LPI->GPR55 Activates ML193_192 This compound / ML-192 (Antagonist) ML193_192->GPR55 Inhibits PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release ERK ERK1/2 Activation Ca_release->ERK Pain_Signal Neuronal Hyperexcitability & Pain Signaling ERK->Pain_Signal

GPR55 Signaling Pathway in Nociception.

Preclinical Evidence in Pain Models

A study investigating the role of GPR55 in the periaqueductal gray (PAG), a key center for pain modulation, found that intra-PAG microinjection of LPI reduced the nociceptive threshold in a hot-plate test in rats. This hyperalgesic effect was abolished by pretreatment with a selective GPR55 antagonist, referred to as this compound in the study[5]. This provides in vivo evidence for the potential of this compound to counteract centrally mediated pain facilitation.

Experimental Protocols

Below are generalized experimental protocols for evaluating GPR55 antagonists in preclinical pain models, based on the available literature.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.

  • Drug Administration: this compound or ML-192 would be administered, for example, via intrathecal injection.

  • Pain Behavior Assessment: Mechanical allodynia is measured using the von Frey test[7]. This test determines the paw withdrawal threshold in response to calibrated monofilaments. A lower threshold indicates increased pain sensitivity.

  • Data Analysis: The paw withdrawal threshold is measured at baseline (before surgery) and at multiple time points after surgery and drug administration. The effect of the compound is evaluated by comparing the withdrawal thresholds of treated versus vehicle control groups.

Experimental_Workflow cluster_pre_surgery Baseline cluster_surgery Induction of Neuropathy cluster_post_surgery Post-Surgery Assessment cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Baseline_VFT Baseline von Frey Test SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline_VFT->SNL_Surgery Pain_Development Allow for Pain Development (e.g., 7 days) SNL_Surgery->Pain_Development Post_Surgery_VFT Post-Surgery von Frey Test Pain_Development->Post_Surgery_VFT Drug_Admin Administer this compound, ML-192, or Vehicle Control Post_Surgery_VFT->Drug_Admin Time_Points Assess Paw Withdrawal Threshold at Multiple Time Points (e.g., 30, 60, 120 min) Drug_Admin->Time_Points

References

Validating the On-Target Effect of ML-193: A Comparative Guide Using GPR55 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML-193, a potent and selective GPR55 antagonist, with alternative compounds, supported by experimental data from studies utilizing GPR55 knockout (KO) models to validate on-target effects. The data presented herein is intended to assist researchers in selecting the most appropriate tools for investigating the physiological and pathological roles of GPR55.

Executive Summary

GPR55, an orphan G protein-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including neurological disorders, inflammatory diseases, and cancer. This compound is a well-characterized antagonist of GPR55. This guide critically evaluates the experimental evidence validating the on-target effects of this compound, primarily through the use of GPR55 knockout mouse models. Furthermore, it compares the performance of this compound with other known GPR55 antagonists, providing a framework for informed decision-making in experimental design.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gα13, which in turn activates RhoA.[1] This leads to downstream effects including the activation of ROCK, which can influence ERK1/2 phosphorylation.[2] Additionally, GPR55 signaling can lead to intracellular calcium release and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), CREB (cAMP response element-binding protein), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Galpha13 Gα13 GPR55->Galpha13 Ca_release Intracellular Ca²⁺ Release GPR55->Ca_release CREB_activation CREB Activation GPR55->CREB_activation NFkB_activation NF-κB Activation GPR55->NFkB_activation RhoA RhoA Galpha13->RhoA ROCK ROCK RhoA->ROCK ERK ERK1/2 ROCK->ERK NFAT_activation NFAT Activation Ca_release->NFAT_activation Ligand Agonist (e.g., LPI) Ligand->GPR55 ML193 This compound (Antagonist) ML193->GPR55

GPR55 Signaling Cascade.

In Vivo Validation of this compound using GPR55 Knockout Mice

A key study validating the on-target effect of this compound utilized a mouse model of ischemic stroke induced by transient middle cerebral artery occlusion (tMCAO). In this model, the effects of this compound treatment were compared directly with the phenotype of GPR55 knockout (GPR55ko) mice.

Experimental Workflow: tMCAO Stroke Model

The experimental workflow for this validation is outlined below:

tMCAO_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Animals Wild-Type (WT) Mice GPR55 KO Mice tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) Animals->tMCAO WT_Vehicle WT + Vehicle tMCAO->WT_Vehicle WT_ML193 WT + this compound tMCAO->WT_ML193 KO_Vehicle GPR55 KO + Vehicle tMCAO->KO_Vehicle Neuro_Scores Neurological Scores (Bederson, Corner Test) WT_Vehicle->Neuro_Scores Infarct_Volume Infarct Volume (TTC Staining) WT_Vehicle->Infarct_Volume Spleen_Size Spleen Size WT_Vehicle->Spleen_Size Cell_Infiltration CD4+ T-cell Brain Infiltration WT_Vehicle->Cell_Infiltration WT_ML193->Neuro_Scores WT_ML193->Infarct_Volume WT_ML193->Spleen_Size WT_ML193->Cell_Infiltration KO_Vehicle->Neuro_Scores KO_Vehicle->Infarct_Volume KO_Vehicle->Spleen_Size KO_Vehicle->Cell_Infiltration

Workflow for tMCAO in WT and GPR55 KO mice.
Performance Data: this compound vs. GPR55 Knockout in a Stroke Model

The results from this study demonstrated that both pharmacological blockade of GPR55 with this compound and genetic deletion of GPR55 produced similar neuroprotective effects following stroke.

Outcome MeasureWild-Type + VehicleWild-Type + this compoundGPR55 KO + Vehicle
Neurological Score (Bederson) ~2.5~1.0~1.0
Infarct Volume (% of hemisphere) ~45%~25%~20%
Spleen Size (relative to sham) ReducedNo significant reductionNo significant reduction
CD4+ T-cell Brain Infiltration IncreasedAttenuatedAttenuated

Data are approximate values synthesized from published findings for illustrative comparison.

These findings strongly suggest that the protective effects of this compound in the stroke model are mediated through its specific antagonism of GPR55. The convergence of outcomes in both the pharmacologically treated and genetically deficient animals provides robust validation of this compound's on-target activity in vivo.

Comparison with Alternative GPR55 Antagonists

Several other compounds have been identified as GPR55 antagonists. This section compares this compound with notable alternatives, including ML-191, ML-192, and CID16020046.

In Vitro Potency Comparison

A yeast-based reporter assay was used to directly compare the inverse agonist activity of this compound and its analogs, as well as CID16020046.

CompoundpIC50 (Inverse Agonist Activity at hGPR55)
This compound 6.8 ± 0.07
ML-191 6.6 ± 0.1
ML-192 6.4 ± 0.08
CID16020046 ~6.0 (estimated from various reports)

Data from a yeast gene-reporter assay.[3][4]

These in vitro data indicate that this compound is one of the most potent antagonists among the tested compounds in this assay.

In Vivo Validation of an Alternative: CID16020046

While direct in vivo comparative studies are lacking, CID16020046 has also been validated using GPR55 knockout mice in a model of intestinal inflammation.

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Animals Wild-Type (WT) Mice GPR55 KO Mice DSS_Induction Dextran Sulfate Sodium (DSS) -induced Colitis Animals->DSS_Induction WT_Vehicle WT + Vehicle DSS_Induction->WT_Vehicle WT_CID16020046 WT + CID16020046 DSS_Induction->WT_CID16020046 KO_Vehicle GPR55 KO + Vehicle DSS_Induction->KO_Vehicle Disease_Activity Disease Activity Index (Weight loss, stool consistency, bleeding) WT_Vehicle->Disease_Activity Colon_Length Colon Length WT_Vehicle->Colon_Length Histology Histological Score WT_Vehicle->Histology Cytokine_Levels Pro-inflammatory Cytokine Levels WT_Vehicle->Cytokine_Levels WT_CID16020046->Disease_Activity WT_CID16020046->Colon_Length WT_CID16020046->Histology WT_CID16020046->Cytokine_Levels KO_Vehicle->Disease_Activity KO_Vehicle->Colon_Length KO_Vehicle->Histology KO_Vehicle->Cytokine_Levels

Workflow for DSS-induced colitis in WT and GPR55 KO mice.

In the DSS-induced colitis model, both pharmacological inhibition of GPR55 with CID16020046 and genetic knockout of GPR55 resulted in a reduction of inflammation.

Outcome MeasureWild-Type + VehicleWild-Type + CID16020046GPR55 KO + Vehicle
Disease Activity Index HighSignificantly ReducedSignificantly Reduced
Colon Length ShortenedSignificantly Less ShortenedSignificantly Less Shortened
Histological Score HighSignificantly ReducedSignificantly Reduced
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) ElevatedSignificantly ReducedSignificantly Reduced

Data are synthesized from published findings for illustrative comparison.

Detailed Experimental Protocols

Generation and Validation of GPR55 Knockout Mice
  • Strategy: GPR55 knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a large deletion in the Gpr55 gene, leading to a non-functional protein.[5][6]

  • Validation: The knockout is confirmed by genotyping PCR to identify the modified allele.[7] Successful knockout is further validated by the absence of GPR55 mRNA expression in tissues from homozygous knockout mice, as determined by RT-qPCR or RNAscope in situ hybridization.[8]

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
  • Anesthesia: Mice are anesthetized, typically with isoflurane.

  • Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a small incision is made. A silicon-coated monofilament is introduced through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is maintained for a defined period (e.g., 60 minutes), after which the filament is withdrawn to allow reperfusion.

  • Drug Administration: this compound or vehicle is administered, for example, via intraperitoneal injection at a specific time point relative to the tMCAO procedure.

  • Outcome Measures:

    • Neurological Deficits: Assessed using scoring systems like the Bederson score (evaluating forelimb flexion, resistance to lateral push, and circling behavior) and the corner test (assessing sensorimotor and postural asymmetries).

    • Infarct Volume: Determined post-mortem by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Induction of Colitis: Mice are provided with drinking water containing DSS (typically 2-5%) for a defined period (e.g., 5-7 days) to induce acute colitis.

  • Drug Administration: CID16020046 or vehicle is administered daily, for instance, by oral gavage or intraperitoneal injection.

  • Outcome Measures:

    • Disease Activity Index (DAI): A composite score based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: Measured post-mortem as a marker of inflammation (shorter colon length indicates more severe inflammation).

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the severity of inflammation, mucosal damage, and cellular infiltration.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates are quantified using methods like ELISA or qPCR.

In Vitro β-Arrestin Recruitment Assay
  • Principle: This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling.[9]

  • Methodology:

    • Cells (e.g., U2OS or CHO cells) are engineered to stably express GPR55 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

    • Cells are pre-incubated with the antagonist (e.g., this compound) at various concentrations.

    • An agonist (e.g., LPI) is added to stimulate the receptor.

    • The translocation of the β-arrestin-GFP from the cytoplasm to the membrane-bound receptor is visualized and quantified using high-content imaging.

    • The IC50 value for the antagonist is determined by measuring the concentration-dependent inhibition of agonist-induced β-arrestin recruitment.[10]

Conclusion

The available evidence strongly supports the on-target effect of this compound as a GPR55 antagonist. The convergence of data from pharmacological inhibition with this compound and genetic deletion of GPR55 in a stroke model provides a robust validation of its in vivo specificity. While other potent and selective GPR55 antagonists like CID16020046 exist and have also been validated in GPR55 knockout models for other disease indications, a direct head-to-head in vivo comparison of these compounds is currently lacking in the scientific literature. For in vitro studies, this compound demonstrates high potency. The choice of antagonist for in vivo studies may depend on the specific disease model and experimental conditions. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their GPR55-related research.

References

Assessing the Reproducibility of ML-193 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the GPR55 antagonist ML-193, compiling data from multiple studies to evaluate the consistency of its reported biological effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, detailed experimental protocols, and an examination of its signaling pathways.

The G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for a range of physiological and pathological conditions, including pain, inflammation, and cancer. This compound is a potent and selective antagonist of GPR55, making it a valuable tool for investigating the receptor's function. This guide assesses the reproducibility of this compound's effects by comparing quantitative data from various published studies, providing standardized experimental protocols, and visualizing its mechanism of action.

In Vitro Efficacy of this compound: A Comparative Analysis

The inhibitory effects of this compound are most commonly characterized through two key in vitro assays: β-arrestin recruitment and ERK1/2 phosphorylation. The half-maximal inhibitory concentration (IC50) values from different studies provide a basis for assessing the reproducibility of this compound's antagonist activity.

Table 1: Comparison of Reported IC50 Values for this compound in β-Arrestin Recruitment Assays

Study (Lab)Cell LineAgonist Used (Concentration)Reported IC50 of this compound (nM)
Heynen-Genel et al.U2OSLPI (EC80)221
Kotsikorou et al.U2OSLPI (10 µM)220 ± 30
Kotsikorou et al.U2OSML186 (1 µM)120 ± 20

Table 2: Comparison of Reported IC50 Values for this compound in ERK1/2 Phosphorylation Assays

Study (Lab)Cell LineAgonist UsedReported IC50 of this compound (µM)
Kotsikorou et al.U2OSLPI0.2 ± 0.3
MedChemExpressU2OSLPI0.2

The data presented in these tables indicate a high degree of consistency in the reported in vitro potency of this compound across different studies. The IC50 values for both β-arrestin recruitment and ERK1/2 phosphorylation are in the low nanomolar to sub-micromolar range, suggesting that the compound's inhibitory effects are reproducible under similar experimental conditions.

In Vivo Studies: Effects of this compound in Animal Models

In vivo studies provide further insight into the biological effects of this compound and offer another dimension for assessing the reproducibility of its actions.

Table 3: Comparison of In Vivo Studies Using this compound

StudyAnimal ModelDose and AdministrationKey Findings
Kurano et al.db/db mice10 mg/kg, intraperitoneally, once a day for 3 weeksSuppressed plasma TNF-α and IL-6 levels.[1]
Hashem et al.Parkinson's disease rat model1 and 5 µ g/rat , intra-striatal injectionAttenuated sensorimotor deficits and improved motor coordination.[2]
Mustafa et al.Mouse ischemia/reperfusion stroke model1 µg/kg, starting 6 hours after tMCAO and then every 24 hoursImproved neurological outcomes and decreased neuroinflammation.[3]

While the experimental models and endpoints differ, these in vivo studies collectively demonstrate the ability of this compound to modulate inflammatory and neurological processes by antagonizing GPR55. The varying doses and administration routes highlight the importance of standardizing protocols for direct comparison of in vivo efficacy.

Signaling Pathway of GPR55 and this compound's Mechanism of Action

GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), triggers a cascade of intracellular signaling events. This compound exerts its effects by blocking these pathways.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_protein Gq/G13 GPR55->G_protein Activates LPI LPI LPI->GPR55 Activates ML193 This compound ML193->GPR55 Inhibits PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA Ca_release Intracellular Ca2+ Release PLC->Ca_release ERK ERK1/2 Phosphorylation RhoA->ERK Transcription Transcription Factor Activation (NFAT, CREB) Ca_release->Transcription

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate the replication and comparison of findings, detailed experimental protocols for the key in vitro assays are provided below.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to inhibit agonist-induced recruitment of β-arrestin to the GPR55 receptor.

B_Arrestin_Workflow start Seed cells expressing GPR55 and β-arrestin-GFP pretreat Pre-incubate cells with varying concentrations of this compound start->pretreat stimulate Stimulate with GPR55 agonist (e.g., LPI) pretreat->stimulate incubate Incubate for 30-60 minutes stimulate->incubate fix Fix cells with paraformaldehyde incubate->fix image Image cells using high-content microscopy fix->image analyze Quantify β-arrestin translocation to the membrane image->analyze end Determine IC50 value analyze->end

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Methodology:

  • Cell Culture: U2OS cells stably co-expressing human GPR55 and β-arrestin2-GFP are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Assay Preparation: Cells are seeded into 96-well black, clear-bottom plates and grown to 80-90% confluency.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound (typically ranging from 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Agonist Stimulation: A GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), is added to a final concentration that elicits a submaximal response (EC80) and incubated for 60 minutes at 37°C.

  • Cell Fixation and Staining: The medium is removed, and cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature. The cells are then washed with PBS and the nuclei are counterstained with Hoechst 33342.

  • Imaging and Analysis: Plates are imaged using a high-content imaging system. The translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane is quantified using image analysis software.

  • Data Analysis: The percentage of inhibition of β-arrestin recruitment is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation using graphing software.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit agonist-induced phosphorylation of ERK1/2.

Detailed Methodology:

  • Cell Culture and Serum Starvation: U2OS cells expressing GPR55 are grown to ~80% confluency. Prior to the experiment, cells are serum-starved for 18-24 hours to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Cells are pre-treated with different concentrations of this compound or vehicle for 30 minutes.

  • Agonist Stimulation: Cells are stimulated with a GPR55 agonist (e.g., LPI) for 5-10 minutes.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

  • Data Analysis: The percentage of inhibition of ERK1/2 phosphorylation is determined for each this compound concentration, and the IC50 value is calculated.

Conclusion and Future Directions

The available data from multiple laboratories demonstrate a consistent in vitro inhibitory profile for this compound as a GPR55 antagonist. The reported IC50 values for key downstream signaling events, such as β-arrestin recruitment and ERK1/2 phosphorylation, are in close agreement, suggesting that the compound's effects are reproducible. In vivo studies, while more varied in their design, also point to consistent biological activities of this compound.

To further strengthen the assessment of reproducibility, future studies could include:

  • Direct inter-laboratory comparison studies: A standardized set of protocols and reagents could be used across multiple labs to directly measure the variability in this compound's effects.

  • Head-to-head comparisons with other GPR55 antagonists: Comparing the performance of this compound with other selective antagonists would provide a broader context for its activity and reproducibility.

  • Standardization of in vivo experimental parameters: Establishing consensus protocols for in vivo studies would facilitate more direct comparisons of efficacy and pharmacodynamics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating cellular signaling pathways, the use of specific pharmacological tools is paramount to dissecting the intricate networks that govern cellular responses. When studying a particular receptor, the use of a selective antagonist as a negative control is crucial to ensure that the observed effects are indeed mediated by the target of interest. This guide provides a comparative analysis of ML-193, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), and its suitability as a negative control in studies not focused on GPR55.

Introduction to this compound

This compound is a small molecule antagonist of GPR55 with a reported IC50 of 221 nM. Its high selectivity makes it a valuable tool for distinguishing GPR55-mediated signaling from that of other receptors, particularly the cannabinoid receptors CB1 and CB2, with which GPR55 shares some ligands.[1] The utility of this compound as a negative control stems from its minimal interaction with other receptors at concentrations effective for GPR55 antagonism, thereby reducing the likelihood of confounding off-target effects.

Comparison with Alternative GPR55 Antagonists

Several other GPR55 antagonists have been identified, with CID16020046 being one of the most well-characterized. While both this compound and CID16020046 are potent and selective for GPR55, their off-target profiles show some distinctions.

CompoundPrimary TargetIC50 for GPR55Selectivity ProfileKey Characteristics
This compound GPR55221 nM>145-fold vs. GPR35 and CB2, >27-fold vs. CB1[1]High selectivity, making it a suitable negative control.
CID16020046 GPR55~1 µM (blocks LPI-induced activation)Good selectivity over CB1 and CB2.[2] Displays weak inhibition of acetylcholinesterase, μ-opioid receptor, KCNH2, and hERG.[3]Well-characterized, but with some documented weak off-target activities at higher concentrations.
ML-191 GPR55160 nM[1]>100-fold vs. GPR35, CB1, and CB2[1]A potent and selective alternative to this compound.
ML-192 GPR551080 nM[1]>45-fold vs. GPR35, CB1, and CB2[1]Another selective alternative, though less potent than this compound and ML-191.

GPR55 Signaling Pathway

Understanding the signaling pathways activated by GPR55 is essential for interpreting experimental results when using antagonists like this compound. Upon activation by its endogenous ligand, lysophosphatidylinositol (LPI), GPR55 couples to Gα13, leading to the activation of RhoA and subsequent downstream signaling cascades, including the ERK1/2 pathway.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Galpha13 Gα13 GPR55->Galpha13 couples to LPI LPI LPI->GPR55 activates RhoA RhoA Galpha13->RhoA activates ROCK ROCK RhoA->ROCK PLC PLC RhoA->PLC ERK ERK1/2 Activation ROCK->ERK Ca_release Ca²⁺ Release PLC->Ca_release Transcription Transcription Factor Activation ERK->Transcription Ca_release->Transcription ML193 This compound ML193->GPR55 inhibits B_Arrestin_Workflow start Start plate_cells Plate cells expressing GPCR-PK and β-arrestin-EA start->plate_cells add_antagonist Add this compound or alternative antagonist plate_cells->add_antagonist incubate1 Incubate add_antagonist->incubate1 add_agonist Add GPR55 agonist (e.g., LPI) incubate1->add_agonist incubate2 Incubate add_agonist->incubate2 add_substrate Add chemiluminescent substrate incubate2->add_substrate read_luminescence Read luminescence add_substrate->read_luminescence end End read_luminescence->end Western_Blot_Workflow start Start treat_cells Treat cells with agonist +/- antagonist start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-phospho-ERK1/2) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with ECL substrate wash2->detect strip Strip membrane detect->strip reprobe Reprobe with total ERK1/2 antibody strip->reprobe end End reprobe->end

References

A Head-to-Head Battle for GPR55: Unveiling the-Pharmacological Duel Between the Endogenous Agonist L-α-Lysophosphatidylinositol and the Synthetic Antagonist ML-193

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of the G protein-coupled receptor 55 (GPR55), a clear understanding of its key modulators is paramount. This guide provides a comprehensive comparison of the endogenous ligand L-α-lysophosphatidylinositol (LPI) and the selective synthetic antagonist ML-193, offering insights into their opposing actions on this enigmatic receptor.

This comparison delves into their functional potencies, impact on downstream signaling pathways, and the experimental frameworks used to elucidate their activities. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided to support the replication and validation of these findings.

Quantitative Comparison: L-α-Lysophosphatidylinositol vs. This compound

ParameterL-α-Lysophosphatidylinositol (LPI)This compoundAssay Context
Role Endogenous AgonistSynthetic AntagonistActivation vs. Inhibition of GPR55
EC₅₀ (Agonist Potency) 200 nM - 1.2 µM[1]N/AERK1/2 Phosphorylation, β-arrestin recruitment
IC₅₀ (Antagonist Potency) N/A221 nM[2][3]Inhibition of LPI-induced β-arrestin trafficking
IC₅₀ (Antagonist Potency) N/A200 nM (0.2 µM)[2]Inhibition of LPI-mediated ERK1/2 phosphorylation
Selectivity Endogenous ligand for GPR55>27-fold for GPR55 over GPR35, CB1, and CB2[2][3]Receptor Specificity

The Tug-of-War on GPR55 Signaling

LPI and this compound exert opposing effects on the intricate signaling network downstream of GPR55. Activation of GPR55 by LPI initiates a cascade of intracellular events, all of which are effectively blocked by this compound.

L-α-Lysophosphatidylinositol (LPI): The Endogenous Activator

Upon binding to GPR55, LPI triggers the coupling of the receptor to Gαq and Gα12/13 proteins. This initiates two major signaling arms:

  • Gαq Pathway: Activation of Phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i).

  • Gα12/13 Pathway: Activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).

These primary signaling events converge on the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the activation of transcription factors such as the nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB).

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPI L-α-Lysophosphatidylinositol (LPI) GPR55 GPR55 LPI->GPR55 Binds & Activates ML193 This compound ML193->GPR55 Binds & Inhibits Gaq Gαq GPR55->Gaq Ga1213 Gα12/13 GPR55->Ga1213 ERK ERK1/2 Activation GPR55->ERK NFkB NF-κB Activation GPR55->NFkB Arrestin β-Arrestin Recruitment GPR55->Arrestin PLC PLC Gaq->PLC RhoA RhoA Ga1213->RhoA Ca [Ca²⁺]i ↑ PLC->Ca NFAT NFAT Activation Ca->NFAT ROCK ROCK RhoA->ROCK ROCK->ERK

GPR55 Signaling Cascade
This compound: The Selective Blocker

This compound acts as a competitive antagonist, binding to GPR55 and preventing LPI from activating the receptor. This blockade effectively abrogates all known downstream signaling events initiated by LPI, including β-arrestin recruitment, ERK1/2 phosphorylation, and intracellular calcium mobilization.

Experimental Methodologies

The characterization of LPI and this compound activity at GPR55 relies on a suite of well-established cellular and molecular assays. Below are detailed protocols for two of the key experiments used to quantify their effects.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a critical step in G protein-coupled receptor desensitization and signaling.

Principle: A common method involves the use of a β-arrestin protein tagged with a green fluorescent protein (GFP). Upon agonist-induced activation and phosphorylation of GPR55, the GFP-β-arrestin fusion protein translocates from the cytoplasm to the receptor at the plasma membrane and subsequently internalizes into endocytic vesicles. This redistribution of fluorescence is quantified by high-content imaging. Antagonists are assessed by their ability to inhibit this agonist-induced translocation.

Experimental Workflow:

B_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow plate_cells 1. Plate cells stably expressing GPR55 and GFP-β-arrestin pretreat 2. Pretreat with this compound or vehicle (for antagonist mode) plate_cells->pretreat stimulate 3. Stimulate with LPI pretreat->stimulate incubate 4. Incubate to allow β-arrestin translocation stimulate->incubate image 5. Acquire images using high-content imaging system incubate->image analyze 6. Quantify fluorescence redistribution from cytoplasm to intracellular vesicles image->analyze

β-Arrestin Assay Workflow

Detailed Protocol:

  • Cell Culture: Cells (e.g., HEK293 or U2OS) stably co-expressing human GPR55 and a GFP-β-arrestin fusion protein are cultured in appropriate media.

  • Plating: Cells are seeded into 96- or 384-well microplates suitable for imaging and allowed to adhere overnight.

  • Antagonist Pre-incubation: For antagonist assays, cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: LPI is added to the wells at a concentration known to elicit a robust response (e.g., EC₈₀) and incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Fixation and Staining (Optional): Cells may be fixed with paraformaldehyde and nuclei counterstained with a fluorescent dye (e.g., Hoechst) to aid in cellular segmentation during image analysis.

  • Imaging: Plates are imaged using a high-content automated microscope, capturing fluorescence from both the GFP and nuclear stain channels.

  • Image Analysis: Image analysis software is used to identify individual cells and quantify the translocation of GFP-β-arrestin from a diffuse cytoplasmic pattern to punctate intracellular vesicles. The degree of translocation is used to determine the agonist potency (EC₅₀) of LPI or the antagonist potency (IC₅₀) of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2, a key downstream signaling event following GPR55 activation.

Principle: Upon GPR55 activation by LPI, the MAPK cascade is initiated, leading to the phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues. This phosphorylation event is a marker of ERK activation. Western blotting with antibodies specific to the phosphorylated forms of ERK1/2 allows for the quantification of this activation. Antagonists are evaluated for their ability to block agonist-induced ERK1/2 phosphorylation.

Experimental Workflow:

ERK_Workflow cluster_workflow ERK1/2 Phosphorylation Western Blot Workflow serum_starve 1. Serum-starve GPR55-expressing cells pretreat 2. Pretreat with this compound or vehicle serum_starve->pretreat stimulate 3. Stimulate with LPI for a defined time pretreat->stimulate lyse 4. Lyse cells and collect protein stimulate->lyse sds_page 5. Separate proteins by SDS-PAGE lyse->sds_page transfer 6. Transfer proteins to a membrane sds_page->transfer probe 7. Probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies transfer->probe detect 8. Detect and quantify band intensities probe->detect normalize 9. Normalize phospho-ERK to total-ERK detect->normalize

ERK1/2 Western Blot Workflow

Detailed Protocol:

  • Cell Culture and Starvation: GPR55-expressing cells are grown to near confluence and then serum-starved for several hours to overnight to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Agonist Stimulation: LPI is added to the cells at a specific concentration and for a predetermined time (e.g., 5-15 minutes) at 37°C to induce maximal ERK1/2 phosphorylation.

  • Cell Lysis: The stimulation is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS) and then lysing them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane is then stripped of the p-ERK1/2 antibodies and re-probed with an antibody that recognizes total ERK1/2 to ensure equal protein loading.

  • Densitometry and Analysis: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation. This data is then used to calculate the EC₅₀ of LPI or the IC₅₀ of this compound.

Conclusion

The dynamic interplay between the endogenous agonist L-α-lysophosphatidylinositol and the synthetic antagonist this compound at the GPR55 receptor provides a clear framework for understanding the modulation of this important therapeutic target. While LPI serves as the key physiological activator, initiating a cascade of pro-proliferative and pro-inflammatory signals, this compound stands as a potent and selective tool to dissect these pathways and explore the therapeutic potential of GPR55 inhibition. The experimental protocols detailed herein offer a robust foundation for researchers to further investigate the nuanced pharmacology of GPR55 and its role in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for ML-193: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ML-193, a selective GPR55 antagonist. Adherence to these guidelines is critical to mitigate risks and ensure compliance with regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₂₈H₂₅N₅O₄S
Molecular Weight 527.59 g/mol
CAS Number 713121-80-3
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Experimental Protocols: Disposal and Spill Management

The following protocols are based on standard laboratory safety practices and information from the Safety Data Sheet (SDS) for this compound.[1]

1. Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working with the compound in powdered form or in a way that may generate dust or aerosols, use a respirator in a well-ventilated area.[1]

2. Step-by-Step Disposal Procedure:

The primary directive for the disposal of this compound is to adhere to all applicable federal, state, and local environmental regulations.[1]

  • Step 1: Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a designated, properly labeled hazardous waste container.

    • The container must be suitable for chemical waste, in good condition, and kept closed except when adding waste.

  • Step 2: Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide".

    • Include the approximate amount of waste.

  • Step 3: Storage:

    • Store the waste container in a designated, secure area, away from incompatible materials.

  • Step 4: Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[1]

3. Spill Cleanup Protocol:

In the event of a spill, follow these procedures immediately:

  • Step 1: Evacuate and Ventilate:

    • Evacuate personnel from the immediate spill area and ensure the area is well-ventilated.[1]

  • Step 2: Don PPE:

    • Wear the full personal protective equipment as listed above.[1]

  • Step 3: Contain and Absorb:

    • For liquid spills, absorb the material with a non-combustible, absorbent material like diatomite or universal binders.[1]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

  • Step 4: Decontaminate:

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Step 5: Dispose of Cleanup Materials:

    • Collect all contaminated cleanup materials and place them in a sealed, labeled hazardous waste container for disposal, following the procedure outlined above.[1]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound waste.

ML193_Disposal_Workflow start Waste Generation (this compound or contaminated material) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill_check Spill Occurred? ppe->spill_check container Place in a Labeled, Closed Hazardous Waste Container storage Store Waste in a Designated Secure Area container->storage spill_check->container No spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Decontaminate spill_check->spill_procedure Yes spill_procedure->container Collect Cleanup Debris ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs end Proper Disposal by EHS ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for ML-193 (OCI N-193 Multipurpose Silicone Sealant)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals who may encounter ML-193, identified as OCI N-193 Multipurpose Silicone Sealant. While not a typical laboratory reagent for drug development, this silicone sealant may be used in laboratory construction and maintenance. Understanding its proper handling and disposal is essential for maintaining a safe working environment.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety measures.

Protective EquipmentSpecifications and Use
Eye Protection Wear protective goggles to shield against accidental splashes.
Hand Protection Suitable protective gloves are necessary to prevent skin contact.
Skin Protection Wear well-fitting clothing to cover exposed skin.
Respiratory Protection Ensure use in well-ventilated areas.
Hygiene Do not eat, drink, or smoke when using this product.

Safe Handling and Disposal Procedures

Proper operational and disposal plans are critical to mitigate risks associated with this compound. The following step-by-step guidance outlines the procedures for safe handling and disposal.

Operational Plan: Handling this compound Silicone Sealant

  • Ensure Adequate Ventilation : Before use, confirm that the work area is well-ventilated to avoid the accumulation of vapors.

  • Wear Appropriate PPE : Equip yourself with protective goggles, suitable gloves, and well-fitting clothing.

  • Application : Apply the sealant as needed, avoiding direct contact with skin and eyes.

  • Storage : Keep the container tightly closed and dry. Store in a well-ventilated area.

Disposal Plan: Managing this compound Waste

  • Contain Spills : In the event of a spill or leak, shut off all ignition sources. Contain the spill and scrape up the material with a rag or other suitable tool.

  • Collect Waste : Place the collected sealant and any contaminated materials into a designated waste container.

  • Dispose of Uncured Product : Avoid the release of uncured product into the environment.

  • Follow Regulations : Dispose of all waste materials in accordance with federal, state, and local legislation.

Workflow for Handling and Disposal of this compound

The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound.

ML193_Handling_Disposal_Workflow Workflow for this compound Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation ventilate Ensure Good Ventilation prep->ventilate ppe Wear PPE: - Goggles - Gloves - Protective Clothing apply Apply Sealant ppe->apply ventilate->ppe store Store Properly: - Tightly Closed - Dry & Ventilated Area apply->store spill Spill or Leak Occurs apply->spill If Spill Occurs contain Contain Spill & Shut Off Ignition Sources spill->contain collect Scrape Up and Place in Waste Container contain->collect avoid_env Avoid Environmental Release of Uncured Product collect->avoid_env dispose Dispose According to Federal, State & Local Regulations avoid_env->dispose

Caption: Logical workflow for handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.